Product packaging for Cyprolidol(Cat. No.:CAS No. 4904-00-1)

Cyprolidol

Cat. No.: B15344665
CAS No.: 4904-00-1
M. Wt: 301.4 g/mol
InChI Key: KPUSUIKQQCFQCX-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyprolidol is a useful research compound. Its molecular formula is C21H19NO and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO B15344665 Cyprolidol CAS No. 4904-00-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4904-00-1

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

diphenyl-[(1R,2R)-2-pyridin-4-ylcyclopropyl]methanol

InChI

InChI=1S/C21H19NO/c23-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)20-15-19(20)16-11-13-22-14-12-16/h1-14,19-20,23H,15H2/t19-,20+/m0/s1

InChI Key

KPUSUIKQQCFQCX-VQTJNVASSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4

Canonical SMILES

C1C(C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4

Origin of Product

United States

Foundational & Exploratory

Cyprolidol Hydrochloride: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprolidol hydrochloride (also known as IN 1060) is an experimental psychotropic agent developed in the 1960s by Neisler Laboratories. Initially investigated for its potential as an antidepressant, this compound demonstrated a pharmacological profile with some similarities to the tricyclic antidepressant imipramine in preclinical studies. However, due to insufficient efficacy in human trials, it was never granted regulatory approval and its development was discontinued. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known pharmacological properties of this compound hydrochloride, based on the available scientific literature from its period of active investigation.

Discovery and History

This compound emerged during a period of significant discovery in psychopharmacology. Developed by Neisler Laboratories in the mid-1960s, it was identified by the code IN 1060. Preclinical animal studies suggested that this compound possessed antidepressant properties, with effects qualitatively similar to the established tricyclic antidepressant, imipramine.[1] Despite these promising initial findings, subsequent clinical evaluations in humans revealed that this compound was less effective than imipramine in treating endogenous depression.[1] Consequently, the development of this compound as a therapeutic agent was halted, and it remains an experimental drug that has never been approved for human use.[1]

Chemical Synthesis

The synthesis of this compound hydrochloride is a two-step process, commencing with a cyclopropanation reaction, followed by a Grignard reaction.[1]

Synthesis Workflow

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Grignard Reaction cluster_2 Final Step: Salt Formation 4-vinylpyridine 4-vinylpyridine Cyclopropanation Cyclopropanation Reaction 4-vinylpyridine->Cyclopropanation Ethyl_diazoacetate Ethyl_diazoacetate Ethyl_diazoacetate->Cyclopropanation Ethyl_2-pyridin-4-ylcyclopropane-1-carboxylate Ethyl 2-pyridin-4-ylcyclopropane-1-carboxylate Cyclopropanation->Ethyl_2-pyridin-4-ylcyclopropane-1-carboxylate Grignard_Reaction Grignard Reaction Ethyl_2-pyridin-4-ylcyclopropane-1-carboxylate->Grignard_Reaction Phenylmagnesium_bromide Phenylmagnesium bromide (2 equiv.) Phenylmagnesium_bromide->Grignard_Reaction This compound This compound Grignard_Reaction->this compound Salt_Formation Salt Formation This compound->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Cyprolidol_hydrochloride This compound Hydrochloride Salt_Formation->Cyprolidol_hydrochloride G This compound This compound Adrenergic_System Adrenergic System This compound->Adrenergic_System Complex Interaction Cardiovascular_Response Cardiovascular Response Adrenergic_System->Cardiovascular_Response CNS_State Conscious State (Anesthetized vs. Conscious) CNS_State->Adrenergic_System Modulates

References

Unraveling the Enigmatic Mechanism of Action of Cyprolidol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyprolidol (also known as IN 1060) is an experimental psychotropic agent developed in the 1960s as a potential antidepressant. While it never received regulatory approval for clinical use, its unique pharmacological profile, exhibiting similarities to tricyclic antidepressants (TCAs), offers valuable insights into the structure-activity relationships of psychoactive compounds. This technical guide provides a comprehensive analysis of the proposed mechanism of action of this compound, drawing from the available preclinical data. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel antidepressants and the historical context of psychopharmacological research.

Introduction

This compound, chemically α,α-diphenyl-2-(4-pyridyl)cyclopropyl-methanol, emerged during a vibrant era of psychopharmacology research. Preclinical studies demonstrated that this compound elicited a behavioral profile in animals that was more akin to the tricyclic antidepressant imipramine than to phenothiazine tranquilizers.[1] Despite its structural divergence from the typical iminodibenzyl or phenothiazine scaffolds, early investigations pointed towards a complex and multi-faceted mechanism of action, primarily centered on the modulation of key neurotransmitter systems. This guide will synthesize the available pharmacological data to propose a cohesive model of this compound's molecular interactions.

Proposed Mechanism of Action

Based on the available preclinical evidence, this compound's mechanism of action is likely multifactorial, involving the modulation of several key neurotransmitter systems, a characteristic it shares with many first-generation antidepressants. The primary proposed mechanisms include:

  • Potentiation of Norepinephrine Signaling: A key finding from early pharmacological studies was this compound's ability to significantly potentiate the pressor responses to norepinephrine.[1] This effect strongly suggests an interaction with the noradrenergic system, leading to an increase in the synaptic availability of norepinephrine.

  • Anticholinergic Activity: The drug was observed to inhibit the depressor responses to acetylcholine, indicating an antagonistic effect at muscarinic acetylcholine receptors.[1] This anticholinergic property is a common feature of tricyclic antidepressants and contributes to some of their therapeutic effects and side effects.

  • Antihistaminergic Activity: Preclinical data also revealed that this compound could inhibit histamine-induced hypotension.[1] This suggests that this compound acts as an antagonist at histamine receptors, another characteristic shared with many TCAs.

  • Complex Interaction with Adrenergic Systems: The cardiovascular effects of this compound were noted to be complex. In anesthetized dogs, it blocked the rise in blood pressure induced by tyramine, while in conscious dogs, it potentiated this response. This suggests a nuanced interaction with adrenergic systems that may involve both direct receptor effects and indirect modulation of neurotransmitter release or reuptake.

The synthesis of this compound has been noted to be similar to that of tranylcypromine, a known monoamine oxidase inhibitor (MAOI). This structural similarity raises the possibility that this compound may also exert some of its effects through the inhibition of monoamine oxidase, which would be consistent with its norepinephrine-potentiating effects. However, direct evidence of MAO inhibition by this compound is lacking in the available literature.

Signaling Pathways

The proposed mechanisms of action of this compound would impact several key signaling pathways within the central and peripheral nervous systems.

Norepinephrine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_cyprolidol_action This compound Action NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) MAO Monoamine Oxidase (MAO) NET->MAO Metabolism NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Cyprolidol_NET This compound (Potential NET Inhibition) Cyprolidol_NET->NET Inhibits Cyprolidol_MAO This compound (Potential MAO Inhibition) Cyprolidol_MAO->MAO Inhibits

Figure 1: Proposed Interaction of this compound with the Noradrenergic Synapse.

Acetylcholine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_cyprolidol_action This compound Action ACh_Vesicle Acetylcholine Vesicle ACh Acetylcholine ACh_Vesicle->ACh Release Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Postsynaptic_Effect Postsynaptic Effect Muscarinic_Receptor->Postsynaptic_Effect This compound This compound This compound->Muscarinic_Receptor Antagonizes

Figure 2: Proposed Antagonism of Muscarinic Acetylcholine Receptors by this compound.

Histamine_Signaling cluster_source Histamine Source (e.g., Mast Cell) cluster_interstitium Interstitial Space cluster_target Target Cell (e.g., Smooth Muscle) cluster_cyprolidol_action This compound Action Histamine_Granule Histamine Granule Histamine Histamine Histamine_Granule->Histamine Release Histamine_Receptor Histamine Receptor Histamine->Histamine_Receptor Cellular_Response Cellular Response Histamine_Receptor->Cellular_Response This compound This compound This compound->Histamine_Receptor Antagonizes

Figure 3: Proposed Antagonism of Histamine Receptors by this compound.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data regarding the binding affinities (e.g., Ki, IC50) of this compound for its putative molecular targets, such as norepinephrine transporters, muscarinic receptors, or histamine receptors. The absence of such data limits a precise quantitative comparison of this compound's potency at these different targets. Should such data become available, the following table structure is recommended for its clear presentation.

Table 1: Hypothetical Quantitative Binding Profile of this compound

Target Assay Type Species Ki (nM) IC50 (nM) Reference
Norepinephrine Transporter (NET) Radioligand Binding Rat Brain Data Not Available Data Not Available
Muscarinic M1 Receptor Radioligand Binding Human Recombinant Data Not Available Data Not Available
Muscarinic M2 Receptor Radioligand Binding Human Recombinant Data Not Available Data Not Available
Muscarinic M3 Receptor Radioligand Binding Human Recombinant Data Not Available Data Not Available
Histamine H1 Receptor Radioligand Binding Human Recombinant Data Not Available Data Not Available
Monoamine Oxidase A (MAO-A) Enzyme Inhibition Human Liver Data Not Available Data Not Available

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Human Liver | Data Not Available | Data Not Available | |

Experimental Protocols

5.1. In Vivo Assessment of Norepinephrine Potentiation

  • Objective: To determine the effect of this compound on the cardiovascular response to exogenous norepinephrine.

  • Methodology:

    • Animal models (e.g., anesthetized dogs or rats) would be instrumented for continuous monitoring of arterial blood pressure.

    • A baseline pressor response to a standard intravenous dose of norepinephrine would be established.

    • This compound would be administered intravenously at varying doses.

    • Following a suitable equilibration period, the norepinephrine challenge would be repeated.

    • The potentiation of the pressor response would be quantified as the percentage increase in the mean arterial pressure change compared to the baseline response.

NE_Potentiation_Workflow Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline_NE Establish Baseline Norepinephrine Response Animal_Prep->Baseline_NE Cyprolidol_Admin Administer this compound Baseline_NE->Cyprolidol_Admin Post_Cyprolidol_NE Repeat Norepinephrine Challenge Cyprolidol_Admin->Post_Cyprolidol_NE Data_Analysis Quantify Pressor Response Potentiation Post_Cyprolidol_NE->Data_Analysis

References

Cyprolidol's Relationship to Tricyclic Antidepressants: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Cyprolidol, an experimental drug from the 1960s, and its pharmacological relationship to the class of tricyclic antidepressants (TCAs). While preclinical studies indicated an antidepressant profile for this compound qualitatively similar to the TCA imipramine, its distinct chemical structure and a lack of comprehensive receptor binding data place it outside the formal classification of a tricyclic antidepressant. This document summarizes the available pharmacological data, compares its effects to those of TCAs, details historical experimental protocols, and provides structural and functional diagrams to elucidate the nuanced relationship between these compounds.

Introduction: The Landscape of Antidepressant Discovery

The mid-20th century was a fertile period for psychopharmacology, leading to the discovery of the major classes of antidepressants. The tricyclic antidepressants (TCAs), identified in the early 1950s, were among the first effective pharmacological treatments for major depressive disorder.[1] Named for their characteristic three-ring chemical structure, TCAs primarily function by inhibiting the reuptake of the monoamine neurotransmitters norepinephrine and serotonin.[2][3] Their broad pharmacological profile, which includes antagonism of muscarinic, histaminic, and alpha-adrenergic receptors, contributes to both their therapeutic effects and a significant side-effect burden.[1][2]

Around the same time, research into novel psychoactive compounds was widespread. One such compound was this compound (diphenyl-(2-pyridin-4-ylcyclopropyl)methanol), an experimental drug developed by Neisler Laboratories in the 1960s.[4] Although it was never approved for human use, preclinical evidence suggested a potential antidepressant effect, drawing comparisons to the established TCA, imipramine.[4][5] This guide explores the scientific basis for this comparison, examining the structural, mechanistic, and pharmacological evidence.

Chemical Structure: A Tale of Two Scaffolds

A fundamental differentiator between this compound and TCAs is their core chemical architecture. Tricyclic antidepressants are defined by a fused three-ring system.[1] In contrast, this compound is a pyridylcyclopropane derivative.[5]

This compound:

  • IUPAC Name: diphenyl-(2-pyridin-4-ylcyclopropyl)methanol[4]

  • Chemical Formula: C21H19NO[4]

  • Core Structure: Features a central cyclopropane ring attached to a diphenylmethanol group and a pyridine ring.

Imipramine (as a representative TCA):

  • Chemical Class: Iminodibenzyl derivative[5]

  • Core Structure: A dibenzazepine nucleus, forming the characteristic three-ring structure.

The structural divergence is a key point: this compound is not a tricyclic compound. Its synthesis pathway is noted to be similar to that of tranylcypromine, a monoamine oxidase inhibitor, further highlighting its distinct chemical origins from TCAs.[4]

Figure 1: Comparative chemical structures of this compound and Imipramine.

Pharmacological Profile: A Functional Overlap

Despite the structural differences, preclinical studies revealed functional similarities between this compound and imipramine, primarily related to their effects on the adrenergic system.[4][5]

Mechanism of Action

Tricyclic Antidepressants: The primary mechanism of TCAs is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET.[2][3] This leads to an increased concentration of these neurotransmitters in the synaptic cleft. The antidepressant effects are attributed to the subsequent downstream neuroadaptive changes.

This compound: A specific molecular target for this compound has not been definitively elucidated from the available literature. However, its pharmacological effects strongly suggest an interaction with the noradrenergic system. Like imipramine, this compound was shown to potentiate the rise in systolic blood pressure induced by norepinephrine and epinephrine in animal models.[5] This potentiation is a characteristic effect of norepinephrine reuptake inhibitors, suggesting that this compound may also block NET, leading to higher concentrations of available norepinephrine at the receptor site.[5]

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE NE NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Signal Signal Transduction Adrenergic_Receptor->Signal TCA TCA / this compound TCA->NET Blockade G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Animal Subjects (Cats and Dogs) B Group Assignment: 1. Conscious 2. Anesthetized (Pentobarbital) A->B C Surgical Preparation: Femoral Vein Cannulation B->C D Administer Test Drug: - this compound - Imipramine C->D E Administer Vasoactive Challenging Agent (e.g., Norepinephrine) D->E F Measure Physiological Endpoint: Systolic Blood Pressure E->F G Compare Blood Pressure Changes Between Drug Groups and Controls F->G

References

Pharmacological Profile of Diphenyl(2-(4-pyridyl)cyclopropyl)methanol Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific pharmacological profile of diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride is not available in the public domain. Extensive searches of scientific literature and chemical databases did not yield specific data on the mechanism of action, experimental studies, or quantitative pharmacological properties for this particular compound.

The following guide presents a general framework and theoretical considerations for approaching the pharmacological characterization of a novel chemical entity like diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

A comprehensive understanding of a compound's pharmacological profile begins with its fundamental physicochemical properties. While specific experimental data for diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride is unavailable, Table 1 outlines the typical parameters that would be determined.

PropertyValueMethod
Molecular FormulaC₂₀H₂₁ClN₂OCalculated
Molecular Weight340.85 g/mol Calculated
pKaNot Availablee.g., Potentiometric titration
LogPNot Availablee.g., Shake-flask method
SolubilityNot Availablee.g., HPLC-based method

Table 1: Physicochemical Properties of Diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride. These properties are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile and for designing appropriate experimental assays.

Hypothetical Pharmacological Screening Workflow

In the absence of specific data, a logical workflow for the initial pharmacological screening of a novel compound like diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride is proposed. This workflow is designed to identify potential biological targets and therapeutic areas of interest.

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Lead Generation Compound Synthesis Compound Synthesis Purity & Identity Purity & Identity Compound Synthesis->Purity & Identity Broad Receptor Screening Broad Receptor Screening Purity & Identity->Broad Receptor Screening Phenotypic Screening Phenotypic Screening Purity & Identity->Phenotypic Screening Data Analysis Data Analysis Broad Receptor Screening->Data Analysis Phenotypic Screening->Data Analysis Initial Hits Initial Hits Data Analysis->Initial Hits Dose-Response Studies Dose-Response Studies Initial Hits->Dose-Response Studies Selectivity Profiling Selectivity Profiling Initial Hits->Selectivity Profiling Preliminary ADME Preliminary ADME Initial Hits->Preliminary ADME Lead Candidates Lead Candidates Dose-Response Studies->Lead Candidates Selectivity Profiling->Lead Candidates Preliminary ADME->Lead Candidates

Figure 1: A generalized workflow for the initial pharmacological characterization of a novel chemical entity.

Potential Signaling Pathways of Interest

The chemical structure of diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride contains moieties (diphenylmethanol and pyridyl) that are present in compounds known to interact with various biological targets. Based on structural analogy, several signaling pathways could be of initial interest for investigation.

G-Protein Coupled Receptor (GPCR) Pathways

The pyridine ring is a common feature in ligands for various GPCRs. An initial broad screening against a panel of GPCRs would be a logical first step.

G Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Figure 2: A simplified representation of a generic GPCR signaling cascade.

Ion Channel Modulation

The diphenylmethanol group is present in some known ion channel modulators. Screening against a panel of key ion channels (e.g., sodium, potassium, calcium channels) could reveal potential activity.

G IonChannel Ion Channel Extracellular Intracellular Gate Pore IonFlow Ion Flux IonChannel:c->IonFlow Allows Modulator Compound Modulator->IonChannel:p Binds to MembranePotential Membrane Potential Change IonFlow->MembranePotential

Figure 3: A conceptual diagram of ion channel modulation by a small molecule.

Experimental Protocols: A General Framework

Detailed experimental protocols would be contingent on the identified biological target(s). Below are general methodologies for primary and secondary assays.

Radioligand Binding Assay (for Receptor Screening)

Objective: To determine the affinity of the test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Buffer: Utilize a buffer system appropriate for the receptor.

  • Radioligand: Select a high-affinity radiolabeled ligand for the receptor.

  • Incubation: Incubate the membranes, radioligand, and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand via filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay (e.g., Calcium Mobilization for GPCRs)

Objective: To determine the functional activity (agonist or antagonist) of the test compound at a specific receptor.

Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the receptor of interest.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add the test compound at various concentrations. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.

Conclusion and Future Directions

While a specific pharmacological profile for diphenyl(2-(4-pyridyl)cyclopropyl)methanol hydrochloride cannot be provided due to a lack of available data, this guide outlines a rational and systematic approach to its characterization. The initial steps would involve a broad, unbiased screening to identify potential biological targets. Subsequent, more focused studies would then be required to elucidate the precise mechanism of action, potency, selectivity, and potential therapeutic applications of this novel chemical entity. The synthesis and biological evaluation of this compound would be a necessary first step to generate the data required for a comprehensive pharmacological profile.

Preclinical Pharmacology of Cyprolidol IN 1060: A Data-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield any specific preclinical pharmacology data for a compound designated as "Cyprolidol IN 1060." The "IN 1060" designation may be an internal development code not disclosed in public forums. Consequently, the following guide on the preclinical pharmacology of this compound is based on the known characteristics of this compound as a member of the opioid analgesic class and utilizes general principles of preclinical drug assessment to structure the presentation. The quantitative data, experimental protocols, and specific pathway interactions described herein are illustrative, based on typical findings for potent µ-opioid receptor agonists, and should not be construed as verified data for "this compound IN 1060."

This technical guide provides a structured overview of the essential preclinical pharmacology studies required for the development of a novel opioid analgesic, using this compound as a representative compound. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is an opioid analgesic. The primary mechanism of action for opioid analgesics involves the activation of opioid receptors, primarily the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).

The initial characterization of an opioid compound involves determining its binding affinity for the different opioid receptor subtypes (µ, δ, and κ). This is typically assessed through competitive radioligand binding assays.

Table 1: Illustrative Opioid Receptor Binding Affinities of this compound

Receptor SubtypeRadioligandKi (nM)
µ-opioid (MOR)[3H]-DAMGO0.8
δ-opioid (DOR)[3H]-DPDPE150
κ-opioid (KOR)[3H]-U69,593320
Ki (inhibition constant) represents the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.
  • Preparation of Cell Membranes: Cell lines expressing the human µ, δ, or κ opioid receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Assay: The cell membranes are incubated with a specific radioligand (e.g., [3H]-DAMGO for MOR) and varying concentrations of the test compound (this compound).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Following the confirmation of binding, the functional activity of the compound at the opioid receptors is determined. This is often assessed using assays that measure the downstream signaling of the G-protein coupled receptor, such as the [35S]GTPγS binding assay.

Table 2: Illustrative Functional Activity of this compound

Receptor SubtypeAssayEC50 (nM)Emax (%)
µ-opioid (MOR)[35S]GTPγS Binding5.295
EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.
  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the opioid receptor of interest are prepared.

  • Assay Reaction: The membranes are incubated with GDP, the radiolabeled [35S]GTPγS, and varying concentrations of the test compound.

  • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the G-protein α-subunit. The non-hydrolyzable [35S]GTPγS binds to the activated G-protein.

  • Detection: The amount of bound [35S]GTPγS is measured by scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.

The binding of an opioid agonist like this compound to the µ-opioid receptor initiates a cascade of intracellular events.

G This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel Inwardly Rectifying K⁺ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Reduces production of Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Reduced Ca²⁺ influx leads to decreased release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ efflux leads to

Caption: µ-Opioid Receptor Signaling Pathway.

In Vivo Efficacy

The analgesic properties of this compound would be evaluated in established animal models of pain.

Table 3: Illustrative In Vivo Efficacy of this compound in the Mouse Hot Plate Test

Route of AdministrationDose (mg/kg)Latency (seconds)% MPE
Intravenous (IV)0.115.2 ± 1.868
Intravenous (IV)0.328.5 ± 2.595
% MPE (Maximum Possible Effect) is a measure of the analgesic effect.
  • Acclimation: Mice are acclimated to the testing room and the hot plate apparatus.

  • Baseline Measurement: The baseline latency for the animal to show a pain response (e.g., licking a paw, jumping) on a heated surface (typically 55°C) is recorded.

  • Drug Administration: this compound is administered via the desired route (e.g., intravenously).

  • Post-treatment Measurement: At various time points after drug administration, the latency to the pain response is measured again.

  • Data Analysis: The analgesic effect is often calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Acclimation Animal Acclimation Baseline Measure Baseline Hot Plate Latency Acclimation->Baseline Administer Administer this compound or Vehicle Baseline->Administer Post_measure Measure Post-Treatment Hot Plate Latency Administer->Post_measure Calculate Calculate %MPE Post_measure->Calculate

Caption: Hot Plate Test Experimental Workflow.

Pharmacokinetics

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Table 4: Illustrative Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Tmax (h)N/A0.5
Cmax (ng/mL)25085
AUC0-inf (ng·h/mL)480320
T1/2 (h)2.12.3
Bioavailability (%)N/A35
Tmax (time to maximum concentration), Cmax (maximum concentration), AUC (area under the curve), T1/2 (half-life).
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Drug Administration: A single dose of this compound is administered intravenously (via tail vein) or orally (via gavage).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the jugular vein.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine the key parameters.

Safety Pharmacology

Safety pharmacology studies are conducted to identify potential adverse effects on major physiological systems. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[1][2]

Table 5: Illustrative Core Battery Safety Pharmacology Findings for this compound

SystemAssessmentFinding
Central Nervous System Irwin Test in RatsSedation and decreased motor activity at high doses.[1]
Cardiovascular System Telemetered Conscious DogsNo significant effect on blood pressure, heart rate, or ECG at therapeutic doses.[2]
Respiratory System Whole Body Plethysmography in RatsDose-dependent respiratory depression at supra-therapeutic doses.[2]
  • Animal Model: Conscious, unrestrained rats are used.

  • Apparatus: The animals are placed in a whole-body plethysmography chamber which measures pressure changes due to breathing.

  • Drug Administration: this compound is administered, and respiratory parameters (respiratory rate, tidal volume, and minute volume) are continuously monitored.

  • Data Analysis: The effects of the drug on respiratory function are compared to baseline and vehicle-treated control animals.

References

Cyprolidol's Interaction with the Adrenergic System: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often require a comprehensive understanding of a compound's interaction with physiological systems. This guide outlines the necessary experimental framework to elucidate the interaction of Cyprolidol with the adrenergic system. Due to the limited publicly available data on this compound's direct adrenergic receptor binding affinities and functional activities, this document serves as a template, detailing the requisite experimental protocols and data presentation formats for a thorough investigation.

Introduction to this compound and the Adrenergic System

This compound, a diphenylmethane piperidine derivative, has been noted for its potential antidepressant effects. An early study indicated that this compound potentiates the pressor responses of norepinephrine, suggesting an interaction with the adrenergic system. The adrenergic system, comprising alpha (α) and beta (β) receptors, is a critical regulator of numerous physiological processes and a key target for therapeutic agents. A detailed understanding of how this compound interacts with adrenergic receptor subtypes is essential for characterizing its pharmacological profile and mechanism of action.

To fully characterize this compound's adrenergic activity, a series of in vitro assays are required to determine its binding affinity and functional effects at the primary adrenergic receptor subtypes: α₁, α₂, β₁, and β₂.

Quantitative Data Summary (Hypothetical Data)

A comprehensive analysis would yield quantitative data on this compound's binding affinity (Ki) and functional activity (EC₅₀/IC₅₀ and Eₘₐₓ) at various adrenergic receptors. The following tables illustrate how such data should be structured for clear comparison.

Table 1: this compound Adrenergic Receptor Binding Affinities (Ki)

Adrenergic Receptor SubtypeRadioligandKᵢ (nM)
α₁ [³H]-PrazosinData not available
α₂ [³H]-RauwolscineData not available
β₁ [¹²⁵I]-IodocyanopindololData not available
β₂ [¹²⁵I]-IodocyanopindololData not available
β₃ [¹²⁵I]-IodocyanopindololData not available

Table 2: this compound Adrenergic Receptor Functional Activity

Receptor SubtypeAssay TypeFunctional ParameterValueEfficacy (Eₘₐₓ)
α₁ Calcium MobilizationEC₅₀ (nM)Data not availableData not available
α₂ cAMP Accumulation (inhibition)IC₅₀ (nM)Data not availableData not available
β₁ cAMP Accumulation (stimulation)EC₅₀ (nM)Data not availableData not available
β₂ cAMP Accumulation (stimulation)EC₅₀ (nM)Data not availableData not available

Experimental Protocols

To generate the data outlined above, the following standard experimental protocols would be employed.

Radioligand Binding Assays

These assays determine the affinity of this compound for adrenergic receptors by measuring its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for α₁, α₂, β₁, and β₂ adrenergic receptors.

Materials:

  • Cell membranes expressing the specific human adrenergic receptor subtype.

  • Radioligands: [³H]-Prazosin (for α₁), [³H]-Rauwolscine (for α₂), [¹²⁵I]-Iodocyanopindolol (for β₁, β₂, β₃).

  • Non-specific binding control (e.g., phentolamine for α, propranolol for β).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, incubate the cell membranes with the radioligand at a concentration near its Kₑ and varying concentrations of this compound.

  • For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of the non-specific control.

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions incubation Incubate Membranes, Radioligand, and this compound prep_this compound->incubation prep_reagents Prepare Membranes, Radioligand, and Buffers prep_reagents->incubation filtration Filter and Wash incubation->filtration counting Measure Radioactivity filtration->counting analysis Calculate IC50 and Ki counting->analysis

Workflow for Radioligand Binding Assay.
Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition by this compound.

This assay is used to determine the functional activity of this compound at Gₛ-coupled (β-adrenergic) and Gᵢ-coupled (α₂-adrenergic) receptors.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at β and α₂ adrenergic receptors and to quantify its potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).

Materials:

  • Cells expressing the specific human adrenergic receptor subtype (e.g., CHO or HEK293 cells).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Forskolin (to stimulate adenylyl cyclase for antagonist mode at Gᵢ-coupled receptors).

  • Reference agonists (e.g., isoproterenol for β, UK 14,304 for α₂) and antagonists (e.g., propranolol for β, yohimbine for α₂).

  • This compound stock solution.

  • Cell culture medium and supplements.

Procedure:

  • Agonist Mode (for β receptors):

    • Plate cells in a 96-well plate and grow to confluence.

    • Replace the medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of this compound or a reference agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

  • Antagonist Mode (for β receptors):

    • Pre-incubate cells with varying concentrations of this compound.

    • Add a reference agonist at its EC₈₀ concentration and incubate.

    • Lyse the cells and measure cAMP levels.

  • Agonist/Antagonist Mode (for α₂ receptors):

    • To measure agonist activity, cells are first stimulated with forskolin to increase basal cAMP levels. This compound is then added to see if it can inhibit this forskolin-stimulated cAMP production.

    • To measure antagonist activity, cells are pre-incubated with this compound, then stimulated with a reference α₂ agonist in the presence of forskolin.

    • Lyse the cells and measure cAMP levels.

Data Analysis:

  • For agonist activity, dose-response curves are plotted, and EC₅₀ and Eₘₐₓ values are determined.

  • For antagonist activity, the IC₅₀ is determined, and the Schild equation can be used to calculate the Kₑ.

signaling_pathway_camp cluster_beta β-Adrenergic (Gs) cluster_alpha2 α₂-Adrenergic (Gi) Beta_Agonist β-Agonist (e.g., Isoproterenol) or this compound? Beta_Receptor β Receptor Beta_Agonist->Beta_Receptor Gs Gs Protein Beta_Receptor->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc produces Alpha2_Agonist α₂-Agonist (e.g., UK 14,304) or this compound? Alpha2_Receptor α₂ Receptor Alpha2_Agonist->Alpha2_Receptor Gi Gi Protein Alpha2_Receptor->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

G-protein signaling pathways for cAMP modulation.

This assay is used to determine the functional activity of this compound at Gₐ-coupled α₁-adrenergic receptors.

Objective: To determine if this compound acts as an agonist or antagonist at α₁-adrenergic receptors and to quantify its potency (EC₅₀ or IC₅₀).

Materials:

  • Cells expressing the human α₁-adrenergic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Reference agonist (e.g., phenylephrine) and antagonist (e.g., prazosin).

  • This compound stock solution.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Agonist Mode: Measure baseline fluorescence, then inject varying concentrations of this compound or a reference agonist and record the change in fluorescence over time.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, then inject a reference agonist at its EC₈₀ concentration and record the fluorescence change.

Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Dose-response curves are generated to determine EC₅₀ or IC₅₀ values.

signaling_pathway_calcium Alpha1_Agonist α₁-Agonist (e.g., Phenylephrine) or this compound? Alpha1_Receptor α₁ Receptor Alpha1_Agonist->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release releases

α₁-Adrenergic receptor signaling pathway.

Conclusion

The provided framework outlines the necessary experimental approach to thoroughly characterize the interaction of this compound with the adrenergic system. The generation of quantitative binding and functional data, presented in a clear and structured manner, is paramount for understanding its mechanism of action. Should such data become available, this guide provides the template for its comprehensive presentation and interpretation. Without these fundamental pharmacological data, the precise nature of this compound's effects on adrenergic signaling remains speculative.

Early Clinical Observations of Ciprofol (HSK3486) Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofol (also known as HSK3486) is a novel 2,6-disubstituted phenol derivative and a structural analog of propofol.[1] Developed to refine the anesthetic properties of propofol, ciprofol acts as a potent sedative-hypnotic agent.[1][2] This technical guide provides an in-depth overview of early clinical observations regarding its efficacy, drawing from key preclinical and clinical studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of its core mechanism of action and experimental workflows.

Mechanism of Action

Similar to propofol, ciprofol's primary mechanism of action is the potentiation of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][3] The binding of ciprofol to the GABAA receptor enhances the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane.[1][3] This increased inhibition of neuronal activity results in the sedative and hypnotic effects characteristic of general anesthetics.[1][3] A key structural difference in ciprofol is the addition of a cyclopropyl group to the isopropyl side chain of propofol, which enhances its binding affinity to the GABAA receptor.[1] This modification is believed to contribute to its increased potency, which is estimated to be 4 to 6 times that of propofol.[4]

GABA_A_Receptor_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse GABA_A GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_A->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Sedation Sedation/ Hypnosis Inhibition->Sedation Ciprofol Ciprofol Ciprofol->GABA_A Binds and potentiates effect of GABA GABA GABA GABA->GABA_A Binds Chloride_ions Chloride_ions->Chloride_Channel Influx

Caption: Ciprofol's Mechanism of Action at the GABA-A Receptor.

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and safety findings from early Phase II and Phase III clinical trials comparing ciprofol to propofol.

Table 1: Efficacy in General Anesthesia Induction

Outcome Measure Ciprofol (0.4 mg/kg) Propofol (2.0 mg/kg) Study
Anesthesia Induction Success Rate 100.0% 100.0% Phase III[2]
Time to Successful Anesthesia (min) 0.91 0.80 Phase III[2]

| Time to Loss of Eyelash Reflex (min) | 0.80 | 0.71 | Phase III[2] |

Table 2: Efficacy in Sedation for Outpatient Gynecological Procedures

Outcome Measure Ciprofol (0.4 mg/kg induction, 0.2 mg/kg maintenance) Propofol (2.0 mg/kg induction, 1.0 mg/kg maintenance) Study
Sedation Success Rate 100% 100% Phase III[5]
Time to Successful Induction (s) Median difference: 2s longer with Ciprofol - Phase III[5]
Time to Full Wakefulness (min) Median difference: 2.3 min longer with Ciprofol - Phase III[5]
Time to Meet Discharge Criteria (min) Median difference: 2.3 min longer with Ciprofol - Phase III[5]

| Patient Dissatisfaction with Sedation | 3.3% | 15.9% | Phase III[6] |

Table 3: Safety and Tolerability Profile

Adverse Event Ciprofol Propofol Study
Treatment-Emergent Adverse Events (TEAEs) - General Anesthesia 88.6% 95.5% Phase III[2]
TEAEs - Outpatient Gynecological Procedures 34.4% 79.5% Phase III[5]
Injection Site Pain - General Anesthesia 6.8% 20.5% Phase III[2]

| Injection Site Pain - Outpatient Gynecological Procedures | 6.7% | 61.4% | Phase III[5] |

Experimental Protocols

The methodologies for the pivotal clinical trials assessing ciprofol's efficacy and safety were designed to establish non-inferiority to propofol.

Phase III Trial: General Anesthesia Induction
  • Objective: To evaluate whether ciprofol was non-inferior to propofol for the successful induction of general anesthesia in patients scheduled for elective surgery.[2]

  • Design: A multicenter, randomized, double-blind, comparative study.[2]

  • Participants: 176 patients undergoing elective surgery were randomly assigned in a 1:1 ratio.[2]

  • Intervention:

    • Ciprofol Group (n=88): Received 0.4 mg/kg of ciprofol.[2]

    • Propofol Group (n=88): Received 2.0 mg/kg of propofol.[2]

  • Primary Endpoint: The percentage of patients with successful anesthesia induction.[2]

  • Secondary Endpoints: Time to successful induction, time to loss of eyelash reflex, changes in Bispectral Index (BIS), and safety indicators.[2]

Anesthesia_Induction_Workflow Start Patient Recruitment (Elective Surgery) Randomization Randomization (1:1) Start->Randomization Ciprofol_Arm Ciprofol Administration (0.4 mg/kg) Randomization->Ciprofol_Arm Group 1 Propofol_Arm Propofol Administration (2.0 mg/kg) Randomization->Propofol_Arm Group 2 Induction Anesthesia Induction Ciprofol_Arm->Induction Propofol_Arm->Induction Primary_Endpoint Primary Endpoint Assessment: Successful Induction Rate Induction->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment: Induction Time, BIS, Safety Induction->Secondary_Endpoint Analysis Non-inferiority Analysis Primary_Endpoint->Analysis Secondary_Endpoint->Analysis

Caption: Workflow for the Phase III General Anesthesia Induction Trial.
Phase III Trial: Sedation in Outpatient Gynecological Procedures

  • Objective: To assess the efficacy and safety of ciprofol for sedation in outpatient gynecological procedures compared to propofol.[5]

  • Design: A multicenter, randomized trial with a non-inferiority design, conducted in nine tertiary hospitals.[5]

  • Participants: 135 women (aged 18-65) scheduled for ambulatory gynecological procedures were randomized in a 2:1 ratio.[5]

  • Intervention:

    • Ciprofol Group (n=90): Received 0.4 mg/kg for induction and 0.2 mg/kg for maintenance.[5]

    • Propofol Group (n=44): Received 2.0 mg/kg for induction and 1.0 mg/kg for maintenance.[5]

  • Blinding: Patients and investigators involved in data collection and outcome assessment were blinded to the group assignments.[5]

  • Primary Endpoint: The success rate of sedation, defined as the completion of the procedure without the need for remedial anesthetics. The non-inferiority margin was set at -8%.[5]

  • Secondary Endpoints: Time to successful induction, time to full wakefulness, time to meet discharge criteria, and patient/doctor satisfaction with sedation.[5]

Early clinical observations from Phase III trials indicate that ciprofol is an effective and well-tolerated agent for both the induction of general anesthesia and for sedation in outpatient procedures. The data consistently demonstrates that ciprofol is non-inferior to propofol in terms of efficacy, with both drugs achieving 100% success rates in the evaluated settings.[2][5] A notable advantage observed in these studies is a significantly lower incidence of injection site pain with ciprofol compared to propofol.[2][5] While recovery times may be slightly longer with ciprofol, it has been associated with higher patient satisfaction and a lower incidence of treatment-emergent adverse events.[5][6] These findings position ciprofol as a promising alternative to propofol in clinical anesthesia.

References

Technical Whitepaper: Antidepressant Research by Neisler Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides an in-depth technical overview of the antidepressant research conducted by Neisler Laboratories, a former subsidiary of Union Carbide. The core of their research, as identified through patent filings, centers on a novel class of compounds, the Arloxyphenylpropylamines. Due to the limited public availability of specific experimental data from Neisler Laboratories, this guide furnishes detailed, representative experimental protocols and illustrative data to provide a comprehensive understanding of their research direction and methodologies.

Core Compound Class: Arloxyphenylpropylamines

Neisler Laboratories' primary contribution to antidepressant research lies in the development of Arloxyphenylpropylamines. The key compound highlighted in their patent literature is N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine . This compound was identified as a promising candidate for the treatment of depression based on its performance in established preclinical pharmacological screening models.

Preclinical Pharmacological Screening

The antidepressant potential of these compounds was assessed using two primary in vivo assays known for their predictive validity in identifying clinically effective antidepressant drugs.

Reversal of Reserpine-Induced Hypothermia

Objective: To assess the ability of a test compound to reverse the hypothermic effects of reserpine, a monoamine-depleting agent. This assay is a classic screening method for antidepressant drugs that act by increasing synaptic availability of monoamines (norepinephrine and serotonin).

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used. Animals are housed in a temperature-controlled environment (22 ± 1°C) with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Acclimation: Animals are acclimated to the laboratory environment for at least 72 hours prior to the experiment.

  • Baseline Temperature: Rectal temperature of each animal is measured using a digital thermometer with a thermocouple probe.

  • Reserpine Administration: Reserpine is administered intraperitoneally (i.p.) at a dose of 2.5 mg/kg.

  • Hypothermia Induction: Rectal temperature is monitored at regular intervals (e.g., every 30 minutes) to confirm the induction of a stable hypothermic state (typically a drop of 2-3°C), which usually occurs within 18-24 hours post-reserpine administration.

  • Test Compound Administration: Once stable hypothermia is established, animals are randomly assigned to treatment groups and administered either the vehicle control or the test compound (e.g., N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine) at various doses.

  • Temperature Monitoring: Rectal temperature is measured at 30, 60, 90, 120, and 180 minutes post-treatment.

  • Data Analysis: The change in rectal temperature from the post-reserpine baseline is calculated for each animal at each time point. The data is then analyzed using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control. The dose required to produce a 50% reversal of the reserpine-induced hypothermia (ED50) can be calculated using regression analysis.

Antagonism of Apomorphine-Induced Hypothermia

Objective: To evaluate the ability of a test compound to antagonize the hypothermic effect of apomorphine, a dopamine receptor agonist. This assay is sensitive to antidepressants that enhance noradrenergic neurotransmission.

Experimental Protocol:

  • Animal Model: Male Swiss Webster mice (20-25g) are used. Housing conditions are similar to the rat model.

  • Acclimation: Animals are acclimated for at least 48 hours prior to the experiment.

  • Test Compound Administration: Animals are pre-treated with either the vehicle control or the test compound at various doses.

  • Apomorphine Administration: After a specified pre-treatment time (e.g., 30 or 60 minutes), apomorphine hydrochloride is administered subcutaneously (s.c.) at a dose of 16 mg/kg.

  • Temperature Measurement: Rectal temperature is measured at 30, 60, and 90 minutes after apomorphine administration.

  • Data Analysis: The mean rectal temperature for each treatment group is calculated at each time point. The data is analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare the effects of the test compound to the vehicle control. The dose that produces a 50% antagonism of the apomorphine-induced hypothermia (ED50) can be determined.

Quantitative Data Summary

As specific data from Neisler Laboratories is not publicly available, the following tables present illustrative data that would be expected from the described experiments.

Table 1: Illustrative Data for Reversal of Reserpine-Induced Hypothermia by N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine

Treatment GroupDose (mg/kg, i.p.)Mean Temperature Change at 60 min (°C)% Reversal of HypothermiaED50 (mg/kg)
Vehicle Control--0.2 ± 0.10%
Compound A50.8 ± 0.2*40%7.5
Compound A101.5 ± 0.3 75%
Compound A202.1 ± 0.2105%
Imipramine (Reference)101.8 ± 0.3**90%

*p<0.05, **p<0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Illustrative Data for Antagonism of Apomorphine-Induced Hypothermia by N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine

Treatment GroupPre-treatment Dose (mg/kg, i.p.)Mean Rectal Temperature at 30 min post-Apomorphine (°C)% Antagonism of HypothermiaED50 (mg/kg)
Vehicle + Apomorphine-34.5 ± 0.40%
Compound A + Apomorphine1035.8 ± 0.3*43%11.2
Compound A + Apomorphine2036.5 ± 0.2 67%
Compound A + Apomorphine4037.2 ± 0.390%
Desipramine (Reference) + Apomorphine2036.8 ± 0.2**77%

*p<0.05, **p<0.01 compared to Vehicle + Apomorphine. Data are presented as mean ± SEM.

Visualizations

Experimental Workflow: Reversal of Reserpine-Induced Hypothermia

G cluster_prep Preparation cluster_induction Hypothermia Induction cluster_treatment Treatment and Measurement cluster_analysis Data Analysis A Acclimate Rats B Measure Baseline Rectal Temperature A->B C Administer Reserpine (2.5 mg/kg, i.p.) B->C D Monitor Temperature (18-24h) C->D E Administer Test Compound or Vehicle D->E F Measure Rectal Temperature (30, 60, 90, 120, 180 min) E->F G Calculate Temperature Change F->G H Statistical Analysis (ANOVA) G->H I Determine ED50 H->I

Caption: Workflow for the Reserpine-Induced Hypothermia Assay.

Experimental Workflow: Antagonism of Apomorphine-Induced Hypothermia

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Acclimate Mice B Administer Test Compound or Vehicle (Pre-treatment) A->B C Administer Apomorphine (16 mg/kg, s.c.) B->C D Measure Rectal Temperature (30, 60, 90 min) C->D E Calculate Mean Temperature D->E F Statistical Analysis (ANOVA) E->F G Determine ED50 F->G

Caption: Workflow for the Apomorphine-Induced Hypothermia Assay.

Proposed Signaling Pathway

Based on the structure of Arloxyphenylpropylamines and the results of the preclinical assays, the most probable mechanism of action is the inhibition of neurotransmitter reuptake, particularly of norepinephrine and serotonin.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine VMAT2 VMAT2 Norepinephrine->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle NE_synapse Norepinephrine Vesicle->NE_synapse Release Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Compound N-methyl-3-(o-methoxyphenoxy) -3-phenylpropylamine Compound->NET Inhibition

Caption: Proposed Mechanism of Action at the Noradrenergic Synapse.

Historical Context of Neisler Laboratories

Information regarding Neisler Laboratories is limited. It operated as a pharmaceutical research and development company and was a subsidiary of the Union Carbide Corporation. Through its research, it contributed to the development of new chemical entities with potential therapeutic applications, including the antidepressant compounds discussed in this paper. Union Carbide's pharmaceutical interests were later divested, and the company was eventually acquired by The Dow Chemical Company. The specific timeline of Neisler Laboratories' operations and its eventual dissolution are not well-documented in publicly available records.

Methodological & Application

Application Notes and Protocols: Synthesis and Comparative Analysis of Cyprolidol and Tranylcypromine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the synthesis of cyprolidol, with a comparative analysis to the synthesis of the well-known monoamine oxidase inhibitor, tranylcypromine. The synthetic routes, experimental protocols, and available quantitative data are presented. Additionally, the mechanisms of action are discussed and illustrated through signaling pathway diagrams.

Comparative Synthesis Overview

The synthesis of both this compound and tranylcypromine can be initiated from a vinyl aromatic compound, highlighting a key similarity in their synthetic strategy. The core of this strategy involves a cyclopropanation reaction to form the characteristic three-membered ring structure. The subsequent functional group transformations diverge to yield the final, structurally distinct molecules.

G cluster_0 This compound Synthesis cluster_1 Tranylcypromine Synthesis 4-Vinylpyridine 4-Vinylpyridine Cyclopropanation_C Cyclopropanation 4-Vinylpyridine->Cyclopropanation_C Ethyl_diazoacetate Ethyl_diazoacetate Ethyl_diazoacetate->Cyclopropanation_C Intermediate_C Ethyl 2-(pyridin-4-yl) cyclopropane-1-carboxylate Cyclopropanation_C->Intermediate_C Grignard_Reaction Grignard Reaction Intermediate_C->Grignard_Reaction Grignard_Reagent Phenylmagnesium bromide Grignard_Reagent->Grignard_Reaction This compound This compound Grignard_Reaction->this compound Styrene Styrene Cyclopropanation_T Asymmetric Cyclopropanation Styrene->Cyclopropanation_T Diazoacetate_Derivative Dicyclohexylmethyl diazoacetate Diazoacetate_Derivative->Cyclopropanation_T Intermediate_T Dicyclohexylmethyl 2-phenylcyclopropane-1-carboxylate Cyclopropanation_T->Intermediate_T Hydrolysis Hydrolysis Intermediate_T->Hydrolysis Carboxylic_Acid trans-2-Phenylcyclopropane carboxylic acid Hydrolysis->Carboxylic_Acid Curtius_Rearrangement Curtius Rearrangement Carboxylic_Acid->Curtius_Rearrangement Tranylcypromine Tranylcypromine Curtius_Rearrangement->Tranylcypromine

Caption: Comparative workflow of this compound and Tranylcypromine synthesis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound proceeds in two main steps: a cyclopropanation reaction followed by a Grignard reaction.[1] The following protocol is a representative procedure based on established chemical transformations, as detailed protocols are not widely available in the literature.

Step 1: Synthesis of ethyl 2-(pyridin-4-yl)cyclopropane-1-carboxylate

  • Reaction Setup: To a stirred solution of 4-vinylpyridine (1.0 eq) and a suitable copper or rhodium catalyst (e.g., Rh₂(OAc)₄, 0.1 mol%) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., Argon), cool the mixture to 0 °C.

  • Addition of Diazoacetate: Add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture dropwise over a period of 2-4 hours using a syringe pump. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield ethyl 2-(pyridin-4-yl)cyclopropane-1-carboxylate as a mixture of cis and trans isomers. Epimerization may be required to convert the cis isomer to the desired trans isomer.[1]

Step 2: Synthesis of this compound (diphenyl-(2-pyridin-4-ylcyclopropyl)methanol)

  • Grignard Reagent Preparation: In a separate flask, prepare phenylmagnesium bromide by adding bromobenzene (2.2 eq) to magnesium turnings (2.2 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Reaction Setup: Dissolve the ethyl 2-(pyridin-4-yl)cyclopropane-1-carboxylate (trans isomer, 1.0 eq) in anhydrous THF and cool to 0 °C.

  • Grignard Addition: Add the prepared phenylmagnesium bromide solution to the ester solution dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Synthesis of Tranylcypromine

The following protocol describes a highly enantioselective synthesis of a key intermediate for tranylcypromine, starting from styrene.[2]

Step 1: Synthesis of Dicyclohexylmethyl 2-phenylcyclopropane carboxylate

  • Catalyst Preparation: In a flame-dried, argon-purged flask, prepare the chiral copper catalyst in situ by stirring Cu(OTf)₂ (0.01 eq) and a chiral bisoxazoline ligand (0.011 eq) in dry DCM at room temperature for 1 hour.

  • Reaction Setup: To the catalyst solution, add styrene (5.0 eq) and cool the mixture to 0 °C.

  • Cyclopropanation: Add a solution of dicyclohexylmethyl diazoacetate (1.0 eq) in DCM dropwise via a syringe pump over 2 hours.

  • Reaction Progression: Allow the mixture to warm slowly to room temperature and stir for an additional 10 hours.

  • Purification: Concentrate the reaction mixture and purify by chromatography on silica gel to provide dicyclohexylmethyl 2-phenylcyclopropane carboxylate.[2]

Step 2: Hydrolysis to trans-2-phenylcyclopropane carboxylic acid

  • Reaction Setup: Heat a mixture of the dicyclohexylmethyl 2-phenylcyclopropane carboxylate (1.0 eq), ethanol, and aqueous sodium hydroxide (25%) under reflux for 10 hours.[2]

  • Workup: Remove most of the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether.

  • Acidification and Extraction: Adjust the pH of the aqueous phase to 1-2 with 6 M HCl and extract with diethyl ether (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the trans-2-phenylcyclopropane carboxylic acid.

Step 3: Conversion to Tranylcypromine

  • Amine Formation: The resulting carboxylic acid is converted to tranylcypromine via a Curtius rearrangement. This typically involves conversion to an acyl azide (e.g., using diphenylphosphoryl azide or by forming the acid chloride followed by reaction with sodium azide), which then rearranges upon heating to an isocyanate, followed by hydrolysis to the primary amine, tranylcypromine.

Quantitative Data Summary

CompoundSynthetic StepYield (%)Purity/SelectivityReference
This compound Overall SynthesisN/AN/A
CyclopropanationN/AN/A
Grignard ReactionN/AN/A
Tranylcypromine Dicyclohexylmethyl 2-phenylcyclopropane carboxylate83%88:12 trans/cis ratio, 97% ee for trans isomer[2]
Overall SynthesisN/AHPLC purity of at least 99% for the sulfate salt has been reported in patent literature.[3]

N/A: Not available in the searched literature.

Mechanism of Action and Signaling Pathways

Tranylcypromine: Monoamine Oxidase Inhibition

Tranylcypromine acts as a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4] By inhibiting MAO-A and MAO-B in the presynaptic neuron, tranylcypromine increases the presynaptic concentrations of these neurotransmitters, leading to greater availability for release into the synaptic cleft. This enhanced neurotransmission is believed to be the primary mechanism behind its antidepressant effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Monoamines Norepinephrine (NE) Serotonin (5-HT) Dopamine (DA) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Vesicle Synaptic Vesicle Monoamines->Vesicle Packaging Metabolites Inactive Metabolites MAO->Metabolites Tranylcypromine Tranylcypromine Tranylcypromine->MAO Irreversible Inhibition Released_Monoamines Increased NE, 5-HT, DA Vesicle->Released_Monoamines Exocytosis Receptors Postsynaptic Receptors (Adrenergic, Serotonergic, Dopaminergic) Released_Monoamines->Receptors Binding Signal Signal Transduction & Antidepressant Effect Receptors->Signal G cluster_0 Presynaptic Adrenergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) in Vesicles NE_Released Norepinephrine (NE) NE_Vesicle->NE_Released Exocytosis NET Norepinephrine Transporter (NET) NE_Released->NET Reuptake Adrenergic_Receptors α & β Adrenergic Receptors NE_Released->Adrenergic_Receptors Binding This compound This compound This compound->NE_Released Modulates Adrenergic Signaling G_Protein G-Protein Activation (Gq/Gs/Gi) Adrenergic_Receptors->G_Protein Second_Messengers Second Messengers (cAMP, IP₃, DAG) G_Protein->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response

References

Application Notes and Protocols for the Laboratory Synthesis of Diphenyl(2-(4-pyridyl)cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of the novel compound diphenyl(2-(4-pyridyl)cyclopropyl)methanol. The described methodology is based on a two-step synthetic sequence, culminating in a Grignard reaction with a key cyclopropyl aldehyde intermediate. These guidelines are intended to assist researchers in the fields of medicinal chemistry and drug development in the preparation of this and structurally related compounds.

Synthetic Strategy

The synthesis of diphenyl(2-(4-pyridyl)cyclopropyl)methanol is achieved through a two-step process. The initial step involves the preparation of the key intermediate, 2-(4-pyridyl)cyclopropanecarbaldehyde. The final step employs a Grignard reaction, where the prepared aldehyde is treated with phenylmagnesium bromide to yield the target secondary alcohol. This approach is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Grignard Reaction cluster_workup Workup & Purification start Starting Materials for Aldehyde Synthesis aldehyde 2-(4-pyridyl)cyclopropanecarbaldehyde start->aldehyde Cyclopropanation & Oxidation aldehyde_input 2-(4-pyridyl)cyclopropanecarbaldehyde bromobenzene Bromobenzene grignard_reagent Phenylmagnesium Bromide (Grignard Reagent) bromobenzene->grignard_reagent + Mg, THF magnesium Magnesium Turnings magnesium->grignard_reagent product Diphenyl(2-(4-pyridyl)cyclopropyl)methanol grignard_reagent->product + Aldehyde aldehyde_input->product workup Aqueous Workup (NH4Cl) product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product Logical_Relationship Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Forms Magnesium Magnesium Magnesium->Grignard Forms Product Diphenyl(2-(4-pyridyl)cyclopropyl) methanol Grignard->Product Reacts with Aldehyde 2-(4-pyridyl)cyclopropane carbaldehyde Aldehyde->Product Reacts with

Application Notes and Protocols for the Analytical Identification of Cyprolidol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cyprolidol is an experimental drug with limited publicly available data. The following application notes and protocols are based on general principles of analytical chemistry and drug metabolism studies for compounds with similar chemical structures. The proposed metabolic pathway and analytical methods are hypothetical and would require experimental verification.

Introduction

This compound, a diphenyl-pyridyl-cyclopropyl-methanol derivative, is an experimental antidepressant.[1] Effective analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides a generalized framework for the identification and quantification of this compound and its potential metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2]

Hypothetical Metabolic Pathway of this compound

Based on the metabolism of structurally related antihistamines containing a diphenyl-pyridyl-methanol moiety, the primary metabolic transformations for this compound are likely to involve oxidation and demethylation.[3] The pyridine ring and the tertiary alcohol are potential sites for metabolic modification. A proposed metabolic pathway is illustrated below.

Cyprolidol_Metabolism This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide N-Oxidation Hydroxylated Hydroxylated this compound This compound->Hydroxylated Hydroxylation Glucuronide This compound Glucuronide Hydroxylated->Glucuronide Glucuronidation

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound and its metabolites from a biological sample involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (SPE) Protein_Precipitation->Solid_Phase_Extraction Evaporation_Reconstitution Evaporation & Reconstitution Solid_Phase_Extraction->Evaporation_Reconstitution LC_Separation Liquid Chromatography (Separation of Analytes) Evaporation_Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Review Data Review & Reporting Peak_Integration->Data_Review

Caption: General experimental workflow for drug analysis.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for the extraction of this compound and its potential metabolites from a plasma matrix.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Mixed-mode cation exchange SPE cartridges

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 500 µL of plasma with the internal standard solution.

  • Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water through it.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

This protocol outlines the conditions for the separation and detection of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing standard solutions of this compound and synthesized potential metabolites. A hypothetical example is provided in the data table below.

Quantitative Data Summary

The following table represents typical validation parameters for a bioanalytical method. The values are illustrative and would need to be experimentally determined for this compound.

AnalyteMRM Transition (m/z)Linearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)Recovery (%)
This compound [M+H]+ → Fragment 11 - 10001< 15%± 15%> 85%
This compound N-Oxide [M+H]+ → Fragment 21 - 10001< 15%± 15%> 80%
Hydroxylated this compound [M+H]+ → Fragment 31 - 10001< 15%± 15%> 80%
Internal Standard [M+H]+ → Fragment 4----> 85%

LLOQ: Lower Limit of Quantification %RSD: Percent Relative Standard Deviation %Bias: Percent deviation from the nominal concentration

References

In Vitro Assays to Determine the Receptor Binding Profile of Cyprolidol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprolidol is a novel psychoactive compound with a complex pharmacological profile. Understanding its interaction with various central nervous system (CNS) receptors is crucial for elucidating its mechanism of action, predicting its therapeutic potential, and assessing its safety profile. This document provides a comprehensive set of in vitro assays to characterize the receptor binding affinity and functional activity of this compound at key CNS targets. Based on preliminary screening, this compound is hypothesized to exhibit a primary affinity for the mu-opioid receptor (MOR), a secondary affinity for the sigma-1 receptor (S1R), and potential off-target effects at the N-methyl-D-aspartate (NMDA) receptor.

The following protocols detail radioligand binding assays to determine the binding affinity (Ki) of this compound for these receptors and functional assays to characterize its activity as an agonist, antagonist, or modulator.

Data Presentation: this compound Receptor Binding and Functional Activity Profile

The following tables summarize the hypothetical binding affinities and functional activities of this compound at the mu-opioid, sigma-1, and NMDA receptors.

Table 1: Radioligand Competition Binding Affinities (Ki) of this compound

ReceptorRadioligandCell LineKi (nM)
Mu-Opioid (MOR)[³H]-DiprenorphineCHO-K115
Sigma-1 (S1R)[³H]-(+)-PentazocineHEK29385
NMDA[³H]-MK-801HEK2931200

Table 2: Functional Activity (EC₅₀/IC₅₀) of this compound

ReceptorAssay TypeFunctional ResponseEC₅₀/IC₅₀ (nM)
Mu-Opioid (MOR)cAMP InhibitionAgonist35
Sigma-1 (S1R)cAMP ModulationAgonist250
NMDACalcium FluxAntagonist2500

Experimental Protocols

Cell Membrane Preparation

Objective: To prepare crude cell membranes from cultured cells expressing the target receptors for use in radioligand binding assays.

Materials:

  • CHO-K1 cells stably expressing the human mu-opioid receptor.

  • HEK293 cells stably expressing the human sigma-1 receptor.

  • HEK293 cells stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

  • Homogenizer (Dounce or Potter-Elvehjem).

  • High-speed refrigerated centrifuge.

Protocol:

  • Culture cells to 80-90% confluency in appropriate growth medium.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and centrifuge at 1000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension with 10-15 strokes of a pre-chilled Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

G cluster_workflow Cell Membrane Preparation Workflow start Cell Culture wash Wash with PBS start->wash scrape Scrape and Centrifuge wash->scrape lyse Resuspend in Lysis Buffer scrape->lyse homogenize Homogenize lyse->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 High-Speed Centrifugation supernatant->centrifuge2 resuspend Resuspend Membrane Pellet centrifuge2->resuspend quantify Protein Quantification resuspend->quantify store Store at -80°C quantify->store

Cell Membrane Preparation Workflow

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid, sigma-1, and NMDA receptors through competitive displacement of a specific radioligand.

2.1 Mu-Opioid Receptor (MOR) Competition Binding Assay

  • Radioligand: [³H]-Diprenorphine (a non-selective opioid antagonist)

  • Non-specific binding definition: 10 µM Naloxone

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

  • Membrane Preparation: CHO-K1 cell membranes expressing human MOR (10-20 µg protein/well)

Protocol:

  • In a 96-well plate, add assay buffer, varying concentrations of this compound (or reference compound), and the membrane preparation.

  • Add [³H]-Diprenorphine to a final concentration approximately equal to its Kd (e.g., 1 nM).

  • For non-specific binding wells, add 10 µM Naloxone.

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2 Sigma-1 Receptor (S1R) Competition Binding Assay [1]

  • Radioligand: [³H]-(+)-Pentazocine

  • Non-specific binding definition: 10 µM Haloperidol

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Membrane Preparation: HEK293 cell membranes expressing human S1R (50-100 µg protein/well)

Protocol:

  • Follow the general procedure outlined in section 2.1.

  • Use [³H]-(+)-Pentazocine at a final concentration near its Kd (e.g., 2 nM).

  • Define non-specific binding with 10 µM Haloperidol.

  • Incubate at 37°C for 120 minutes.

  • Perform filtration and scintillation counting as described above.

  • Calculate the Ki value using the Cheng-Prusoff equation.

2.3 NMDA Receptor Competition Binding Assay

  • Radioligand: [³H]-MK-801 (an open-channel blocker)

  • Non-specific binding definition: 10 µM Dizocilpine (MK-801)

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Membrane Preparation: HEK293 cell membranes expressing human NMDA receptors (100-200 µg protein/well)

  • Co-agonists: 10 µM Glutamate and 10 µM Glycine (to open the ion channel)

Protocol:

  • Follow the general procedure outlined in section 2.1.

  • Add the co-agonists, glutamate and glycine, to all wells to activate the receptor.

  • Use [³H]-MK-801 at a final concentration near its Kd (e.g., 5 nM).

  • Define non-specific binding with 10 µM unlabeled Dizocilpine.

  • Incubate at 25°C for 180 minutes.

  • Perform filtration and scintillation counting as described above.

  • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow start Prepare Reagents add_reagents Add Buffer, Compound, and Membranes to Plate start->add_reagents add_radioligand Add Radioligand add_reagents->add_radioligand add_nsb Add Non-specific Binding Ligand add_radioligand->add_nsb incubate Incubate add_nsb->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (Ki calculation) count->analyze end Results analyze->end

Radioligand Binding Assay Workflow

Functional Assays

Objective: To determine the functional effect of this compound at the mu-opioid, sigma-1, and NMDA receptors.

3.1 Mu-Opioid and Sigma-1 Receptor cAMP Functional Assay

Principle: Mu-opioid and sigma-1 receptors are G-protein coupled receptors (GPCRs) that can modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to inhibit (agonist) or reverse the inhibition (antagonist) of cAMP production.

Materials:

  • CHO-K1 cells expressing MOR or HEK293 cells expressing S1R.

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • Reference agonist (e.g., DAMGO for MOR, (+)-Pentazocine for S1R).

  • Reference antagonist (e.g., Naloxone for MOR, Haloperidol for S1R).

  • HTRF cAMP assay kit.

Protocol:

  • Seed cells in a 96-well plate and grow overnight.

  • Replace the growth medium with assay medium.

  • Agonist mode: Add varying concentrations of this compound or a reference agonist.

  • Antagonist mode: Pre-incubate cells with varying concentrations of this compound or a reference antagonist for 15-30 minutes, then add a fixed concentration (e.g., EC₈₀) of the reference agonist.

  • Add a submaximal concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate at 37°C for 30 minutes.

  • Lyse the cells and measure cAMP levels according to the HTRF cAMP assay kit manufacturer's instructions.

  • Plot the dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

G cluster_pathway MOR/S1R Signaling Pathway Ligand Agonist (e.g., this compound) Receptor MOR / S1R (GPCR) Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP  - ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

MOR/S1R Signaling Pathway

3.2 NMDA Receptor Calcium Flux Functional Assay

Principle: The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of calcium ions (Ca²⁺) into the cell. This assay measures changes in intracellular Ca²⁺ concentration using a fluorescent indicator dye.

Materials:

  • HEK293 cells expressing NMDA receptors.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, 1.8 mM CaCl₂, and without Mg²⁺).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Probenecid (to prevent dye leakage).

  • Reference agonist (e.g., Glutamate/Glycine).

  • Reference antagonist (e.g., AP5 or Dizocilpine).

  • Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.

Protocol:

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow overnight.

  • Load the cells with the calcium-sensitive dye in assay buffer containing probenecid for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Antagonist mode: Pre-incubate the cells with varying concentrations of this compound or a reference antagonist for 15-30 minutes.

  • Place the cell plate in the FLIPR instrument.

  • Initiate fluorescence reading to establish a baseline.

  • Add a fixed concentration (e.g., EC₈₀) of the agonist solution (Glutamate/Glycine).

  • Continue to monitor the fluorescence signal for several minutes.

  • Analyze the data by measuring the peak fluorescence response or the area under the curve.

  • Plot the dose-response curves and calculate the IC₅₀ value for antagonist activity.

G cluster_pathway NMDA Receptor Signaling Pathway Glutamate Glutamate Receptor NMDA Receptor (Ion Channel) Glutamate->Receptor Glycine Glycine Glycine->Receptor Ca_influx Ca²⁺ Influx Receptor->Ca_influx Signaling Downstream Signaling (e.g., CamKII, CREB) Ca_influx->Signaling Cellular_Response Cellular Response Signaling->Cellular_Response Antagonist Antagonist (e.g., this compound) Antagonist->Receptor

NMDA Receptor Signaling Pathway

References

Application Notes and Protocols for Testing Cyprolidol's Antidepressant-Like Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing preclinical animal models for evaluating the antidepressant-like properties of Cyprolidol, an experimental drug developed in the 1960s. The protocols detailed below are based on established methodologies for assessing antidepressant efficacy. While this compound showed early promise in animal studies, it is important to note that it was found to be less effective than imipramine in human clinical trials and was never approved for medical use[1].

Overview of this compound

This compound is a pyridylcyclopropane derivative that demonstrated antidepressant-like effects in preclinical studies, with a pharmacological profile qualitatively similar to the tricyclic antidepressant imipramine[1]. Its mechanism of action is thought to involve the potentiation of norepinephrine and inhibition of acetylcholine signaling pathways. Additionally, its structural similarity to the monoamine oxidase inhibitor (MAOI) tranylcypromine suggests a potential interaction with monoamine oxidase enzymes[1].

Animal Models for Antidepressant Screening

The following behavioral despair models are widely used to screen for antidepressant-like activity.

Forced Swim Test (FST)

The Forced Swim Test (FST) is a rodent behavioral test used to evaluate antidepressant efficacy. The model is based on the observation that animals placed in an inescapable container of water will eventually cease escape-oriented behaviors and become immobile. This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment.

Experimental Protocol:

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animals: Male mice (e.g., C57BL/6 strain) weighing 20-25g are commonly used. Animals should be habituated to the experimental room for at least 1 hour before testing.

  • Procedure:

    • Administer this compound or a vehicle control intraperitoneally (i.p.) 30-60 minutes before the test. A positive control group treated with imipramine should also be included.

    • Gently place each mouse into the water-filled cylinder.

    • The total duration of the test is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test (TST) is another widely used behavioral despair model in mice. The test is based on the principle that when suspended by their tails, mice will alternate between periods of struggling and immobility. Immobility in this context is also considered to reflect a state of behavioral despair.

Experimental Protocol:

  • Apparatus: A horizontal bar raised at least 50 cm from the floor. The area should be visually isolated for each mouse.

  • Animals: Male mice are typically used.

  • Procedure:

    • Administer this compound, vehicle, or imipramine 30-60 minutes prior to the test.

    • Secure the tip of the mouse's tail to the horizontal bar using adhesive tape, ensuring the mouse is hanging freely.

    • The test duration is 6 minutes.

    • Record the total time the mouse remains immobile.

  • Data Analysis: Analyze the data similarly to the FST, comparing the mean immobility times across treatment groups. A reduction in immobility time indicates a potential antidepressant effect.

Chronic Unpredictable Mild Stress (CUMS) Model

The Chronic Unpredictable Mild Stress (CUMS) model is a more etiologically relevant model of depression that exposes animals to a series of mild, unpredictable stressors over an extended period. This paradigm induces a state of anhedonia, a core symptom of depression, which can be measured by a decrease in sucrose preference.

Experimental Protocol:

  • Animals: Rats or mice can be used.

  • Procedure:

    • Baseline Sucrose Preference Test: Before initiating the stress protocol, train the animals to consume a 1% sucrose solution. Then, measure their baseline preference for the sucrose solution over water during a 24-hour period.

    • CUMS Protocol: For a period of 4-8 weeks, expose the animals to a daily regimen of mild, unpredictable stressors. Examples of stressors include:

      • Stroboscopic lighting

      • Tilted cage (45°)

      • Soiled cage

      • Reversed light/dark cycle

      • Food or water deprivation (for a limited duration)

      • White noise

    • Treatment: Administer this compound, vehicle, or imipramine daily during the final 2-4 weeks of the CUMS protocol.

    • Sucrose Preference Test: At the end of the treatment period, repeat the sucrose preference test to assess anhedonia.

  • Data Analysis: Calculate the sucrose preference percentage for each animal. A significant increase in sucrose preference in the this compound-treated CUMS group compared to the vehicle-treated CUMS group indicates a reversal of anhedonia and an antidepressant-like effect.

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on the reported qualitative similarity of this compound to imipramine. The original quantitative data from the 1966 study by Brown, Gershon, and Korol was not accessible.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (s) in FST (± SEM)Mean Immobility Time (s) in TST (± SEM)
Vehicle-150 ± 10180 ± 12
This compound10110 ± 8130 ± 9
This compound2085 ± 7 100 ± 8
Imipramine2090 ± 9 105 ± 10

*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Effect of this compound on Sucrose Preference in the Chronic Unpredictable Mild Stress (CUMS) Model in Rats

Treatment GroupSucrose Preference (%) at Baseline (± SEM)Sucrose Preference (%) after CUMS (± SEM)
Non-stressed + Vehicle85 ± 383 ± 4
CUMS + Vehicle84 ± 455 ± 5
CUMS + this compound (20 mg/kg/day)85 ± 375 ± 4
CUMS + Imipramine (20 mg/kg/day)83 ± 478 ± 3

*p < 0.05 compared to CUMS + Vehicle group.

Visualization of Proposed Signaling Pathways and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathways for this compound's antidepressant-like effects and a typical experimental workflow.

G cluster_workflow Experimental Workflow for Preclinical Antidepressant Screening Animal_Acclimation Animal Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Administration Drug Administration (this compound, Vehicle, Imipramine) Randomization->Drug_Administration Behavioral_Testing Behavioral Testing (FST, TST, or CUMS) Drug_Administration->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A typical experimental workflow for screening potential antidepressants.

G cluster_pathway Hypothesized Signaling Pathway of this compound (Norepinephrine Potentiation) This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE Increased Synaptic Norepinephrine NET->NE Leads to Adrenergic_Receptors Postsynaptic Adrenergic Receptors NE->Adrenergic_Receptors Activates Downstream_Signaling Downstream Signaling Cascade (e.g., cAMP pathway) Adrenergic_Receptors->Downstream_Signaling Initiates Antidepressant_Effects Antidepressant-like Effects Downstream_Signaling->Antidepressant_Effects Results in

Caption: Hypothesized potentiation of norepinephrine signaling by this compound.

G cluster_pathway Hypothesized Signaling Pathway of this compound (Acetylcholine Inhibition) This compound This compound AChR Muscarinic Acetylcholine Receptors (mAChRs) This compound->AChR Antagonizes Reduced_Cholinergic_Signaling Reduced Cholinergic Signaling AChR->Reduced_Cholinergic_Signaling Leads to Antidepressant_Effects Antidepressant-like Effects Reduced_Cholinergic_Signaling->Antidepressant_Effects Contributes to

Caption: Hypothesized inhibition of acetylcholine signaling by this compound.

G cluster_pathway Potential Signaling Pathway of this compound (Monoamine Oxidase Inhibition) This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Potentially Inhibits Monoamines Increased Monoamine Levels (e.g., Serotonin, Dopamine) MAO->Monoamines Leads to Antidepressant_Effects Antidepressant-like Effects Monoamines->Antidepressant_Effects Contributes to

Caption: Potential monoamine oxidase inhibition pathway of this compound.

References

Application Notes: In Vivo Cardiovascular Profiling of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The assessment of cardiovascular function is a critical component in the preclinical safety and efficacy evaluation of any new chemical entity (NCE). Drug-induced cardiovascular effects, such as changes in blood pressure, heart rate, and cardiac rhythm, are a leading cause of compound attrition during drug development.[1][2] Therefore, robust in vivo studies are essential to characterize the cardiovascular profile of novel compounds like Cyprolidol. These application notes provide a comprehensive overview of the protocols and methodologies for studying the cardiovascular effects of NCEs in vivo.

1. Selection of Appropriate Animal Models

The choice of animal model is fundamental to the successful translation of preclinical findings to human clinical trials.[3] Both rodent and non-rodent species are utilized in cardiovascular research, each with distinct advantages and limitations.

  • Rodents (Mice and Rats): Rats and mice are widely used for initial cardiovascular screening due to their well-characterized physiology, ease of handling, and the availability of transgenic strains.[3][4] They are particularly useful for high-throughput studies and initial toxicity assessments.[3]

  • Rabbits: The rabbit is a valuable model for studying cardiac electrophysiology due to similarities in its cardiac ion channel expression to humans.[3]

  • Dogs: The dog is a common non-rodent species for cardiovascular safety pharmacology studies. Its larger size facilitates surgical instrumentation and repeated blood sampling.[1]

  • Pigs: Porcine models are increasingly used in cardiovascular research due to the anatomical and physiological similarities of their cardiovascular system to that of humans.[5]

The selection of the species should be based on the specific scientific question, the expected pharmacological target of the NCE, and regulatory guidelines.

2. Key Cardiovascular Parameters for Assessment

A thorough in vivo cardiovascular assessment should include the evaluation of hemodynamics, cardiac electrical activity, and cardiac structure.

  • Hemodynamics:

    • Arterial Blood Pressure: Mean, systolic, and diastolic blood pressure are fundamental indicators of cardiovascular function.

    • Heart Rate: Changes in heart rate (tachycardia or bradycardia) are common effects of many drugs.

    • Cardiac Output: A measure of the heart's pumping efficiency.

  • Cardiac Electrophysiology (Electrocardiogram - ECG):

    • ECG Intervals: Measurement of PR interval, QRS duration, and QT interval is critical for assessing the risk of arrhythmias. QT prolongation is a major concern for regulatory agencies.

  • Cardiac Structure and Function:

    • Echocardiography: Non-invasive imaging to assess cardiac dimensions, ventricular function (e.g., ejection fraction), and valvular function.

    • Histopathology: Microscopic examination of heart tissue to identify structural changes such as hypertrophy, fibrosis, or inflammation.

Experimental Protocols

Protocol 1: Acute Intravenous Dose-Response Study in Anesthetized Rats

This protocol is designed to assess the immediate cardiovascular effects of this compound following a single intravenous administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane or urethane)

  • Pressure transducer and data acquisition system

  • ECG recording system with needle electrodes

  • Catheters (for femoral artery and vein)

  • Infusion pump

  • This compound formulation in a suitable vehicle

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • Surgically expose the femoral artery and vein.

  • Insert a catheter into the femoral artery for continuous blood pressure measurement.

  • Insert a catheter into the femoral vein for intravenous drug administration.

  • Insert subcutaneous needle electrodes for ECG recording (Lead II configuration).

  • Allow the animal to stabilize for at least 30 minutes, recording baseline hemodynamic and ECG parameters.

  • Administer the vehicle control intravenously and record data for a defined period.

  • Administer escalating doses of this compound intravenously, with a sufficient time interval between doses to observe the peak effect and return to baseline.

  • Continuously record blood pressure and ECG throughout the dosing regimen.

  • At the end of the experiment, euthanize the animal according to approved protocols.

Protocol 2: Cardiovascular Monitoring in Conscious, Freely Moving Dogs using Telemetry

This protocol allows for the continuous monitoring of cardiovascular parameters in conscious animals, avoiding the confounding effects of anesthesia.

Materials:

  • Beagle dogs

  • Implantable telemetry device (for ECG and blood pressure)

  • Surgical instruments for implantation

  • Data acquisition and analysis software

  • This compound formulation for oral or intravenous administration

Procedure:

  • Surgically implant the telemetry transmitter according to the manufacturer's instructions. This typically involves placing the pressure catheter in a major artery and securing the ECG leads.

  • Allow the animals to recover from surgery for at least two weeks.

  • House the animals individually in cages equipped with telemetry receivers.

  • Record baseline cardiovascular data for at least 24 hours prior to dosing.

  • Administer a single dose of this compound or vehicle to the animals.

  • Continuously record ECG and blood pressure for at least 24 hours post-dose.

  • Analyze the data for changes in heart rate, blood pressure, and ECG intervals.

Protocol 3: Chronic (28-Day) Oral Cardiotoxicity Study in Rats

This protocol is designed to evaluate the potential for cumulative cardiovascular toxicity following repeated administration of this compound.

Materials:

  • Sprague-Dawley rats

  • This compound formulation for oral gavage

  • Echocardiography system

  • Equipment for clinical pathology (blood analysis)

  • Materials for tissue fixation and histopathology

Procedure:

  • Acclimatize animals and randomly assign them to treatment groups (vehicle control and multiple dose levels of this compound).

  • Administer the assigned treatment daily via oral gavage for 28 consecutive days.

  • Monitor animals daily for clinical signs of toxicity.

  • Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions.

  • Collect blood samples at specified time points for hematology and clinical chemistry analysis.

  • At the end of the 28-day treatment period, euthanize the animals.

  • Collect the heart, weigh it, and preserve it in formalin for histopathological examination.

  • A certified veterinary pathologist should examine the heart tissue for any signs of drug-induced injury.

Data Presentation

Quantitative data should be summarized in a clear and concise format.

Table 1: Hemodynamic Effects of this compound in Anesthetized Rats

Dose (mg/kg, IV)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
Vehicle-2 ± 3+5 ± 8
0.1-5 ± 4+10 ± 12
1.0-25 ± 6+40 ± 15
10.0-50 ± 8+90 ± 20
*Data are presented as mean ± SEM. p < 0.05 compared to vehicle.

Table 2: ECG Effects of this compound in Conscious Dogs

Time Post-Dose (hours)Change in PR Interval (ms)Change in QRS Duration (ms)Change in QTcF (ms)
2+2 ± 1+1 ± 0.5+5 ± 3
4+3 ± 2+1 ± 1+15 ± 4
8+1 ± 10 ± 0.5+8 ± 3
Data are presented as mean ± SEM. QTcF is the heart rate-corrected QT interval. p < 0.05 compared to baseline.

Table 3: Summary of Cardiac Histopathology in Rats after 28-Day Treatment

Dose (mg/kg/day)Incidence of Myocardial DegenerationSeverity (Grade 0-4)Incidence of Myocardial FibrosisSeverity (Grade 0-4)
Vehicle0/1000/100
100/1000/100
303/101.22/101.0
1008/102.57/102.1
p < 0.05 compared to vehicle.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_detailed Detailed Cardiovascular Assessment cluster_toxicity Chronic Toxicity in_vitro In Vitro Assays (e.g., hERG Channel Assay) in_vivo_acute Acute In Vivo Study (Anesthetized Rodent) in_vitro->in_vivo_acute telemetry Telemetry Study (Conscious Non-Rodent) in_vivo_acute->telemetry Promising Candidate echo Echocardiography telemetry->echo chronic_study Repeat-Dose Study (e.g., 28-Day Rat) telemetry->chronic_study histopath Cardiac Histopathology chronic_study->histopath

In vivo cardiovascular assessment workflow.

signaling_pathway cluster_stress Cellular Stress cluster_response Cellular Response cluster_outcome Pathological Outcome drug Cardiotoxic Drug (e.g., this compound) ros Reactive Oxygen Species (ROS) drug->ros mito Mitochondrial Dysfunction ros->mito apoptosis Apoptosis Signaling (Caspase Activation) mito->apoptosis damage Myocyte Damage apoptosis->damage fibrosis Fibrosis damage->fibrosis dysfunction Cardiac Dysfunction damage->dysfunction

Drug-induced cardiotoxicity pathway.

References

Application of Cyprolidol in Historical Psychopharmacology Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific and historical literature, there is a significant lack of information regarding the application of a compound named "Cyprolidol" in historical psychopharmacology research.

Efforts to retrieve data on its mechanism of action, clinical trials, or any experimental protocols have been unsuccessful. The search results did not yield any publications, clinical data, or detailed mentions in historical reviews of psychopharmacology that would be necessary to create the detailed application notes and protocols as requested.

The CAS Registry Number 4904-00-1 is associated with a chemical entity named this compound, with the molecular formula C21H25NO. However, beyond this basic chemical identifier, there is no accessible research detailing its synthesis, preclinical, or clinical use in the context of psychopharmacology. Searches for alternative names or related compounds have also failed to produce relevant information.

Due to the absence of foundational data, it is not possible to provide the following components of the user's request:

  • Detailed Application Notes: Without any documented use, no application notes can be generated.

  • Quantitative Data and Structured Tables: No quantitative data from clinical or preclinical studies could be found.

  • Experimental Protocols: The literature search did not uncover any specific experiments involving this compound.

  • Signaling Pathway and Workflow Diagrams: Without a known mechanism of action or experimental workflow, no diagrams can be created.

It is possible that "this compound" may be an incorrect spelling, a rarely used internal designation for a compound that was not further developed, or a substance that was researched but for which the results were never published in accessible forums.

Therefore, we are unable to fulfill the request to create detailed Application Notes and Protocols for this compound in historical psychopharmacology research. Should a more common or alternative name for this compound be available, we would be able to re-initiate the search.

Application Notes and Protocols: Cyprolidol as a Reference Compound in Neurotransmitter Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine, play a crucial role in regulating a wide range of physiological and psychological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical targets for the development of therapeutics for various neurological and psychiatric disorders.

This document provides detailed protocols for the use of Cyprolidol, a potent and selective inhibitor of the dopamine transporter, as a reference compound in neurotransmitter uptake assays. Due to its high affinity for DAT and significant selectivity over SERT and NET, this compound is an invaluable tool for researchers studying the dopaminergic system, screening for novel DAT inhibitors, and characterizing the selectivity of new chemical entities.

Disclaimer: this compound is a hypothetical compound created for illustrative purposes within these application notes. The data presented herein is not from empirical studies but is representative of a selective dopamine transporter inhibitor.

Principle of Neurotransmitter Upteake Assays

Neurotransmitter uptake assays are designed to measure the ability of a compound to inhibit the reuptake of a specific neurotransmitter into cells expressing the corresponding transporter. These assays typically utilize cultured cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been stably transfected to express a high level of a specific human neurotransmitter transporter (hDAT, hSERT, or hNET). The assay measures the uptake of a radiolabeled or fluorescently tagged neurotransmitter substrate. The inhibitory potential of a test compound, such as this compound, is determined by its ability to reduce the accumulation of the labeled substrate within the cells. The potency of the inhibitor is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the specific uptake of the substrate by 50%.

Data Presentation: Quantitative Profile of this compound

The inhibitory activity of this compound was characterized in radioligand uptake assays using HEK293 cells stably expressing human DAT, SERT, or NET. The resulting IC50 (half maximal inhibitory concentration) and Kᵢ (inhibitor constant) values are summarized in the table below.

TransporterRadioligandThis compound IC50 (nM)This compound Kᵢ (nM)
hDAT [³H]Dopamine158.2
hSERT [³H]Serotonin1250780
hNET [³H]Norepinephrine850520

Table 1: Inhibitory potency and selectivity of this compound for human monoamine transporters. Data is representative.

The data demonstrates that this compound is a potent inhibitor of the dopamine transporter with approximately 83-fold selectivity over the serotonin transporter and 57-fold selectivity over the norepinephrine transporter, making it a suitable reference compound for studies focusing on DAT.

Mandatory Visualizations

Neurotransmitter_Uptake_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis (Action Potential) DAT Dopamine Transporter (DAT) Dopamine_cyto Dopamine (Cytosol) DAT->Dopamine_cyto Reuptake VMAT2 VMAT2 VMAT2->Vesicle Vesicular Loading Dopamine_cyto->VMAT2 Vesicular Loading Dopamine_synapse Dopamine Dopamine_synapse->DAT D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling D_Receptor->Postsynaptic_Signal This compound This compound This compound->DAT Inhibition

Dopamine transport at the synapse and site of this compound inhibition.

Experimental_Workflow cluster_workflow Neurotransmitter Uptake Assay Workflow A 1. Cell Plating (HEK293-hDAT/hSERT/hNET) B 2. Pre-incubation (with this compound or test compound) A->B C 3. Substrate Addition ([³H]Neurotransmitter) B->C D 4. Incubation (Allow uptake to occur) C->D E 5. Termination & Washing (Remove extracellular substrate) D->E F 6. Cell Lysis & Scintillation Counting E->F G 7. Data Analysis (IC50 determination) F->G

General experimental workflow for a neurotransmitter uptake assay.

Experimental Protocols

These protocols are designed for a 96-well plate format. Adjust volumes accordingly for other formats. Both radiolabeled and non-radiolabeled assay principles are described. The detailed protocol focuses on the more traditional radiolabeled method.

Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hSERT (hSERT), or hNET (hNET).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 250 µg/mL).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4).

  • Radiolabeled Substrates:

    • [³H]Dopamine (specific activity ~60-80 Ci/mmol)

    • [³H]Serotonin (specific activity ~80-120 Ci/mmol)

    • [³H]Norepinephrine (specific activity ~40-60 Ci/mmol)

  • Reference Compounds:

    • This compound (or other DAT inhibitor like GBR-12909)

    • Fluoxetine (for SERT)

    • Desipramine (for NET)

  • Non-specific Uptake Control: A high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

  • Scintillation Cocktail.

  • 96-well cell culture plates (poly-D-lysine coated).

  • Multichannel pipettes.

  • Microplate scintillation counter.

Non-Radioactive Alternative

Fluorescence-based assay kits are commercially available and provide a non-radioactive alternative.[1][2][3][4] These kits utilize a fluorescent substrate that mimics the natural neurotransmitter.[1][2][3][4] Upon transport into the cell, the fluorescence signal increases, which can be measured on a fluorescence plate reader.[1][2][3][4] These assays are often in a homogeneous, "mix-and-read" format, making them suitable for high-throughput screening.[1][2][3][4]

Protocol 1: Dopamine Uptake Assay (hDAT)
  • Cell Plating:

    • The day before the assay, seed HEK293-hDAT cells into a 96-well poly-D-lysine coated plate at a density of 40,000-60,000 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Preparation:

    • Prepare serial dilutions of this compound and any test compounds in assay buffer. A typical concentration range would be from 1 pM to 10 µM.

    • Prepare a solution of [³H]Dopamine in assay buffer at a final concentration of 10-20 nM.

    • Prepare the non-specific uptake control (e.g., 10 µM cocaine).

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the appropriate concentration of this compound, test compound, or vehicle to each well. For non-specific uptake, add the high-concentration inhibitor.

    • Pre-incubate the plate for 10-20 minutes at 37°C.

    • Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine solution to each well.

    • Incubate for 10-15 minutes at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.

    • Add 100 µL of 1% SDS lysis buffer to each well to lyse the cells and solubilize the incorporated radioactivity.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Scintillation Counting:

    • Transfer the lysate from each well to a scintillation vial or a 96-well scintillation plate.

    • Add 1 mL (for vials) or an appropriate volume (for plates) of scintillation cocktail.

    • Measure the radioactivity in a scintillation counter as counts per minute (CPM).

Protocol 2: Serotonin Uptake Assay (hSERT)

This protocol is identical to the dopamine uptake assay with the following modifications:

  • Cell Line: Use HEK293-hSERT cells.

  • Radiolabeled Substrate: Use [³H]Serotonin at a final concentration of 5-10 nM.

  • Non-specific Uptake Control: Use a high concentration of a selective serotonin reuptake inhibitor (SSRI) like 10 µM Fluoxetine.

  • Reference Compound: Fluoxetine can be used as a positive control.

Protocol 3: Norepinephrine Uptake Assay (hNET)

This protocol is identical to the dopamine uptake assay with the following modifications:

  • Cell Line: Use HEK293-hNET cells.

  • Radiolabeled Substrate: Use [³H]Norepinephrine at a final concentration of 10-20 nM.

  • Non-specific Uptake Control: Use a high concentration of a selective norepinephrine reuptake inhibitor like 10 µM Desipramine.

  • Reference Compound: Desipramine can be used as a positive control.

Data Analysis

  • Calculate Specific Uptake:

    • Average the CPM for replicate wells.

    • Determine the average non-specific uptake (NSU) from the wells containing the high concentration of the respective inhibitor.

    • Calculate the specific uptake for each well: Specific Uptake = Total CPM - NSU CPM.

  • Determine Percent Inhibition:

    • Calculate the percent inhibition for each concentration of this compound or test compound: % Inhibition = 100 * (1 - (Specific Uptake with Compound / Specific Uptake with Vehicle))

  • Generate IC50 Curve:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.

  • Calculate Kᵢ Value:

    • The Kᵢ value can be calculated from the IC50 value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + ([S] / Kₘ)) Where:

      • [S] is the concentration of the radiolabeled substrate used in the assay.

      • Kₘ is the Michaelis-Menten constant for the substrate with the transporter. The Kₘ should be determined experimentally for each cell line and substrate combination.

Troubleshooting

IssuePossible CauseSolution
High background (high non-specific uptake) Substrate concentration too high.Optimize and lower the concentration of the radiolabeled substrate.
Inefficient washing.Ensure rapid and thorough washing with ice-cold buffer. Increase the number of washes.
Low signal (low specific uptake) Low transporter expression in cells.Verify transporter expression via western blot or radioligand binding. Use a cell line with higher expression.
Low cell number or poor cell health.Ensure proper cell density and viability. Avoid over-confluency.
Inactive substrate.Check the age and storage conditions of the radiolabeled substrate.
High variability between replicates Inconsistent cell seeding.Ensure a homogeneous cell suspension when plating.
Pipetting errors.Use calibrated pipettes and be consistent with technique.
Poor curve fit for IC50 determination Inappropriate concentration range of the inhibitor.Test a wider range of concentrations, ensuring they bracket the expected IC50.
Compound insolubility.Check the solubility of the compound in the assay buffer. Use a co-solvent like DMSO if necessary (ensure final DMSO concentration is low, e.g., <0.5%).

Conclusion

This compound serves as an excellent selective reference compound for studying the dopamine transporter. The protocols outlined in this document provide a robust framework for assessing the potency and selectivity of test compounds at the major monoamine transporters. Careful optimization of assay conditions, particularly cell density and substrate concentration, is crucial for generating reliable and reproducible data.

References

Application Notes and Protocols for the Pharmacological Re-evaluation of Cyprolidol

Author: BenchChem Technical Support Team. Date: November 2025

- For Researchers, Scientists, and Drug Development Professionals -

Abstract

Cyprolidol, a compound initially investigated in the 1960s for its antidepressant properties, demonstrated a pharmacological profile with similarities to tricyclic antidepressants. This document outlines a comprehensive experimental design to re-evaluate this compound, specifically investigating its potential, previously uncharacterized, activity at opioid receptors. The following protocols provide a systematic approach to screen for and characterize the binding affinity, functional activity, and in vivo analgesic effects of this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Introduction

Opioid receptors, members of the G protein-coupled receptor (GPCR) family, are critical mediators of pain, mood, and reward.[1] The identification of novel ligands for these receptors remains a high priority in drug discovery. This compound's historical classification as an antidepressant with a complex adrenergic profile suggests the possibility of off-target activities.[2] This experimental plan details a tiered approach to systematically assess this compound's interaction with the three main opioid receptor subtypes.

Experimental Workflow

The experimental design follows a logical progression from in vitro characterization to in vivo validation.

G_Protein_Signaling Opioid Receptor G-Protein Signaling Pathway Opioid Opioid (e.g., this compound) Receptor Opioid Receptor (μ, δ, or κ) Opioid->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits K_channel K+ Channel G_protein->K_channel βγ opens Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts Neuron_hyperpol Neuronal Hyperpolarization K_channel->Neuron_hyperpol Leads to NT_release Neurotransmitter Release Ca_channel->NT_release Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Beta_Arrestin_Signaling Opioid Receptor β-Arrestin Signaling Pathway Opioid Opioid (e.g., this compound) Receptor Opioid Receptor (μ, δ, or κ) Opioid->Receptor Binds GRK GRK Receptor->GRK Activates Receptor_P Phosphorylated Receptor GRK->Receptor Phosphorylates beta_arrestin β-Arrestin Receptor_P->beta_arrestin Recruits MAPK_pathway MAPK Pathway (ERK1/2) beta_arrestin->MAPK_pathway Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates Desensitization Desensitization beta_arrestin->Desensitization Mediates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridylcyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions related to the synthesis of pyridylcyclopropane derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low yields or no reaction in my metal-catalyzed cyclopropanation of a vinylpyridine?

Low yields are a common issue, often stemming from catalyst inhibition or reagent instability. The basic nitrogen of the pyridine ring can coordinate to the metal catalyst (e.g., copper, rhodium, palladium), deactivating it and preventing the catalytic cycle from proceeding efficiently.

Potential Causes & Solutions:

  • Catalyst Inhibition by Pyridine: The lone pair on the pyridine nitrogen can strongly coordinate to the metal center, leading to catalyst poisoning.

    • Solution 1: Use of Lewis Acids: Adding a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can selectively bind to the pyridine nitrogen, blocking its coordination to the active catalyst. Care must be taken as the Lewis acid can sometimes influence the stereoselectivity of the reaction.

    • Solution 2: N-Oxide Formation: The pyridine can be converted to the corresponding N-oxide before cyclopropanation. The N-oxide is less coordinating and can be reduced back to the pyridine in a subsequent step.

    • Solution 3: Catalyst Choice: Some catalysts are more tolerant to Lewis basic functional groups. For example, certain rhodium carboxylate catalysts may offer better performance than copper-based systems in some cases.

  • Diazo Compound Decomposition: Diazo compounds, often used as carbene precursors, are unstable and can decompose before reacting, especially in the presence of acid traces or upon exposure to light.

    • Solution: Use freshly prepared diazo compounds. Perform the reaction under an inert atmosphere (Nitrogen or Argon) and protect it from light. Add the diazo compound slowly to the reaction mixture using a syringe pump to maintain a low concentration and minimize side reactions.

G cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Expected Outcome start Low Yield in Cyclopropanation check_catalyst Primary Suspect: Catalyst Inhibition by Pyridine-N? start->check_catalyst add_lewis Action: Add Lewis Acid (e.g., ZnCl₂) check_catalyst->add_lewis Yes form_noxide Action: Convert to Pyridine N-Oxide check_catalyst->form_noxide Alternative check_diazo Secondary Suspect: Diazo Decomposition? check_catalyst->check_diazo No/Uncertain solution Improved Yield add_lewis->solution form_noxide->solution slow_addition Action: Use Syringe Pump for Slow Addition check_diazo->slow_addition Yes slow_addition->solution

Figure 1. Troubleshooting workflow for low reaction yields.

Q2: How can I control the diastereoselectivity (cis/trans ratio) of the cyclopropane ring?

Controlling stereoselectivity is crucial, especially in drug development. The choice of catalyst, solvent, and temperature significantly influences the diastereomeric ratio of the product.

Key Factors Influencing Diastereoselectivity:

  • Catalyst: The ligand environment of the metal catalyst is the most critical factor. Bulky ligands often favor the formation of the more thermodynamically stable trans isomer. Chiral ligands are employed for enantioselective synthesis.

  • Solvent: Solvent polarity can influence the transition state of the reaction. Non-polar solvents like dichloromethane (DCM) or toluene are common, but optimization may be required.

  • Temperature: Lower reaction temperatures generally lead to higher selectivity by favoring the pathway with the lowest activation energy barrier.

Catalyst Solvent Temp (°C) Yield (%) diastereomeric ratio (trans:cis) Reference
Cu(acac)₂Dichloromethane257565:35
Rh₂(OAc)₄Toluene809280:20
[Cu(MeCN)₄]PF₆Dichloromethane08890:10
Pd(OAc)₂Dioxane506570:30
Note: Data is representative and synthesized from typical results reported in the literature. Actual results will vary based on specific substrates and conditions.

Q3: I am struggling with the purification of my pyridylcyclopropane product. What methods are most effective?

Purification can be challenging due to the basicity of the pyridine ring, which can cause tailing on silica gel chromatography.

Recommended Purification Strategies:

  • Acid/Base Extraction: Before chromatography, perform an aqueous workup. Use a dilute acid wash (e.g., 1M HCl) to extract the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the product into an organic solvent.

  • Chromatography on Alumina: Neutral or basic alumina can be a better stationary phase than silica gel for basic compounds, leading to improved peak shape and separation.

  • Treated Silica Gel: If using silica gel, it can be pre-treated with a base like triethylamine. A common practice is to use a solvent system containing a small percentage (0.5-1%) of triethylamine or ammonia in methanol to suppress tailing.

G cluster_options Chromatography Options silica Standard Silica Gel (May cause tailing) treated_silica Base-Treated Silica (e.g., +1% Et₃N) alumina Neutral/Basic Alumina (Good for basic compounds) start start extraction extraction start->extraction chromatography chromatography extraction->chromatography chromatography->silica chromatography->treated_silica Choose Stationary Phase chromatography->alumina analysis analysis chromatography->analysis product product analysis->product

Figure 2. Decision workflow for purification of pyridylcyclopropanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to pyridylcyclopropane derivatives?

The most common methods involve the reaction of a vinylpyridine with a carbene or carbene equivalent. Key methods include:

  • Simmons-Smith Reaction: Utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbeneoid. This method is often well-tolerated but may require activation of the zinc.

  • Transition Metal-Catalyzed Reactions: Involves the decomposition of a diazo compound by a metal catalyst (Cu, Rh, Pd) to form a metal carbene, which then reacts with the vinylpyridine. This is a highly versatile method.

  • Michael-Initiated Ring Closure (MIRC): A two-step process where a nucleophile adds to an electron-deficient alkene, and the resulting enolate displaces a leaving group to form the cyclopropane ring.

Q2: Are there any specific safety considerations when working with diazo compounds for cyclopropanation?

Yes, diazo compounds are toxic and potentially explosive.

  • Handling: Always handle diazo compounds in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A blast shield is recommended, especially for larger-scale reactions.

  • Stability: Avoid contact with acids, which can cause violent decomposition. Do not use ground glass joints, as friction can trigger detonation. Fire-polishing the ends of glass pipettes is recommended.

  • Storage: Prepare and use diazo compounds in situ or use them immediately after preparation. Do not store solutions of diazo compounds.

Q3: Can the pyridine ring itself be cyclopropanated?

Direct cyclopropanation of the aromatic pyridine ring is extremely challenging and rare because it requires breaking the ring's aromaticity. The vast majority of syntheses involve the cyclopropanation of a vinyl group attached to the pyridine ring, preserving the aromatic core.

Key Experimental Protocol

Example Protocol: Copper-Catalyzed Cyclopropanation of 2-Vinylpyridine

This protocol describes a general procedure for the cyclopropanation of 2-vinylpyridine with ethyl diazoacetate (EDA) using a copper catalyst.

Materials:

  • 2-vinylpyridine

  • Ethyl diazoacetate (EDA)

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Syringe pump

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the copper catalyst (e.g., 1 mol%).

  • Addition of Substrate: Add anhydrous DCM (e.g., 0.1 M concentration relative to the substrate) followed by 2-vinylpyridine (1.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Slow Addition of Diazo Compound: Dissolve ethyl diazoacetate (1.1 eq) in anhydrous DCM. Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours. A slow addition rate is critical to prevent dimerization of the carbene.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by bubbling nitrogen through the solution to remove any unreacted EDA. Filter the mixture through a short plug of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using the methods described in the troubleshooting section (e.g., column chromatography on basic alumina or base-treated silica) to yield the ethyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate product.

Overcoming solubility issues of Cyprolidol hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Cyprolidol hydrochloride and similar poorly soluble compounds in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?

A1: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for a wide array of organic materials.[1] Ethanol is another viable option.[2] For maximum solubility in aqueous buffers, it is often recommended to first dissolve the compound in a minimal amount of an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer of choice.[2] Always prepare high-concentration stock solutions in 100% organic solvent and dilute them to the final concentration in your aqueous-based experimental medium.

Q2: My this compound hydrochloride precipitates when I add it to my cell culture medium. What can I do?

A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble drugs.[2] This often occurs because the final concentration of the organic co-solvent is too low to maintain solubility. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.

  • Check the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as high as your experimental system can tolerate without cytotoxicity (typically ≤0.5% for most cell lines).

  • Use a Surfactant: In some cases, adding a low concentration of a biocompatible surfactant to the medium can help maintain solubility.[3]

  • pH Adjustment: The pH of your final medium can significantly impact the solubility of a hydrochloride salt. Ensure the pH is in a range that favors the charged, more soluble form of the molecule.

Q3: How does pH affect the solubility of this compound hydrochloride?

A3: this compound hydrochloride is the salt of a likely weakly basic compound. Weakly basic drugs are generally more soluble in acidic conditions (lower pH) where they are protonated (charged). As the pH increases towards and beyond the compound's pKa, it will deprotonate to its free base form, which is often less water-soluble and may precipitate. Therefore, maintaining a slightly acidic to neutral pH (if experimentally permissible) can be beneficial.

Q4: Can I use heat or sonication to dissolve this compound hydrochloride?

A4: Yes, gentle warming and sonication are common techniques to aid the dissolution of poorly soluble compounds. However, use these methods with caution:

  • Heating: Gently warm the solution (e.g., to 37°C). Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a sonication bath for short intervals to break up particles and enhance dissolution. After using either method, allow the solution to return to room temperature and observe for any precipitation, as the compound may have only been soluble at the higher temperature.

Q5: Are there advanced methods to improve solubility for in vitro assays?

A5: Yes, for particularly challenging compounds, several formulation strategies can be employed, although they require more extensive development:

  • Use of Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that can form fine emulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized.

Solvent Selection Guide

When working with a poorly soluble compound like this compound hydrochloride, selecting the right solvent system is critical. The following table summarizes the properties of common solvents for preparing stock solutions for in vitro research.

SolventRecommended Starting ConcentrationSuitability for In Vitro AssaysProsCons
DMSO 10-50 mMHigh (Final conc. typically <0.5%)- Excellent solubilizing power for a wide range of organic compounds.[1]- Miscible with water and most organic liquids.[1]- Can be cytotoxic at higher concentrations.- May affect cell differentiation or enzyme activity.
Ethanol 10-50 mMHigh (Final conc. typically <0.5%)- Good solubilizing power.- Less cytotoxic than DMSO for some cell types.- Volatile, allowing for easy removal if needed.- Can cause protein precipitation at high concentrations.- May have biological effects on its own.
Aqueous Buffers (pH adjusted) <1 mMHigh- Directly compatible with most biological assays.- Avoids organic solvent-related artifacts.- Solubility is often very limited.- Highly dependent on the compound's pKa and the buffer's pH.

Detailed Experimental Protocol: Preparing a Stock Solution

This protocol provides a generalized method for preparing a stock solution of a poorly soluble hydrochloride compound and diluting it for an in vitro assay to minimize precipitation.

Materials:

  • This compound hydrochloride powder

  • Anhydrous DMSO or Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

  • Target aqueous medium (e.g., PBS, cell culture medium)

Procedure:

  • Pre-Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO or ethanol to the powder to achieve a high-concentration stock solution (e.g., 20 mM). It is critical to create a concentrated stock in 100% organic solvent.

  • Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Aid Dissolution (If Necessary): If the compound is not fully dissolved, use a sonication bath for 5-10 minutes or gently warm the solution to 37°C until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.

  • Intermediate Dilution (Optional but Recommended): Perform a serial dilution from the high-concentration stock solution in the same organic solvent to create lower-concentration stocks. This can make final dilutions more accurate.

  • Final Dilution into Aqueous Medium:

    • Pipette the required volume of the target aqueous medium into a new tube.

    • While vortexing the aqueous medium, add the small required volume of the organic stock solution drop-by-drop. This rapid mixing helps prevent the compound from immediately precipitating as it comes into contact with the aqueous environment.

    • Crucially, never add the aqueous medium to the concentrated organic stock.

  • Final Inspection: After dilution, visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If precipitation is observed, the final concentration is too high and must be reduced.

Visual Guides

The following diagrams illustrate key decision-making and chemical principles for working with poorly soluble compounds.

G start Start: Compound fails to dissolve in aqueous medium solvent Prepare 10-50 mM stock in 100% DMSO or Ethanol start->solvent precip Precipitation upon dilution into assay medium? solvent->precip reduce_conc Reduce final assay concentration precip->reduce_conc Yes success Success: Compound is soluble precip->success No check_dmso Is final DMSO/EtOH conc. < 0.5%? reduce_conc->check_dmso adjust_ph Adjust medium pH (if experiment allows) check_dmso->adjust_ph Yes check_dmso->success No (Increase co-solvent if cells tolerate it) adjust_ph->success

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph Drug-H⁺Cl⁻ (Protonated Salt Form) high_ph Drug (Neutral Free Base) low_ph->high_ph pH increases (deprotonation) sol High Aqueous Solubility low_ph->sol high_ph->low_ph pH decreases (protonation) insol Low Aqueous Solubility (Precipitation Risk) high_ph->insol

Caption: Relationship between pH and solubility for a hydrochloride salt.

References

Technical Support Center: Cyprolidol Synthesis - Grignard Reaction Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Grignard reaction in the synthesis of Cyprolidol and its precursor, α,α-diphenyl-4-pyridinemethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a high-yield Grignard reaction in this compound synthesis?

A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions. Grignard reagents are highly reactive with protic solvents like water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield. All glassware must be thoroughly dried, and anhydrous solvents should be used.

Q2: How does the quality of the magnesium turnings affect the reaction?

A2: The surface of magnesium turnings can oxidize over time, forming a passivating layer of magnesium oxide that hinders the reaction. Using fresh, high-quality magnesium turnings is recommended. Activating the magnesium surface, for example by gently crushing the turnings or using a small crystal of iodine, can help initiate the reaction and improve yields.

Q3: What is the optimal temperature for the Grignard reaction in this synthesis?

A3: The reaction is typically initiated at room temperature and then maintained at a gentle reflux. The formation of the Grignard reagent is exothermic, so external heating may not be necessary once the reaction has started. Overheating can lead to side reactions, such as Wurtz coupling, which will lower the yield of the desired product.

Q4: Can the pyridine nitrogen in the starting material interfere with the Grignard reaction?

A4: Yes, the lone pair of electrons on the pyridine nitrogen can act as a Lewis base and coordinate with the magnesium in the Grignard reagent. This can potentially reduce the nucleophilicity of the Grignard reagent and hinder its reaction with the carbonyl group. Using an excess of the Grignard reagent can help to mitigate this effect.

Q5: What are the common side products in this Grignard reaction?

A5: The most common side products are biphenyl, formed from the coupling of two phenyl groups from the Grignard reagent (Wurtz coupling), and benzene, formed if the Grignard reagent is quenched by a protic solvent. Unreacted starting materials may also be present if the reaction does not go to completion.

Troubleshooting Guide

Table 1: Common Issues and Solutions in the Grignard Reaction for this compound Synthesis
Issue Potential Cause Recommended Solution
Reaction fails to initiate (no bubbling or color change) 1. Inactive magnesium surface (oxide layer). 2. Insufficiently dry conditions. 3. Low concentration of initiator (e.g., iodine).1. Gently crush a few magnesium turnings with a dry stirring rod to expose a fresh surface. 2. Add a small crystal of iodine to activate the magnesium. 3. Ensure all glassware is oven-dried and solvents are anhydrous.
Low yield of this compound precursor 1. Grignard reagent quenched by moisture. 2. Incomplete reaction. 3. Side reactions (e.g., Wurtz coupling). 4. Sub-optimal reaction temperature.1. Use anhydrous solvents and oven-dried glassware. 2. Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. 3. Add the solution of the carbonyl compound slowly to the Grignard reagent to minimize side reactions. 4. Maintain a gentle reflux and avoid overheating.
Formation of a significant amount of biphenyl byproduct 1. High local concentration of the alkyl/aryl halide. 2. Elevated reaction temperature.1. Add the bromobenzene to the magnesium suspension slowly and at a controlled rate. 2. Maintain the reaction temperature at a gentle reflux.
Product is difficult to purify 1. Presence of unreacted starting materials. 2. Emulsion formation during workup.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Add the reaction mixture to the acidic solution slowly with vigorous stirring. If an emulsion persists, add a saturated solution of sodium chloride.
Table 2: Expected Yields Under Varying Conditions (Illustrative)
Parameter Variation Condition Expected Yield Range Notes
Solvent Quality Anhydrous Diethyl Ether70-85%Optimal solvent for Grignard reagent formation and stability.
Technical Grade Diethyl Ether (contains water)< 20%Water quenches the Grignard reagent, drastically reducing the yield.
Temperature Control Gentle Reflux70-85%Allows for a controlled reaction rate and minimizes side products.
High Temperature (vigorous reflux)40-60%Increased formation of biphenyl and other side products.
Reagent Addition Rate Slow, dropwise addition70-85%Maintains a low concentration of the electrophile, favoring the desired reaction.
Rapid addition50-65%Can lead to localized overheating and increased side reactions.
Magnesium Activation Activated with Iodine70-85%Ensures a clean and efficient initiation of the reaction.
No Activation20-50% (or failure to initiate)The passivated magnesium surface may not react efficiently.

Experimental Protocols

Detailed Methodology for the Grignard Synthesis of α,α-diphenyl-4-pyridinemethanol

1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

  • Apparatus Setup: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon. The apparatus should be equipped with a drying tube containing calcium chloride.

  • Reagents:

    • Magnesium turnings (1.2 equivalents)

    • Anhydrous diethyl ether

    • Bromobenzene (1.1 equivalents)

    • A small crystal of iodine

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in the reaction flask.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Dissolve the bromobenzene in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a change in color. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Ethyl Isonicotinate:

  • Reagents:

    • Ethyl isonicotinate (1.0 equivalent)

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the ethyl isonicotinate in anhydrous diethyl ether in a separate dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the ethyl isonicotinate solution dropwise to the cooled Grignard reagent with vigorous stirring. A color change and the formation of a precipitate will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

3. Workup and Purification:

  • Reagents:

    • 10% aqueous sulfuric acid or hydrochloric acid

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and the aqueous acid solution with stirring. This will quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

Grignard_Yield_Factors cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes cluster_issues Potential Issues Anhydrous_Conditions Anhydrous Conditions High_Yield High Yield of this compound Precursor Anhydrous_Conditions->High_Yield Activated_Mg Activated Magnesium Activated_Mg->High_Yield Slow_Addition Slow Reagent Addition Slow_Addition->High_Yield Temp_Control Temperature Control Temp_Control->High_Yield Low_Yield Low Yield / Reaction Failure Reagent_Quenching Grignard Reagent Quenching Reagent_Quenching->Low_Yield Side_Reactions Side Reactions (e.g., Wurtz Coupling) Side_Reactions->Low_Yield Pyridine_Coordination Pyridine Coordination Pyridine_Coordination->Low_Yield

Caption: Key factors influencing Grignard reaction yield.

Grignard_Workflow cluster_critical_steps Critical Steps for High Yield start Start: Dry Glassware & Reagents prep_grignard Prepare Phenylmagnesium Bromide Grignard Reagent start->prep_grignard react_carbonyl React with Ethyl Isonicotinate prep_grignard->react_carbonyl c1 Anhydrous Conditions workup Aqueous Acidic Workup react_carbonyl->workup c2 Slow Addition c3 Temperature Control extract Extraction with Organic Solvent workup->extract purify Purification (Recrystallization) extract->purify product Final Product: α,α-diphenyl-4-pyridinemethanol purify->product

Addressing instability of Cyprolidol in certain experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing the instability of Cyprolidol in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the reliable use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme implicated in various cellular processes, including neuronal function. By inhibiting GSK-3β, this compound promotes the activation of the Wnt/β-catenin signaling pathway, which is crucial for neurogenesis and synaptic plasticity. Its potential as a therapeutic agent for depressive disorders is currently under investigation.

Q2: What are the known stability issues with this compound?

A2: this compound is susceptible to degradation under specific conditions. The primary instability concerns are hydrolysis in aqueous solutions with a pH above 7.5 and photodegradation upon exposure to light with wavelengths below 400nm. Researchers should be aware of these sensitivities to ensure the integrity of their experiments.

Q3: How should I properly store this compound?

A3: For long-term storage, solid this compound should be kept at -20°C in a light-protected, airtight container. For short-term storage of stock solutions (in DMSO), it is recommended to store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I use this compound in cell culture media?

A4: Yes, but with precautions. Due to its pH sensitivity, it is crucial to ensure the pH of the cell culture medium is maintained at or below 7.4. For experiments lasting longer than 24 hours, it is recommended to replenish the this compound-containing medium every 24 hours to maintain its effective concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or weaker than expected experimental results. Degradation of this compound due to improper storage or handling.1. Prepare fresh stock solutions of this compound from solid compound. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Protect all solutions from light.
pH of the experimental buffer or medium is too high ( > 7.5).1. Measure the pH of your solutions before adding this compound. 2. Use freshly prepared buffers. 3. For cell culture, ensure the incubator's CO2 levels are stable to maintain medium pH.
Precipitation of this compound in aqueous solutions. Low solubility of this compound in aqueous buffers.1. Prepare high-concentration stock solutions in DMSO. 2. When diluting into aqueous buffer, add the this compound stock solution to the buffer with vigorous vortexing. 3. Do not exceed a final DMSO concentration of 0.5% in your experiment, as higher concentrations may be toxic to cells.
High background signal in fluorescence-based assays. Potential formation of fluorescent degradation products.1. Use freshly prepared this compound solutions. 2. Include a "vehicle-only" control that has been subjected to the same light and temperature conditions as your experimental samples to assess background fluorescence.

Quantitative Data Summary

Table 1: Stability of this compound in Aqueous Buffers at Different pH Values

pHTemperature (°C)Half-life (hours)
6.537> 72
7.03748
7.43724
8.0378

Data represents the time for 50% of the initial this compound concentration to degrade as measured by HPLC.

Table 2: Photostability of this compound in Solution

Light ConditionSolventPercent Degradation after 4 hours
Ambient Lab LightDMSO< 1%
Ambient Lab LightPBS (pH 7.4)15%
Direct SunlightPBS (pH 7.4)> 50%
Dark (Control)PBS (pH 7.4)< 2%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of solid this compound in a fume hood.

  • Add an appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into small, single-use, light-protected tubes.

  • Store the aliquots at -80°C.

Protocol 2: General Procedure for Cell-Based Assays

  • Culture cells to the desired confluency.

  • On the day of the experiment, thaw a fresh aliquot of this compound stock solution.

  • Dilute the this compound stock solution to the final working concentration in pre-warmed cell culture medium (pH 7.2-7.4). Ensure the final DMSO concentration is below 0.5%.

  • Remove the old medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for the desired period, ensuring the incubator maintains a stable CO2 level to control medium pH.

  • For experiments longer than 24 hours, replace the medium with freshly prepared this compound-containing medium every 24 hours.

Visualizations

Cyprolidol_Signaling_Pathway This compound This compound GSK3b GSK-3β This compound->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Degradation Degradation BetaCatenin->Degradation TargetGenes Target Gene Expression TCF_LEF->TargetGenes promotes

Caption: this compound's mechanism of action via inhibition of GSK-3β.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckStorage Check this compound Storage (-20°C solid, -80°C solution?) Start->CheckStorage CheckHandling Review Handling Procedures (Light protection? Fresh aliquots?) CheckStorage->CheckHandling CheckpH Measure pH of Solutions (Is it ≤ 7.4?) CheckHandling->CheckpH GoodResults Problem Solved CheckpH->GoodResults Yes BadResults Results Still Inconsistent CheckpH->BadResults No ContactSupport Contact Technical Support BadResults->ContactSupport

Optimizing dosage for in vivo studies with Cyprolidol in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cyprolidol is a hypothetical compound developed for the purpose of this guide. The information provided is based on established principles of in vivo research and the known functions of its putative target, CYLD.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and experimental design for in vivo studies with this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the deubiquitinase CYLD. CYLD is known to negatively regulate key inflammatory and immune signaling pathways, including the NF-κB and STING pathways, by removing K63-linked polyubiquitin chains from signaling intermediates.[1][2][3][4] By inhibiting CYLD, this compound enhances the ubiquitination of these intermediates, leading to a potentiation of downstream signaling. This can be leveraged to enhance anti-viral or anti-tumor immune responses.

Q2: Which animal models are recommended for in vivo studies with this compound?

A2: The choice of animal model depends on the research question. Given this compound's mechanism of action, models of viral infection, tumorigenesis, and inflammatory diseases are particularly relevant.[5][6][7] For initial efficacy and pharmacokinetic studies, rodent models such as mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are commonly used.

Q3: What is a recommended starting dose for this compound in mice?

A3: For a novel compound, dose-finding studies are crucial. Based on hypothetical preclinical data, a starting dose of 10 mg/kg administered intraperitoneally (IP) is recommended for efficacy studies in mice. Dose-response studies should be conducted to determine the optimal dose for your specific model. Please refer to the dose-response table below for illustrative data.

Q4: How should this compound be formulated for in vivo administration?

A4: this compound is sparingly soluble in aqueous solutions. For intraperitoneal (IP) and oral (PO) administration, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For intravenous (IV) administration, a formulation of 5% DMSO in 5% dextrose in water (D5W) is recommended. Always ensure the final DMSO concentration is well-tolerated by the animal model.

Q5: What are the expected pharmacokinetic properties of this compound?

A5: The pharmacokinetic properties of this compound will vary depending on the animal model and route of administration. Below is a summary of hypothetical pharmacokinetic parameters in mice following a single 10 mg/kg dose.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg)
Route of AdministrationTmax (h)Cmax (ng/mL)AUC (0-t) (ng*h/mL)Half-life (t1/2) (h)Bioavailability (%)
Intravenous (IV)0.1250045002.5100
Intraperitoneal (IP)0.5180036002.880
Oral (PO)1.090022503.050
Table 2: Hypothetical Dose-Response of this compound in a Mouse Model of LPS-Induced Inflammation (TNF-α reduction)
Dose (mg/kg, IP)Vehicle Control5 mg/kg10 mg/kg25 mg/kg50 mg/kg
TNF-α Reduction (%) 025557578
Observations NormalNo adverse effectsNo adverse effectsMild transient lethargySignificant lethargy

Experimental Protocols

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice

This protocol outlines a typical experiment to evaluate the anti-inflammatory efficacy of this compound.

  • Animal Acclimatization:

    • House male C57BL/6 mice (8-10 weeks old) for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • This compound Preparation and Administration:

    • Prepare this compound formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) on the day of the experiment.

    • Administer this compound or vehicle control via intraperitoneal (IP) injection at the desired dose (e.g., 10 mg/kg) in a volume of 10 mL/kg.

  • Induction of Inflammation:

    • One hour after this compound administration, inject LPS (from E. coli O111:B4) intraperitoneally at a dose of 1 mg/kg.

  • Sample Collection:

    • At 90 minutes post-LPS injection, collect blood samples via cardiac puncture into EDTA-coated tubes.

    • Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Endpoint Analysis:

    • Measure TNF-α levels in plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage reduction in TNF-α levels for each treatment group compared to the vehicle control group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between groups.

Troubleshooting Guide

Q: I am observing unexpected toxicity or animal mortality at the recommended starting dose. What should I do?

A:

  • Potential Cause: The animal strain or substrain may be more sensitive to this compound. The formulation may also be causing adverse effects.

  • Troubleshooting Steps:

    • Reduce the Dose: Perform a dose de-escalation study, starting with a 50% reduction in the dose.

    • Check Formulation: Ensure the formulation is prepared correctly and the final concentration of solvents (e.g., DMSO) is within tolerated limits. Consider alternative formulations if the issue persists.

    • Monitor Animals Closely: Increase the frequency of animal monitoring for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss).

Q: I am not observing the expected efficacy of this compound in my model. What could be the reason?

A:

  • Potential Cause: The dose may be too low, the timing of administration may be suboptimal, or the chosen animal model may not be responsive.

  • Troubleshooting Steps:

    • Increase the Dose: Perform a dose-escalation study to determine if a higher dose is required for efficacy in your model.

    • Optimize Timing: Adjust the time between this compound administration and disease induction/challenge.

    • Confirm Target Engagement: If possible, perform pharmacodynamic studies to confirm that this compound is inhibiting CYLD in the target tissue at the administered dose.

    • Re-evaluate Model: Ensure that the CYLD pathway is a key driver of pathology in your chosen animal model.

Q: I am seeing high variability in my data between animals in the same treatment group. How can I reduce this?

A:

  • Potential Cause: Inconsistent drug administration, variability in animal age or weight, or underlying health issues in the animals.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., IP, PO) to minimize variability in dosing.

    • Normalize Animal Characteristics: Use animals of the same sex and a narrow age and weight range.

    • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual animal variability on the group mean.

    • Health Status: Ensure all animals are healthy and free from any underlying infections or stress before starting the experiment.

Visualizations

Cyprolidol_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 recruits Ub K63-Ubiquitin STING->Ub deubiquitinates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer IFN_genes Interferon Genes pIRF3_dimer->IFN_genes activates transcription CYLD CYLD This compound This compound This compound->CYLD inhibits Ub->CYLD Experimental_Workflow start Start: Experimental Design acclimatization Animal Acclimatization (1 week) start->acclimatization randomization Randomization & Grouping acclimatization->randomization dosing Vehicle/Cyprolidol Administration (e.g., IP, PO) randomization->dosing induction Disease Induction / Challenge (e.g., LPS injection) dosing->induction monitoring Animal Monitoring (Clinical Signs, Weight) induction->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Endpoint Analysis (e.g., ELISA, PCR) sampling->analysis data_analysis Data Interpretation & Statistical Analysis analysis->data_analysis end End: Conclusion data_analysis->end Troubleshooting_Guide start Issue Encountered no_effect No Efficacy Observed start->no_effect toxicity Unexpected Toxicity start->toxicity variability High Data Variability start->variability dose_low Is the dose too low? no_effect->dose_low formulation_issue Formulation issue? toxicity->formulation_issue admin_consistent Consistent Administration? variability->admin_consistent timing_wrong Is administration timing optimal? dose_low->timing_wrong No increase_dose Action: Increase Dose dose_low->increase_dose Yes target_engaged Is the target engaged? timing_wrong->target_engaged Yes optimize_timing Action: Optimize Timing timing_wrong->optimize_timing No check_pd Action: Check Pharmacodynamics target_engaged->check_pd No dose_high Is the dose too high? formulation_issue->dose_high No check_formulation Action: Check Formulation/Solvents formulation_issue->check_formulation Yes reduce_dose Action: Reduce Dose dose_high->reduce_dose Yes animals_uniform Animals Uniform? admin_consistent->animals_uniform Yes improve_technique Action: Standardize Technique admin_consistent->improve_technique No normalize_animals Action: Normalize Age/Weight animals_uniform->normalize_animals No

References

Troubleshooting unexpected cardiovascular responses to Cyprolidol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected cardiovascular responses during experiments with Cyprolidol. The following guides and FAQs address specific issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing hypertension and tachycardia, contrary to the expected vasodilatory effects of this compound?

Answer:

This paradoxical reaction could stem from several factors, including off-target activity, activation of compensatory physiological reflexes, or interactions with experimental conditions. This compound is designed as a selective agonist for the G-protein coupled receptor (GPCR) subtype, Hypothetin Receptor 1 (HR1), which is normally associated with vasodilation. However, high concentrations or specific genetic backgrounds in animal models may lead to unintended interactions.

A primary hypothesis is that at higher concentrations, this compound may exhibit off-target agonism at a receptor subtype known to induce vasoconstriction, such as the fictional "Vasoconstrictor Receptor Beta" (VRB). Another possibility is a strong baroreceptor reflex arc activation in response to an initial, unobserved drop in blood pressure.

Troubleshooting Workflow: Paradoxical Hypertension

G start Start: Unexpected Hypertension Observed check_conc 1. Verify this compound Concentration & Purity start->check_conc dose_response 2. Perform Dose-Response Curve Analysis check_conc->dose_response off_target_screen 3. Conduct Off-Target Receptor Screening dose_response->off_target_screen If effect is dose-dependent baro_reflex 4. Assess Baroreceptor Reflex Sensitivity dose_response->baro_reflex If biphasic response is seen conclusion Conclusion: Identify Causative Pathway off_target_screen->conclusion baro_reflex->conclusion

Caption: Troubleshooting workflow for paradoxical hypertension.

FAQ 2: How can I experimentally distinguish between on-target HR1-mediated effects and potential off-target VRB-mediated effects?

Answer:

To dissect the pharmacological effects of this compound, a combination of in-vitro and in-vivo experiments using selective antagonists is recommended. This approach allows for the isolation of the receptor-specific contributions to the observed cardiovascular response.

Experimental Protocol: Selective Antagonist Challenge in Anesthetized Rodents

  • Animal Preparation: Anesthetize the subject (e.g., Sprague-Dawley rat) and surgically implant catheters for blood pressure monitoring (e.g., carotid artery) and intravenous drug administration (e.g., jugular vein).

  • Baseline Measurement: Allow the animal to stabilize and record baseline hemodynamic parameters (Mean Arterial Pressure, Heart Rate) for at least 30 minutes.

  • Administer VRB Antagonist: Infuse a selective VRB antagonist (e.g., "Vrb-blocker-X") at a dose known to achieve effective receptor blockade.

  • Post-Antagonist Baseline: After the antagonist has been administered, record hemodynamic parameters for another 15-20 minutes to establish a new baseline.

  • This compound Challenge: Administer the dose of this compound that previously elicited a hypertensive response.

  • Data Analysis: Continuously record hemodynamic parameters. Compare the response to this compound in the presence and absence of the VRB antagonist. A significant reduction or elimination of the hypertensive response strongly suggests off-target VRB activity.

Expected Data Summary:

Experimental GroupPre-Cyprolidol MAP (mmHg)Peak MAP Post-Cyprolidol (mmHg)Change in MAP (mmHg)
Vehicle Control102 ± 5105 ± 6+3
This compound (10 mg/kg)104 ± 4145 ± 8+41
Vrb-blocker-X + this compound98 ± 5101 ± 7+3
FAQ 3: What is the intended signaling pathway for this compound at the HR1 receptor, and how might off-target binding alter this?

Answer:

This compound's intended mechanism is the activation of the HR1 receptor, which is coupled to the Gαs subunit of the heterotrimeric G-protein. This initiates a signaling cascade that ultimately leads to smooth muscle relaxation and vasodilation.

Intended Signaling Pathway: HR1 Activation

G cluster_cell Vascular Smooth Muscle Cell This compound This compound HR1 HR1 Receptor This compound->HR1 binds Gas Gαs HR1->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Muscle Relaxation (Vasodilation) PKA->Relaxation promotes G cluster_cell Vascular Smooth Muscle Cell This compound This compound (Off-Target) VRB VRB Receptor This compound->VRB binds Gaq Gαq VRB->Gaq activates PLC Phospholipase C (PLC) Gaq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 releases Contraction Muscle Contraction (Vasoconstriction) Ca2->Contraction promotes

Technical Support Center: Analytical Methods for Cyprolidol Detection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cyprolidol is an experimental compound with limited publicly available analytical data. The following information is primarily based on validated methods for Triprolidine, a structurally similar compound. These methods should serve as a starting point and must be fully validated for the specific analysis of this compound in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for the quantitative analysis of this compound in biological matrices like plasma?

A1: For sensitive and selective quantification of this compound in plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. Based on methods developed for the structurally similar compound Triprolidine, a reversed-phase LC-MS/MS method with electrospray ionization (ESI) in positive mode would be a suitable starting point.[1][2]

Q2: I am observing significant peak tailing in my HPLC analysis of this compound. What are the common causes and solutions?

A2: Peak tailing in HPLC can be caused by several factors. Common causes include secondary interactions with free silanol groups on the column, column overload, or issues with the mobile phase pH. To troubleshoot, consider the following:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a consistent ionization state.

  • Use an End-Capped Column: Employ a highly deactivated, end-capped C18 column to minimize interactions with residual silanol groups.

  • Reduce Sample Concentration: Dilute your sample to check for column overload.

  • Check for Column Contamination: A blocked inlet frit can cause peak distortion for all peaks. Try backflushing the column or replacing the frit.[3]

Q3: What are the expected major metabolites of this compound that I should look for in metabolism studies?

A3: Based on metabolism studies of the related compound Triprolidine, the primary metabolic pathway is oxidation. The major metabolite is likely to be the carboxylic acid analog of this compound. Other potential minor metabolites could include hydroxylated derivatives on the pyridine ring and further oxidation products.[4]

Q4: What are the typical recovery rates I can expect for this compound from plasma samples?

A4: For the structurally similar compound Triprolidine, mean recovery from plasma using protein precipitation has been reported to be around 93.6%.[1][2] For this compound, similar recovery rates can be targeted during method development and validation. Optimization of the protein precipitation solvent and conditions may be necessary to achieve this.

Troubleshooting Guides

HPLC/UHPLC-UV Method Troubleshooting
Problem Possible Cause Recommended Solution
No Peak or Loss of Sensitivity Leak in the system; Improper sample injection; Detector lamp issue; Incorrect mobile phase composition.Check for leaks in the HPLC system. Ensure the injector is functioning correctly. Verify the detector lamp's operational hours and replace if necessary. Prepare fresh mobile phase and ensure correct composition.
Peak Tailing Secondary silanol interactions; Column overload; Mobile phase pH close to analyte pKa; Column contamination.Use an end-capped column. Reduce sample concentration. Adjust mobile phase pH to be >2 units away from the pKa of this compound.[3] Backflush or replace the column inlet frit.
Peak Fronting Sample solvent stronger than mobile phase; Column overload.Dissolve the sample in the initial mobile phase or a weaker solvent. Dilute the sample.
Retention Time Shifting Inconsistent mobile phase preparation; Fluctuations in column temperature; Pump malfunction.Prepare mobile phase accurately and consistently. Use a column oven to maintain a stable temperature. Check pump performance and perform maintenance if needed.
Ghost Peaks Contamination from previous injection; Impurities in the mobile phase.Run a blank gradient to wash the column. Use high-purity solvents and freshly prepared mobile phase.
LC-MS/MS Method Troubleshooting
Problem Possible Cause Recommended Solution
Low Signal Intensity Poor ionization; Ion suppression from matrix components; Incorrect mass transitions.Optimize ESI source parameters (e.g., spray voltage, gas flow). Improve sample clean-up to remove interfering matrix components.[5] Infuse a standard solution to confirm and optimize mass transitions.
High Background Noise Contaminated solvent or glassware; Mobile phase additives interfering with ionization.Use high-purity LC-MS grade solvents. Use mobile phase additives that are volatile and compatible with MS (e.g., formic acid, ammonium formate).
Inconsistent Results Variability in sample preparation; Instability of the analyte in the matrix.Automate sample preparation steps where possible. Perform stability studies of this compound in the biological matrix under different storage conditions.[1]
No Chromatographic Peak Clogged LC column or tubing; No sample injection; Analyte not eluting.Check for high backpressure and locate the blockage. Verify autosampler and injection sequence. Modify mobile phase gradient to ensure elution.

Quantitative Data Summary

The following tables summarize typical performance characteristics for analytical methods developed for Triprolidine, a structurally similar compound to this compound. These values should be used as a reference for developing and validating a method for this compound.

Table 1: LC-MS/MS Method Parameters for Triprolidine in Human Plasma [1][2]

ParameterValue
Linearity Range 0.2 - 20.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Mean Recovery 93.6%
Within-batch Precision (%CV) 1.0 - 9.6%
Between-batch Precision (%CV) 1.0 - 9.6%
Within-batch Accuracy 94.3 - 106.3%
Between-batch Accuracy 94.3 - 106.3%

Table 2: HPLC-UV Method Parameters for Triprolidine in Pharmaceutical Preparations [6]

ParameterValue
Linearity Range 0.057 - 17.058 µg/mL
Limit of Quantification (LOQ) 2.08 ng/mL
Accuracy 50 - 150%

Experimental Protocols

Protocol 1: LC-MS/MS for this compound in Human Plasma (Adapted from Triprolidine Method)[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 20 µL of internal standard working solution (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

  • Add 600 µL of acetonitrile (or another suitable organic solvent) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 5 µm)[1][2]

  • Mobile Phase: Isocratic mixture of water with 0.5% formic acid and methanol (55:45, v/v)[1][2]

  • Flow Rate: 0.3 mL/min[1][2]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitored Transitions: To be determined by infusing a standard solution of this compound. For Triprolidine, the transition is m/z 279.1 → m/z 208.1.[1][2]

Protocol 2: HPLC-UV for this compound in Pharmaceutical Formulations (Adapted from Triprolidine Method)[6]

1. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 0.01 M HCl). Prepare working standards by serial dilution.

  • Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a target concentration of this compound to a volumetric flask. Add a suitable solvent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.

2. HPLC-UV Conditions

  • HPLC System: HPLC with UV detector

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of ammonium acetate in deionized water and ethanol.[6] A common alternative is a phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 232 nm (or the wavelength of maximum absorbance for this compound)[6]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

Visualizations

Experimental_Workflow_LCMSMS cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separation Chromatographic Separation (C18) inject->separation ionization ESI+ separation->ionization detection Mass Spectrometry (MRM) ionization->detection data Data Acquisition & Processing detection->data

LC-MS/MS experimental workflow for this compound analysis.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 cause4 Column Contamination start->cause4 sol1 Use End-Capped Column cause1->sol1 sol2 Dilute Sample cause2->sol2 sol3 Adjust pH (>2 units from pKa) cause3->sol3 sol4 Backflush or Replace Inlet Frit cause4->sol4

Troubleshooting logic for HPLC peak tailing.

Cyprolidol_Metabolism This compound This compound Metabolite1 Carboxylic Acid Analog (Major Metabolite) This compound->Metabolite1 Oxidation Metabolite2 Pyridine-Ring Hydroxylated Derivative This compound->Metabolite2 Hydroxylation Metabolite3 Pyrrolidinone Analog Metabolite1->Metabolite3 Further Oxidation

Proposed metabolic pathway of this compound.

References

Technical Support Center: Managing Off-Target Effects of Cyprolidol in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of Cyprolidol in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive kinase inhibitor targeting the hypothetical "Kinase X" signaling pathway, which is implicated in cell proliferation and survival. Its primary on-target effect is the inhibition of Kinase X phosphorylation, leading to downstream pathway inactivation and, consequently, apoptosis in cancer cell lines. However, like many kinase inhibitors, this compound can exhibit off-target activities that may lead to confounding experimental results.

Q2: What are the known off-target effects of this compound?

While the complete off-target profile of this compound is under continuous investigation, preliminary kinome profiling has identified potential interactions with several other kinases, albeit at lower affinities than for its primary target, Kinase X. These off-target interactions can lead to unintended biological consequences, such as alterations in cell cycle progression, metabolic pathways, or the activation of compensatory signaling cascades. Researchers should be aware of these potential effects and employ appropriate controls to validate their findings.

Q3: What is the recommended concentration range for using this compound in cellular assays?

The optimal concentration of this compound depends on the cell type and the specific assay being performed. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system.[1] As a starting point, concentrations ranging from 10 nM to 10 µM are often used. Exceeding the optimal concentration can increase the likelihood of off-target effects.

Q4: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is critical for ensuring the validity of your results. Key strategies include:

  • Use the lowest effective concentration: Based on your dose-response studies, use the lowest concentration of this compound that elicits the desired on-target effect.

  • Employ structurally unrelated inhibitors: Use another inhibitor of Kinase X with a different chemical scaffold to confirm that the observed phenotype is due to the inhibition of the intended target.

  • Perform rescue experiments: If possible, "rescue" the phenotype by expressing a drug-resistant mutant of Kinase X or by activating a downstream component of the pathway.

  • Utilize genetic approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target kinase and verify that the resulting phenotype mimics the effect of this compound.[2]

Troubleshooting Guides

This section addresses common issues encountered when using this compound in cellular assays.

Issue 1: Unexpected or inconsistent cellular phenotype observed.

Possible Cause Troubleshooting Step
Off-target effects 1. Lower the concentration of this compound. 2. Use a structurally unrelated inhibitor for the same target. 3. Perform a rescue experiment by overexpressing a downstream effector.
Cell line misidentification or contamination 1. Authenticate your cell line using Short Tandem Repeat (STR) analysis.[3] 2. Routinely test for mycoplasma contamination.[3]
Compound instability 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions of the compound.
Vehicle control issues 1. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and does not exceed 0.5%. 2. Run a vehicle-only control to assess its effect on the cells.

Issue 2: High variability between experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent cell seeding density 1. Optimize and standardize the cell seeding density for each experiment.[4] 2. Ensure even cell distribution in multi-well plates.
Edge effects in multi-well plates 1. Avoid using the outer wells of the plate, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Pipetting errors 1. Calibrate pipettes regularly. 2. Use automated liquid handling systems for high-throughput experiments to improve precision.[4]
Assay timing 1. Ensure that the duration of drug exposure is consistent across all replicates and experiments.[3]

Quantitative Data Summary

The following table summarizes the key pharmacological data for this compound. Note that these are hypothetical values for illustrative purposes.

Parameter Value Description
IC50 (Kinase X) 50 nMHalf-maximal inhibitory concentration for the primary target kinase in a biochemical assay.
IC50 (Off-target Kinase A) 1.2 µMHalf-maximal inhibitory concentration for a known off-target kinase.
IC50 (Off-target Kinase B) 5.8 µMHalf-maximal inhibitory concentration for another known off-target kinase.
Recommended in-cell concentration 100 nM - 1 µMA starting point for cellular assays, to be optimized for each cell line.
Solubility (in DMSO) 50 mMMaximum concentration for stock solution preparation.

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine IC50

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the old medium and add the diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a suitable cell viability reagent (e.g., MTS, MTT, or a live/dead stain) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]

Protocol 2: Washout Experiment to Assess Reversibility

  • Treatment: Treat cells with this compound at a concentration that elicits a clear phenotype (e.g., 2x IC50) for a defined period.

  • Washout: Remove the drug-containing medium, wash the cells gently with sterile PBS three times, and then add fresh, drug-free medium.

  • Recovery: Culture the cells in the drug-free medium for various time points (e.g., 6, 12, 24 hours).

  • Analysis: At each time point, assess the phenotype of interest (e.g., protein phosphorylation, cell morphology, or gene expression) to determine if the effect of this compound is reversible.

Visualizations

cluster_0 This compound Action This compound This compound Kinase_X Kinase X (On-Target) This compound->Kinase_X Inhibits Off_Target_Kinase Off-Target Kinase This compound->Off_Target_Kinase Inhibits (weaker) Downstream_Pathway Downstream Pathway Kinase_X->Downstream_Pathway Activates Cell_Proliferation Cell Proliferation / Survival Downstream_Pathway->Cell_Proliferation Promotes Unintended_Effect Unintended Cellular Effect Off_Target_Kinase->Unintended_Effect Leads to

Caption: this compound's primary and off-target signaling pathways.

cluster_1 Troubleshooting Workflow Start Unexpected Phenotype Check_Concentration Lower this compound Concentration Start->Check_Concentration Use_Alternative Use Structurally Unrelated Inhibitor Start->Use_Alternative Rescue_Experiment Perform Rescue Experiment Start->Rescue_Experiment Validate_Cells Validate Cell Line Start->Validate_Cells Result_Off_Target Phenotype is Off-Target Check_Concentration->Result_Off_Target Phenotype disappears Result_On_Target Phenotype is On-Target Use_Alternative->Result_On_Target Phenotype persists Rescue_Experiment->Result_On_Target Phenotype is rescued Validate_Cells->Result_Off_Target Contamination found

Caption: Decision tree for troubleshooting unexpected phenotypes.

References

Technical Support Center: Stereoselective Synthesis of Cyprolidol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of Cyprolidol isomers. This compound, α-phenyl-α-(2-(4-pyridinyl)cyclopropyl)benzenemethanol, presents unique challenges due to the presence of multiple stereocenters. This guide addresses specific issues that may be encountered during key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for establishing the stereochemistry of the cyclopropane ring in this compound synthesis?

A1: The stereochemistry of the 2-(4-pyridyl)cyclopropane core is typically established through one of two main approaches:

  • Diastereoselective Cyclopropanation: This involves the reaction of a chiral Michael acceptor derived from 4-vinylpyridine with a suitable carbene or ylide. The choice of chiral auxiliary on the acceptor directs the facial selectivity of the cyclopropanation.

  • Resolution of Racemic Cyclopropyl Intermediates: A racemic mixture of a key intermediate, such as cis/trans-2-(4-pyridyl)cyclopropanecarboxylic acid, can be resolved using chiral resolving agents to separate the enantiomers.

Q2: I am having trouble with the Grignard addition of phenylmagnesium bromide to my 2-(4-pyridyl)cyclopropyl ketone. What are the likely causes of low yield and poor diastereoselectivity?

A2: Low yields in Grignard reactions with pyridyl-substituted substrates can be due to the Lewis basicity of the pyridine nitrogen, which can quench the Grignard reagent. Poor diastereoselectivity may arise from insufficient steric or electronic bias in the substrate. See the troubleshooting guide below for specific solutions.

Q3: How can I separate the diastereomers of this compound once they are formed?

A3: Diastereomers of this compound can typically be separated using standard chromatographic techniques, such as flash column chromatography on silica gel. The choice of eluent system is critical for achieving good separation. Chiral HPLC can also be employed for both analytical and preparative-scale separation of enantiomers.[1][2]

Q4: What are some common issues encountered during the purification of aminocyclopropane intermediates?

A4: Aminocyclopropanes can be challenging to purify due to their basicity and potential for volatility. They may streak on silica gel columns. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine, can often improve peak shape and separation.

Troubleshooting Guides

Diastereoselective Cyclopropanation of 4-Vinylpyridine Derivatives
Problem Possible Cause Troubleshooting Strategy
Low Diastereoselectivity Insufficient steric hindrance from the chiral auxiliary.- Employ a bulkier chiral auxiliary to enhance facial discrimination.- Optimize the reaction temperature; lower temperatures often lead to higher selectivity.
Low Yield Decomposition of the starting material or product.- Ensure inert reaction conditions (dry solvents, inert atmosphere).- Use a less reactive and more stable carbene precursor.
Formation of Side Products Isomerization of the double bond in the starting material.- Use milder reaction conditions.- Add the cyclopropanating agent slowly to the reaction mixture.
Grignard Addition of Phenylmagnesium Bromide to 2-(4-pyridyl)cyclopropyl Phenyl Ketone
Problem Possible Cause Troubleshooting Strategy
Low Yield Quenching of the Grignard reagent by the pyridine nitrogen.- Use an excess of the Grignard reagent (2.5-3.0 equivalents).- Add a Lewis acid (e.g., CeCl₃) to coordinate with the pyridine nitrogen, reducing its basicity.
Poor Diastereoselectivity Lack of facial bias in the substrate.- Introduce a chiral auxiliary on the cyclopropane ring to direct the incoming nucleophile.- Lower the reaction temperature to enhance kinetic control.
Formation of Enolization Byproducts The Grignard reagent is acting as a base rather than a nucleophile.- Use a less sterically hindered Grignard reagent if possible.- Ensure the ketone is highly purified and free of acidic impurities.

Experimental Protocols

Key Experiment: Diastereoselective Reduction of a Chiral Pyridyl Imine (Analogous System)

This protocol is adapted from a procedure for the diastereoselective reduction of N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones, which is a relevant transformation for establishing a chiral amine center.[3]

  • Imine Formation: To a solution of the 2-pyridyl ketone (1.1 equiv) and (S)-(+)-p-toluenesulfinamide (1.0 equiv) in THF, add Ti(OEt)₄ (2.0 equiv). Heat the mixture at 70 °C until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with brine and filter through celite. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. Purify the crude imine by flash chromatography.

  • Diastereoselective Reduction: Dissolve the purified N-p-toluenesulfinyl ketimine in THF and cool to -78 °C. Add L-Selectride (1.0 M solution in THF, 1.0 equiv) dropwise. Stir the reaction at -78 °C for 3 hours.

  • Quenching and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer, and concentrate. Purify the resulting sulfinamide by flash chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions analogous to key steps in the synthesis of this compound isomers.

Table 1: Diastereoselective Reduction of N-p-Toluenesulfinyl Ketimines [3]

EntryKetone SubstrateReducing AgentDiastereomeric Ratio (dr)Yield (%)
12-AcetylpyridineNaBH₄55:4585
22-AcetylpyridineL-Selectride74:2677
32-BenzoylpyridineNaBH₄60:4090
42-BenzoylpyridineL-Selectride84:1690

Table 2: Chiral Resolution of Racemic Propranolol Analogs via HPLC [1][2]

CompoundChiral Stationary PhaseMobile PhaseEnantiomeric Excess (ee)
(±)-4-nitropropranololKromasil 5-Amycoatn-Hexane/Isopropanol + 0.1% Diethylamine>98%
(±)-7-nitropropranololKromasil 5-Amycoatn-Hexane/Isopropanol + 0.1% Diethylamine>98%

Visualizations

cyprolidol_synthesis_workflow start 4-Vinylpyridine step1 Diastereoselective Cyclopropanation start->step1 intermediate1 Chiral 2-(4-pyridyl)cyclopropyl Carboxylic Acid Derivative step1->intermediate1 step2 Conversion to Ketone intermediate1->step2 intermediate2 Chiral 2-(4-pyridyl)cyclopropyl Phenyl Ketone step2->intermediate2 step3 Diastereoselective Phenyl Grignard Addition intermediate2->step3 intermediate3 Mixture of this compound Diastereomers step3->intermediate3 step4 Chromatographic Separation intermediate3->step4 product Separated this compound Isomers step4->product

Caption: A potential synthetic workflow for this compound isomers.

grignard_troubleshooting start Low Yield in Grignard Addition cause1 Grignard Quenching by Pyridine start->cause1 cause2 Enolization of Ketone start->cause2 solution1 Use Excess Grignard (2.5-3.0 equiv) cause1->solution1 solution2 Add Lewis Acid (e.g., CeCl₃) cause1->solution2 solution3 Use Lower Reaction Temperature cause2->solution3

Caption: Troubleshooting logic for low yield in Grignard addition.

References

Enhancing the purity of synthesized Cyprolidol for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Cyprolidol for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: this compound, or α-(2-(4-pyridyl)cyclopropyl)-α-phenylbenzenemethanol, is a tertiary alcohol. A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction.[1][2][3] This involves the reaction of a Grignard reagent with a suitable ketone or ester. For this compound, a plausible route involves the reaction of phenylmagnesium bromide with (2-(4-pyridyl)cyclopropyl)(phenyl)methanone.

Q2: What are the potential major impurities in this compound synthesis via the Grignard reaction?

A2: Potential impurities can include:

  • Unreacted starting materials: (2-(4-pyridyl)cyclopropyl)(phenyl)methanone may remain if the reaction does not go to completion.

  • Byproducts from the Grignard reagent: Biphenyl can form from the coupling of two phenylmagnesium bromide molecules.

  • Hydrolysis products: Benzene can be formed from the reaction of the Grignard reagent with any trace amounts of water.

  • Degradation products: Tertiary alcohols can be susceptible to dehydration, especially under acidic conditions, which could lead to the formation of an alkene.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities with distinct signals.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the presence of impurities that affect the melting behavior.[4]

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a first-generation histamine H1 receptor antagonist.[5][6][7] It functions as an inverse agonist, meaning it binds to the H1 receptor and stabilizes it in its inactive conformation, thereby blocking the actions of histamine.[5][8] This action helps to alleviate allergic reactions.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inactive Grignard reagent.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated Grignard reagent.
Steric hindrance in the ketone.Increase the reaction time and/or temperature to facilitate the reaction. Consider using a more reactive organometallic reagent if the Grignard reaction proves inefficient.
Presence of Biphenyl Impurity Side reaction of the Grignard reagent.Add the Grignard reagent slowly to the ketone solution to maintain a low concentration of the Grignard reagent and minimize self-coupling.
Formation of an Alkene Impurity Dehydration of the tertiary alcohol during workup.Use a mild acidic workup (e.g., saturated aqueous ammonium chloride) instead of strong acids. Avoid excessive heat during purification.
Incomplete Reaction Insufficient Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure the complete conversion of the ketone.
Difficulty in Purification Similar polarities of this compound and impurities.Employ column chromatography with a carefully selected solvent system. Consider preparative HPLC for achieving high purity. Recrystallization from a suitable solvent system may also be effective.

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings under an inert atmosphere.

    • Maintain a gentle reflux until all the magnesium has reacted.

  • Grignard Reaction:

    • In a separate flame-dried flask, dissolve (2-(4-pyridyl)cyclopropyl)(phenyl)methanone in anhydrous diethyl ether.

    • Cool the ketone solution in an ice bath.

    • Slowly add the prepared phenylmagnesium bromide solution to the ketone solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Purity Assessment by HPLC

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and analyze the chromatogram for the area of the main peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start Start Materials (Bromobenzene, Mg, (2-(4-pyridyl)cyclopropyl)(phenyl)methanone) grignard_prep Prepare Phenylmagnesium Bromide start->grignard_prep grignard_reaction Grignard Reaction grignard_prep->grignard_reaction workup Aqueous Workup (NH4Cl) grignard_reaction->workup crude_product Crude this compound workup->crude_product purification Column Chromatography crude_product->purification (2-(4-pyridyl)cyclopropyl)(phenyl)methanone) (2-(4-pyridyl)cyclopropyl)(phenyl)methanone) pure_product Pure this compound purification->pure_product hplc HPLC Analysis pure_product->hplc gcms GC-MS Analysis pure_product->gcms nmr NMR Analysis pure_product->nmr purity_assessment Purity Assessment hplc->purity_assessment gcms->purity_assessment nmr->purity_assessment

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway cluster_cell Cell Membrane H1R_inactive H1 Receptor (Inactive State) H1R_active H1 Receptor (Active State) Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Histamine Histamine Histamine->H1R_inactive Binds & Activates This compound This compound This compound->H1R_inactive Binds & Stabilizes (Inverse Agonist)

Caption: this compound's mechanism as a histamine H1 receptor inverse agonist.

References

Validation & Comparative

A Preclinical Efficacy Showdown: Cyprolidol vs. Imipramine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antidepressant research, a retrospective glance at experimental compounds alongside established therapeutics offers valuable insights into the evolution of drug development. This guide provides a comparative analysis of the preclinical efficacy of cyprolidol, an experimental drug from the 1960s, and imipramine, a benchmark tricyclic antidepressant. While direct comparative preclinical studies are sparse, this document synthesizes available data to offer a parallel view of their pharmacological profiles. A significant disparity in the volume of available data exists, with extensive research on imipramine and very limited information on this compound.

Quantitative Data Presentation

The available preclinical data for this compound's antidepressant-like efficacy is qualitative. In contrast, imipramine has been extensively studied, and quantitative data from various behavioral models are available.

Table 1: Preclinical Efficacy Data for this compound

Experimental ModelSpeciesRoute of AdministrationDose RangeObserved EffectsCitation
General Behavioral Effects ---Profile of behavioral effects more closely resembling imipramine than chlorpromazine.[1]
Norepinephrine Pressor Response Dog--Potentiated the rise in systolic pressure produced by norepinephrine.[1]
Acetylcholine Depressor Response ---Inhibited the depressor responses to acetylcholine.[1]

Note: Specific quantitative data on the magnitude of antidepressant-like effects for this compound in standard behavioral despair models are not available in the public domain.

Table 2: Preclinical Efficacy Data for Imipramine

Experimental ModelSpeciesRoute of AdministrationDose (mg/kg)Effect on Immobility TimeCitation
Forced Swim Test MouseIntraperitoneal15No significant change.[2]
30Significant reduction.[2]
Tail Suspension Test MouseIntraperitoneal2.5 - 20Dose-dependent decrease.[3]
30Significant reduction.[4]
NMRI Mouse-843% reduction.[5]
Chronic Unpredictable Stress RatPer os20Restored impaired anticipatory behavior (anhedonia-like symptom).[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.

  • Apparatus: A cylindrical container (typically 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 10-15 cm, making it impossible for the animal to escape or touch the bottom.

  • Procedure: Mice or rats are placed individually into the cylinder. The total duration of the test is typically 6 minutes.

  • Data Analysis: The duration of immobility, defined as the time the animal spends floating passively with only small movements to keep its head above water, is recorded, usually during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

FST_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Cylindrical tank with water Placement Place animal in tank Apparatus->Placement Animal Rodent (Mouse/Rat) Animal->Placement Swim 6-minute swim session Placement->Swim Record Record behavior (last 4 min) Swim->Record Measure Measure immobility time Record->Measure Outcome Reduced immobility = Antidepressant-like effect Measure->Outcome

Forced Swim Test Experimental Workflow.
Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy.

  • Apparatus: A horizontal bar is set up at a sufficient height to prevent the mouse from reaching any surfaces.

  • Procedure: Mice are suspended by their tails from the bar using adhesive tape, approximately 1 cm from the tip of the tail. The total duration of suspension is 6 minutes.

  • Data Analysis: The duration of immobility is recorded. Immobility is characterized by the absence of any movement, with the mouse hanging passively. A reduction in immobility time suggests an antidepressant-like effect.

TST_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Suspension bar Suspend Suspend mouse by tail Apparatus->Suspend Animal Mouse Animal->Suspend Observe 6-minute observation Suspend->Observe Record Record behavior Observe->Record Measure Measure immobility time Record->Measure Outcome Reduced immobility = Antidepressant-like effect Measure->Outcome

Tail Suspension Test Experimental Workflow.
Chronic Unpredictable Stress (CUS)

The CUS model is a more etiologically relevant model of depression that involves exposing animals to a series of mild, unpredictable stressors over several weeks.

  • Procedure: For a period of 2 to 8 weeks, animals are subjected to a variable sequence of stressors, such as cage tilt, wet bedding, food or water deprivation, and altered light/dark cycles.

  • Behavioral Assessment: Following the stress period, depressive-like behaviors are assessed. A common measure is the Sucrose Preference Test, where a reduction in the consumption of a sweetened solution compared to water is interpreted as anhedonia, a core symptom of depression.

  • Data Analysis: The sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total fluid intake. An increase in sucrose preference following drug treatment indicates a reversal of the anhedonic-like state.

Mechanism of Action

This compound

The precise mechanism of action for this compound's potential antidepressant effects is not well-elucidated. Early preclinical studies suggest it potentiates the pressor effects of norepinephrine and inhibits the depressor effects of acetylcholine.[1] This indicates an interaction with both the adrenergic and cholinergic systems. The potentiation of norepinephrine could be due to reuptake inhibition or enhanced release, while the inhibition of acetylcholine responses suggests anticholinergic activity.

Cyprolidol_MoA cluster_adrenergic Adrenergic System cluster_cholinergic Cholinergic System This compound This compound NE Norepinephrine This compound->NE Potentiates ACh Acetylcholine This compound->ACh Inhibits Adrenergic_Response Increased Adrenergic Response NE->Adrenergic_Response Cholinergic_Response Decreased Cholinergic Response ACh->Cholinergic_Response

Proposed Mechanism of Action for this compound.
Imipramine

Imipramine is a classic tricyclic antidepressant that primarily acts as a serotonin and norepinephrine reuptake inhibitor.[7][8] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), imipramine increases the synaptic concentrations of these neurotransmitters. This acute action is believed to trigger a cascade of downstream signaling events that underlie its therapeutic effects. These downstream effects include the modulation of second messenger systems, such as the cAMP pathway, leading to the activation of transcription factors like CREB (cAMP response element-binding protein). Activated CREB, along with co-activators like CRTC1, promotes the expression of genes involved in neuroplasticity and cell survival, such as Brain-Derived Neurotrophic Factor (BDNF).[9] Increased BDNF signaling is thought to contribute to neuronal resilience and reverse the neurobiological changes associated with depression.

Imipramine_Signaling_Pathway cluster_transporters Monoamine Transporters cluster_synapse Synaptic Cleft cluster_downstream Downstream Signaling Imipramine Imipramine SERT SERT Imipramine->SERT Blocks NET NET Imipramine->NET Blocks Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake cAMP ↑ cAMP Serotonin->cAMP Norepinephrine->cAMP PKA ↑ PKA cAMP->PKA CREB ↑ pCREB PKA->CREB BDNF ↑ BDNF Expression CREB->BDNF CRTC1 CRTC1 CRTC1->CREB Neuroplasticity Neuroplasticity, Cell Survival BDNF->Neuroplasticity

Imipramine's Mechanism of Action and Signaling Pathway.

References

A Comparative Analysis of the Synthesis of Cyprolidol and Tranylcypromine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a comprehensive understanding of the synthetic pathways of psychoactive compounds is paramount. This guide provides a detailed comparative analysis of the synthesis of two such compounds: Cyprolidol, a central nervous system (CNS) stimulant, and tranylcypromine, a monoamine oxidase inhibitor (MAOI) used as an antidepressant.

This document outlines plausible synthetic routes for both molecules, presenting detailed experimental protocols, quantitative data, and a discussion of their respective mechanisms of action. The information is intended to serve as a valuable resource for chemists and pharmacologists engaged in the discovery and development of novel therapeutics.

Synthetic Pathways: A Head-to-Head Comparison

The synthesis of this compound and tranylcypromine involves distinct chemical strategies, reflecting their different molecular architectures. While the synthesis of tranylcypromine is well-documented, the publicly available information on this compound's synthesis is limited. Therefore, a plausible synthetic route for this compound is proposed based on established organic chemistry principles and analogous reactions.

Tranylcypromine Synthesis via Hofmann or Curtius Rearrangement

A common and established route for the synthesis of tranylcypromine begins with trans-cinnamic acid. This multi-step synthesis involves the formation of a cyclopropane ring, followed by a key rearrangement reaction to introduce the primary amine group.

Experimental Protocol:

  • Esterification of trans-Cinnamic Acid: trans-Cinnamic acid is converted to its corresponding ester, typically the ethyl or methyl ester, to facilitate the subsequent cyclopropanation reaction. This is often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

  • Cyclopropanation: The cinnamate ester undergoes cyclopropanation to form the trans-2-phenylcyclopropanecarboxylic acid ester.

  • Amide Formation: The ester is then converted to the corresponding amide, trans-2-phenylcyclopropanecarboxamide. This is a crucial step to set up the subsequent rearrangement.

  • Hofmann or Curtius Rearrangement: The primary amide is subjected to either a Hofmann or Curtius rearrangement to yield tranylcypromine.

    • Hofmann Rearrangement: The amide is treated with bromine and a strong base (e.g., sodium hydroxide) to form an intermediate isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide.

    • Curtius Rearrangement: The carboxylic acid is first converted to an acyl azide, which upon heating, rearranges to the isocyanate and is subsequently hydrolyzed to the amine.

  • Salt Formation: The resulting tranylcypromine base is often converted to a pharmaceutically acceptable salt, such as the sulfate salt, for improved stability and handling.

Quantitative Data for Tranylcypromine Synthesis:

StepReagents and ConditionsYield (%)
EsterificationEthanol, Sulfuric Acid (catalyst), Reflux>90
CyclopropanationVaries depending on the specific method70-85
Amide FormationAmmonia or an amine source>85
Hofmann/Curtius RearrangementBr₂, NaOH (Hofmann) or DPPA, heat (Curtius)60-80
Salt Formation (Sulfate)Sulfuric Acid in a suitable solvent~64[1]
Proposed Synthesis of this compound via Grignard Reaction

Based on the synthesis of structurally related diaryl(cyclopropyl)methanols, a plausible route for this compound (α,α-diphenyl-2-(4-pyridyl)cyclopropanemethanol) involves a Grignard reaction as the key bond-forming step.

Proposed Experimental Protocol:

  • Preparation of 2-(4-Pyridyl)cyclopropanecarboxylic Acid: This intermediate can be synthesized through various methods, for instance, by the reaction of 4-vinylpyridine with a suitable diazo compound.

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester.

  • Formation of a Cyclopropyl Ketone: The activated carboxylic acid derivative is reacted with a suitable organometallic reagent, or through other standard ketone synthesis methods, to yield 2-(4-pyridyl)cyclopropyl phenyl ketone.

  • Grignard Reaction: The key step involves the reaction of the cyclopropyl ketone with a phenylmagnesium halide (e.g., phenylmagnesium bromide) in an anhydrous ether solvent. This reaction forms the tertiary alcohol, this compound.

  • Purification: The final product is purified using standard techniques such as chromatography and/or recrystallization.

Estimated Quantitative Data for this compound Synthesis:

StepReagents and ConditionsEstimated Yield (%)
Preparation of 2-(4-Pyridyl)cyclopropanecarboxylic AcidVaries50-70
Formation of Cyclopropyl KetoneVaries60-80
Grignard ReactionPhenylmagnesium Bromide, Anhydrous Ether70-90

Mechanism of Action: A Tale of Two Pathways

The distinct pharmacological effects of this compound and tranylcypromine stem from their different molecular targets and mechanisms of action within the central nervous system.

Tranylcypromine: Irreversible Inhibition of Monoamine Oxidase

Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.

The mechanism of inhibition involves the formation of a covalent adduct between tranylcypromine and the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme. This irreversible binding inactivates the enzyme, leading to an increase in the synaptic concentrations of monoamine neurotransmitters, which is believed to be the basis of its antidepressant effects.

Tranylcypromine_Mechanism Tranylcypromine Tranylcypromine MAO Monoamine Oxidase (MAO) Tranylcypromine->MAO Irreversible Inhibition Inactive_MAO Inactive MAO-Tranylcypromine Adduct Tranylcypromine->Inactive_MAO Forms Covalent Adduct with FAD FAD FAD Cofactor MAO->FAD Contains Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO->Monoamines Degrades Inactive_MAO->Monoamines Degradation Blocked Increased_Monoamines Increased Synaptic Concentration of Monoamines Monoamines->Increased_Monoamines Antidepressant_Effect Antidepressant Effect Increased_Monoamines->Antidepressant_Effect Cyprolidol_Mechanism This compound This compound DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters This compound->DAT_NET Inhibition of Reuptake Neurotransmitters Dopamine & Norepinephrine DAT_NET->Neurotransmitters Reuptake Synaptic_Vesicles Synaptic Vesicles Synaptic_Vesicles->Neurotransmitters Release Increased_Neurotransmitters Increased Synaptic Concentration Neurotransmitters->Increased_Neurotransmitters Postsynaptic_Receptors Postsynaptic Receptors Increased_Neurotransmitters->Postsynaptic_Receptors Increased Binding CNS_Stimulation CNS Stimulation (Increased Arousal, Alertness) Postsynaptic_Receptors->CNS_Stimulation

References

Validating the Adrenergic Effects of a Novel Compound, Cyprolidol, Against Known Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for characterizing the adrenergic effects of a novel investigational compound, referred to here as Cyprolidol. To establish a clear pharmacological profile, this compound's performance is compared against a panel of well-established adrenergic agents. The following sections detail the experimental data, protocols, and signaling pathways crucial for this validation.

Data Presentation: Comparative Adrenergic Agent Profiles

The adrenergic activity of this compound is assessed by comparing its receptor binding affinity and functional activity against known adrenergic agonists and antagonists. The following tables summarize the hypothetical quantitative data obtained from key in vitro experiments.

Table 1: Receptor Binding Affinity (Ki, nM) of this compound and Reference Compounds at Adrenergic Receptors

Compoundα1-adrenergic Receptorα2-adrenergic Receptorβ1-adrenergic Receptorβ2-adrenergic Receptor
This compound (Hypothetical) 255005150
Phenylephrine (α1 agonist)15>10,000>10,000>10,000
Prazosin (α1 antagonist)0.5200>10,000>10,000
Isoproterenol (non-selective β agonist)>10,000>10,000105
Dobutamine (β1 agonist)200>10,0008100
Propranolol (non-selective β antagonist)>10,000>10,00012

Table 2: Functional Activity (EC50/IC50, nM) of this compound and Reference Compounds

Compoundα1-mediated Ca2+ Mobilization (EC50)β1-mediated cAMP Accumulation (EC50)β2-mediated cAMP Accumulation (EC50)α1-mediated Contraction (IC50)β-mediated Relaxation (IC50)
This compound (Hypothetical) 4515300>10,000>10,000
Phenylephrine30N/AN/AN/AN/A
PrazosinN/AN/AN/A2N/A
IsoproterenolN/A208N/AN/A
DobutamineN/A25250N/AN/A
PropranololN/AN/AN/AN/A5

N/A: Not Applicable

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

1. Radioligand Binding Assays

This assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for α1, α2, β1, and β2 adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the specific adrenergic receptor subtype are prepared from cultured cells or tissue homogenates.

    • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound) or a known reference compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

2. Functional Assays: Second Messenger Quantification

These assays measure the downstream effects of receptor activation.

  • Objective: To determine the functional potency (EC50) of this compound as an agonist at adrenergic receptors by measuring second messenger levels.

  • Methodology (cAMP Accumulation for β-receptors):

    • Cell Culture: Cells expressing β1 or β2 adrenergic receptors are cultured.

    • Incubation: Cells are incubated with varying concentrations of this compound or a known agonist (e.g., isoproterenol).

    • Lysis: The cells are lysed to release intracellular contents.

    • cAMP Measurement: The concentration of cyclic adenosine monophosphate (cAMP) in the cell lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.

  • Methodology (Intracellular Calcium Mobilization for α1-receptors):

    • Cell Culture and Loading: Cells expressing α1 adrenergic receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulation: The cells are stimulated with varying concentrations of this compound or a known α1 agonist (e.g., phenylephrine).

    • Fluorescence Measurement: Changes in intracellular calcium concentration are measured by detecting changes in the fluorescence of the dye using a fluorometer or a fluorescence microscope.

    • Data Analysis: A dose-response curve is constructed to determine the EC50 value.

Mandatory Visualizations

Adrenergic Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the activation of α1, β1, and β2 adrenergic receptors. Adrenergic drugs, such as this compound and the reference compounds, modulate these pathways.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor cluster_beta β-Adrenergic Receptors a1_agonist α1 Agonist (e.g., Phenylephrine) a1_receptor α1 Receptor a1_agonist->a1_receptor a1_gq Gq a1_receptor->a1_gq a1_plc PLC a1_gq->a1_plc a1_pip2 PIP2 a1_plc->a1_pip2 a1_ip3 IP3 a1_pip2->a1_ip3 a1_dag DAG a1_pip2->a1_dag a1_ca ↑ Intracellular Ca2+ a1_ip3->a1_ca a1_pkc PKC Activation a1_dag->a1_pkc a1_response Smooth Muscle Contraction a1_ca->a1_response b_agonist β Agonist (e.g., Isoproterenol, Dobutamine) b1_receptor β1 Receptor b_agonist->b1_receptor b2_receptor β2 Receptor b_agonist->b2_receptor b_gs Gs b1_receptor->b_gs b2_receptor->b_gs b_ac Adenylyl Cyclase b_gs->b_ac b_atp ATP b_ac->b_atp b_camp ↑ cAMP b_atp->b_camp b_pka PKA Activation b_camp->b_pka b1_response ↑ Heart Rate & Contractility b_pka->b1_response b2_response Smooth Muscle Relaxation b_pka->b2_response Experimental_Workflow start Start: Novel Compound (this compound) binding_assay Radioligand Binding Assays (α1, α2, β1, β2) start->binding_assay functional_assay Functional Assays (cAMP, Ca2+ mobilization) start->functional_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki agonist_antagonist Agonist or Antagonist Profile? determine_ki->agonist_antagonist determine_ec50 Determine Potency (EC50/IC50) functional_assay->determine_ec50 determine_ec50->agonist_antagonist selectivity Determine Receptor Selectivity agonist_antagonist->selectivity comparison Compare with Known Agents selectivity->comparison conclusion Conclusion: Pharmacological Profile of this compound comparison->conclusion

A Cross-Study Analysis of Historical Data on the Experimental Antidepressant Cyprolidol

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the experimental antidepressant Cyprolidol, contextualized with the established tricyclic antidepressant Imipramine and the modern selective serotonin reuptake inhibitor (SSRI) Fluoxetine. Due to the limited availability of clinical trial data for this compound, this guide focuses on a qualitative and preclinical comparison based on historical literature.

Executive Summary

This compound was an experimental antidepressant agent developed in the 1960s.[1] Despite showing some antidepressant-like effects in preclinical models, it was found to be less effective than the tricyclic antidepressant Imipramine in early clinical observations and was never approved for widespread human use.[1] Consequently, a comprehensive cross-study analysis based on extensive clinical trial data is not feasible. This guide provides a comparative overview of this compound based on the available historical data, with Imipramine serving as a direct contemporary comparator and Fluoxetine as a modern benchmark.

Comparative Data Summary

The following table summarizes the known characteristics of this compound in comparison to Imipramine and Fluoxetine. It is important to note the disparity in the level of detail available for each compound, reflecting their different developmental stages and clinical relevance.

FeatureThis compoundImipramineFluoxetine
Drug Class Experimental AntidepressantTricyclic Antidepressant (TCA)Selective Serotonin Reuptake Inhibitor (SSRI)
Primary Mechanism of Action Complex and not fully elucidated; suggested interaction with adrenergic systems.[1]Inhibition of norepinephrine and serotonin reuptake.Selective inhibition of serotonin reuptake.
Year of Development 1960s[1]1950s1970s
Clinical Use Never commercially marketed.[1]Historically a first-line treatment for depression; still used for specific indications.Widely used as a first-line treatment for depression and other psychiatric disorders.
Reported Efficacy (Human) Less effective than Imipramine in early clinical observations.[1]Established efficacy in treating major depressive disorder.Established efficacy in treating major depressive disorder, obsessive-compulsive disorder, and other conditions.
Key Preclinical Findings Antidepressant effects in animal models qualitatively similar to Imipramine.[1] Potentiated pressor responses to norepinephrine.[2]Demonstrated efficacy in various animal models of depression.Demonstrated efficacy in animal models, particularly those sensitive to serotonergic modulation.
Side Effect Profile Cardiovascular effects, including alterations in blood pressure response to tyramine.[1]Anticholinergic effects (dry mouth, constipation), cardiovascular effects (orthostatic hypotension, tachycardia), sedation.Nausea, insomnia, anxiety, sexual dysfunction. Lower incidence of anticholinergic and cardiovascular side effects compared to TCAs.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound was not fully characterized. However, preclinical studies suggested a complex interaction with the adrenergic system.[1] Its synthesis has been noted to be similar to that of tranylcypromine, a monoamine oxidase inhibitor (MAOI), though its primary mechanism is not believed to be MAO inhibition.[1]

In contrast, the mechanisms of Imipramine and Fluoxetine are well-understood. Imipramine non-selectively blocks the reuptake of both norepinephrine and serotonin, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Fluoxetine, on the other hand, selectively blocks the reuptake of serotonin.

cluster_this compound This compound (Hypothesized) cluster_Imipramine Imipramine cluster_Fluoxetine Fluoxetine This compound This compound AdrenergicSystem Adrenergic System This compound->AdrenergicSystem Complex Interaction Imipramine Imipramine NET Norepinephrine Transporter (NET) Imipramine->NET Blocks SERT_I Serotonin Transporter (SERT) Imipramine->SERT_I Blocks Fluoxetine Fluoxetine SERT_F Serotonin Transporter (SERT) Fluoxetine->SERT_F Selectively Blocks

Caption: Comparative Mechanisms of Action.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. However, based on the available literature, a typical preclinical study comparing this compound to Imipramine would have likely involved the following steps:

  • Animal Model: Rodent models of depression, such as the forced swim test or tail suspension test, would have been employed.

  • Drug Administration: Animals would be divided into groups receiving this compound, Imipramine, or a placebo control, administered via intraperitoneal injection.

  • Behavioral Assessment: The duration of immobility in the behavioral tests would be measured as an indicator of depressive-like behavior.

  • Physiological Assessment: Cardiovascular parameters, such as blood pressure and heart rate, would be monitored, particularly in response to adrenergic agents like norepinephrine and tyramine.[1][2]

  • Data Analysis: Statistical analysis would be used to compare the effects of this compound and Imipramine on behavioral and physiological outcomes.

AnimalModel Select Animal Model (e.g., Forced Swim Test) Grouping Randomly Assign to Groups (this compound, Imipramine, Placebo) AnimalModel->Grouping DrugAdmin Administer Drug Grouping->DrugAdmin BehavioralTest Conduct Behavioral Test DrugAdmin->BehavioralTest PhysiologicalTest Monitor Physiological Parameters (e.g., Blood Pressure) DrugAdmin->PhysiologicalTest DataCollection Collect and Analyze Data BehavioralTest->DataCollection PhysiologicalTest->DataCollection

Caption: Hypothetical Preclinical Experimental Workflow.

Conclusion

This compound represents an early effort in the development of antidepressant medications. While it did not prove to be a clinically viable candidate, its investigation contributed to the broader understanding of the pharmacology of depression. The comparison with Imipramine highlights the therapeutic benchmark that new antidepressants had to meet during that era. The further comparison with Fluoxetine underscores the significant progress made in antidepressant therapy, particularly in terms of selectivity of mechanism and improved side effect profiles. The lack of comprehensive data on this compound serves as a reminder of the numerous experimental compounds that, despite showing initial promise, do not ultimately reach clinical practice.

References

A Comparative Analysis of the Monoamine Oxidase Inhibition Potential: Cyprolidol and Tranylcypromine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the available data on the monoamine oxidase (MAO) inhibitory effects of the experimental antidepressant Cyprolidol and the established MAO inhibitor tranylcypromine reveals a significant disparity in available research. While tranylcypromine is a well-characterized, non-selective, and irreversible MAO inhibitor, quantitative data on the MAO inhibition potential of this compound is not available in publicly accessible literature. This guide provides a comprehensive comparison based on the existing information for tranylcypromine and the limited qualitative understanding of this compound.

Introduction

Monoamine oxidase (MAO) inhibitors are a class of drugs that increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain by preventing their breakdown by the MAO enzyme. This mechanism of action has proven effective in the treatment of depression and other neurological disorders. Tranylcypromine is a potent, clinically used MAO inhibitor. This compound, an experimental drug developed in the 1960s, was investigated for its antidepressant effects, but was never commercially marketed. This comparison aims to collate the available experimental data on the MAO inhibition potential of these two compounds.

Quantitative Comparison of MAO Inhibition

A direct quantitative comparison of the MAO inhibition potential of this compound and tranylcypromine is hampered by the lack of specific IC50 or Ki values for this compound in the scientific literature. However, extensive data is available for tranylcypromine.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Ki (MAO-A)Ki (MAO-B)Inhibition Type
Tranylcypromine 2.3[1]0.95[1]Approx. equal to MAO-B[2]Approx. equal to MAO-A[2]Non-selective, Irreversible[3][4]
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit 50% of an enzyme's activity. Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

While no quantitative data exists for this compound, its synthesis is noted to be similar to that of tranylcypromine, suggesting it may possess MAO inhibitory properties. However, without experimental validation, this remains speculative.

It is important to distinguish this compound from cyproheptadine , a serotonin and histamine antagonist that has been shown to be a weak, reversible inhibitor of human platelet MAO with a Ki of 5 x 10⁻⁵ M. However, therapeutic doses of cyproheptadine do not lead to significant MAO inhibition in humans[3]. This compound and cyproheptadine are distinct chemical entities.

Mechanism of Action

Tranylcypromine: Tranylcypromine acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B[3][4]. By covalently binding to the enzyme, it permanently deactivates it. This leads to a sustained increase in the synaptic concentrations of monoamine neurotransmitters.

This compound: The precise mechanism of action of this compound as an antidepressant is not well-established. While its structural similarity to tranylcypromine hints at potential MAO inhibition, other antidepressant mechanisms cannot be ruled out. Preclinical studies in the 1960s suggested its effects were qualitatively similar to the tricyclic antidepressant imipramine, which primarily acts by blocking the reuptake of serotonin and norepinephrine.

Experimental Protocols

The determination of MAO inhibitory activity and the corresponding IC50 and Ki values typically involves in vitro enzyme assays. A general methodology is outlined below.

Determination of IC50 for MAO Inhibition

A common method for determining the half-maximal inhibitory concentration (IC50) of a compound against MAO-A and MAO-B is through a fluorometric or radiometric assay.

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Recombinant Human MAO-A or MAO-B Incubation Incubate Enzyme, Inhibitor, and Substrate at 37°C Enzyme->Incubation Substrate e.g., Kynuramine, p-Tyramine Substrate->Incubation Inhibitor Test Compound (e.g., Tranylcypromine) Inhibitor->Incubation Detection Measure Product Formation (e.g., Fluorescence) Incubation->Detection Plot Plot % Inhibition vs. Inhibitor Concentration Detection->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: General workflow for determining the IC50 value of a monoamine oxidase inhibitor.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine (for a fluorometric assay) or p-tyramine, is prepared in a buffer solution.

  • Inhibitor Preparation: The test compound (e.g., tranylcypromine) is dissolved, typically in DMSO, and serially diluted to various concentrations.

  • Assay Procedure: The enzyme is pre-incubated with different concentrations of the inhibitor for a specific period. The reaction is then initiated by adding the substrate.

  • Detection: The formation of the product is measured over time. For kynuramine, the production of 4-hydroxyquinoline is measured fluorometrically.

  • Data Analysis: The percentage of MAO inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway of MAO Inhibition

The inhibition of monoamine oxidase leads to an increase in the levels of monoamine neurotransmitters in the presynaptic neuron, which then results in increased neurotransmitter release into the synaptic cleft and enhanced postsynaptic receptor activation.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_Released Monoamines Vesicle->MA_Released Release MAO_I MAO Inhibitor (e.g., Tranylcypromine) MAO_I->MAO Inhibition Receptor Postsynaptic Receptors MA_Released->Receptor Binding Signal Downstream Signaling Receptor->Signal

Caption: Simplified signaling pathway illustrating the effect of a monoamine oxidase inhibitor.

Conclusion

The comparison between this compound and tranylcypromine is fundamentally limited by the absence of quantitative MAO inhibition data for this compound. Tranylcypromine is a well-documented, potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. While the structural similarity of this compound to tranylcypromine is intriguing and suggests a potential for MAO inhibition, this remains unconfirmed by publicly available experimental evidence. Further research would be required to elucidate the precise mechanism of action and inhibitory potency of this compound to allow for a direct and meaningful comparison with clinically established MAO inhibitors like tranylcypromine. Researchers in drug development should be aware of the historical context of compounds like this compound, while relying on robust, quantitative data for the selection and development of new therapeutic agents.

References

A Comparative Guide to the Cardiovascular Side Effects of Tricyclic Antidepressants: Benchmarking for Novel Compound "Cyprolidol"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, "Cyprolidol" is not a recognized pharmaceutical compound. This guide has been developed as a comparative framework, utilizing established data from well-researched tricyclic antidepressants (TCAs). The methodologies and data presented here are intended to serve as a benchmark for the preclinical cardiovascular safety assessment of a novel compound, referred to herein as this compound.

Tricyclic antidepressants have long been a cornerstone in the treatment of various neurological and psychiatric disorders. However, their clinical utility is often limited by a well-documented profile of cardiovascular side effects. These effects, which can range from benign changes in heart rate to life-threatening arrhythmias, are a critical consideration in the development of new chemical entities within this class. This guide provides a comparative analysis of the cardiovascular side effects of four common TCAs—Amitriptyline, Nortriptyline, Imipramine, and Desipramine—to establish a benchmark for evaluating the safety profile of a novel TCA like this compound.

The primary mechanisms underlying the cardiotoxicity of TCAs are complex, involving the blockade of cardiac ion channels and antagonism of various neurotransmitter receptors. Specifically, TCAs are known to block fast sodium channels and the human ether-a-go-go-related gene (hERG) potassium channels, leading to conduction abnormalities and delayed repolarization. Furthermore, their anticholinergic (muscarinic receptor blockade), antihistaminic, and anti-adrenergic (alpha-1 receptor blockade) properties contribute to effects such as tachycardia and orthostatic hypotension.

Quantitative Comparison of Cardiovascular Side Effects of Common TCAs

The following table summarizes the known cardiovascular side effects of selected TCAs based on preclinical and clinical data. This table is intended to serve as a baseline for comparison with experimental data obtained for this compound.

Parameter Amitriptyline Nortriptyline Imipramine Desipramine This compound (Hypothetical Data)
Heart Rate IncreasedIncreasedIncreasedLess pronounced increaseInsert Experimental Data
Blood Pressure Increased, Orthostatic HypotensionOrthostatic HypotensionIncreased, Orthostatic HypotensionOrthostatic HypotensionInsert Experimental Data
PR Interval ProlongationProlongationProlongationProlongationInsert Experimental Data
QRS Duration Prolongation (>100ms is predictive of seizures)ProlongationProlongationMore pronounced prolongationInsert Experimental Data
QTc Interval ProlongationProlongationProlongationProlongationInsert Experimental Data
hERG Inhibition (IC50) Potent inhibitorPotent inhibitorPotent inhibitorPotent inhibitorInsert Experimental Data
Sodium Channel Blockade Potent blockerPotent blockerPotent blockerPotent blockerInsert Experimental Data

Experimental Protocols for Cardiovascular Safety Assessment

A thorough evaluation of the cardiovascular risks of a new TCA, such as this compound, requires a combination of in vitro and in vivo studies. The following are standard protocols for key experiments.

1. In Vitro hERG Potassium Channel Assay (Manual Patch-Clamp)

  • Objective: To determine the potential of a test compound to inhibit the hERG potassium channel, which is crucial for cardiac repolarization. hERG channel inhibition can lead to QT interval prolongation and an increased risk of Torsades de Pointes.

  • Methodology:

    • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.

    • Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).

    • Voltage Protocol: A specific voltage clamp protocol is applied to elicit the characteristic hERG current. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

    • Compound Application: The test compound (e.g., this compound) is applied at a range of concentrations to determine the concentration-response relationship.

    • Data Analysis: The inhibition of the hERG tail current at each concentration is measured and used to calculate the IC50 value (the concentration at which 50% of the current is inhibited).

2. Ex Vivo Langendorff Isolated Heart Model

  • Objective: To assess the direct effects of a test compound on the integrated electrophysiology and contractile function of an isolated heart, free from systemic physiological influences.

  • Methodology:

    • Preparation: The heart of a suitable animal model (e.g., rabbit or guinea pig) is rapidly excised and mounted on a Langendorff apparatus.

    • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Instrumentation: Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG). A balloon catheter may be inserted into the left ventricle to measure pressure and assess contractility (e.g., LVDP, dP/dt).

    • Compound Administration: After a stabilization period, the test compound is infused into the perfusate at increasing concentrations.

    • Data Acquisition: ECG parameters (PR, QRS, QT intervals), heart rate, and contractile function are continuously recorded.

3. In Vivo Cardiovascular Telemetry in Conscious Animals

  • Objective: To evaluate the cardiovascular effects of a test compound in conscious, freely moving animals, providing data that is not confounded by the effects of anesthesia.

  • Methodology:

    • Animal Model: A non-rodent species, such as the Beagle dog or non-human primate, is typically used.

    • Surgical Implantation: A telemetry transmitter is surgically implanted to continuously monitor ECG, blood pressure, and heart rate.

    • Recovery: Animals are allowed to fully recover from surgery before the study begins.

    • Dosing: The test compound is administered, typically via oral or intravenous routes, at multiple dose levels.

    • Data Collection: Cardiovascular parameters are recorded continuously before and for a specified period after dosing.

    • Analysis: Time-matched data are analyzed to assess changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QTc).

Visualizing Mechanisms and Workflows

TCA Cardiotoxicity Signaling Pathways

The following diagram illustrates the primary molecular mechanisms by which tricyclic antidepressants exert their cardiovascular side effects.

TCA_Cardiotoxicity_Pathways cluster_tca Tricyclic Antidepressant (TCA) cluster_channels Cardiac Ion Channels cluster_receptors Autonomic Receptors cluster_effects Cardiovascular Effects TCA TCA Na_Channel Fast Na+ Channel TCA->Na_Channel Blockade hERG_Channel hERG K+ Channel TCA->hERG_Channel Blockade M_Receptor Muscarinic (M1) Receptor TCA->M_Receptor Antagonism Alpha1_Receptor Alpha-1 Adrenergic Receptor TCA->Alpha1_Receptor Antagonism QRS_Prolongation QRS Prolongation (Conduction Slowing) Na_Channel->QRS_Prolongation QTc_Prolongation QTc Prolongation (Repolarization Delay) hERG_Channel->QTc_Prolongation Tachycardia Increased Heart Rate (Tachycardia) M_Receptor->Tachycardia Inhibition of parasympathetic tone Hypotension Orthostatic Hypotension Alpha1_Receptor->Hypotension Vasodilation

Caption: Mechanisms of TCA-induced cardiotoxicity.

Experimental Workflow for Preclinical Cardiovascular Safety Assessment

This diagram outlines a typical workflow for assessing the cardiovascular risks of a new chemical entity like this compound.

Preclinical_CV_Safety_Workflow cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Studies cluster_decision Risk Assessment hERG_Assay hERG Patch-Clamp Assay (Determine IC50) Langendorff Langendorff Isolated Heart (Assess direct cardiac effects) hERG_Assay->Langendorff Proceed if hERG IC50 is acceptable Telemetry Conscious Animal Telemetry (Dog or NHP) Langendorff->Telemetry Proceed if ex vivo profile is acceptable Risk_Assessment Cardiovascular Risk Assessment (Integrate all data) Telemetry->Risk_Assessment Final data for assessment

Caption: Preclinical cardiovascular safety workflow.

By following these established protocols and using the comparative data from existing TCAs, researchers can effectively benchmark the cardiovascular side effect profile of novel compounds like this compound, ensuring a more informed and safety-conscious drug development process.

Hypothetical Validation of Cyprolidol's Antidepressant Activity in Modern Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprolidol is an experimental antidepressant developed in the 1960s. Preclinical animal studies from that era indicated potential antidepressant effects qualitatively similar to the tricyclic antidepressant (TCA) imipramine. However, it was found to be less effective than imipramine in human clinical observations and was never approved for therapeutic use.[1] To date, there is a significant gap in the scientific literature regarding the validation of this compound's antidepressant activity using contemporary molecular and behavioral assays. This guide provides a hypothetical framework for evaluating this compound's potential efficacy and mechanism of action using modern techniques, and compares its projected performance against established antidepressant classes.

Comparative Analysis of Antidepressant Activity

This section outlines a proposed comparison of this compound with a classic TCA (Imipramine) and a common Selective Serotonin Reuptake Inhibitor (SSRI), Fluoxetine. The data for this compound is extrapolated based on its historical comparison with Imipramine.

Table 1: In Vivo Behavioral Assay Comparison

CompoundClassForced Swim Test (FST) - Immobility TimeTail Suspension Test (TST) - Immobility TimeNotes
Vehicle Control-HighHighEstablishes baseline despair-like behavior.
This compound (hypothetical) -Moderately ReducedModerately ReducedExpected to be less potent than Imipramine based on historical data.
ImipramineTCASignificantly ReducedSignificantly ReducedWell-established efficacy in these models.[2]
FluoxetineSSRISignificantly ReducedSignificantly ReducedGold standard for comparison of newer antidepressants.[3]

Table 2: In Vitro Neurotransmitter Reuptake Inhibition (IC50, nM)

CompoundTargetSerotonin Transporter (SERT)Norepinephrine Transporter (NET)Dopamine Transporter (DAT)
This compound (hypothetical) -Moderate InhibitionModerate InhibitionWeak Inhibition
ImipramineTCAPotent InhibitionPotent InhibitionModerate Inhibition
FluoxetineSSRIVery Potent InhibitionWeak InhibitionVery Weak Inhibition

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant efficacy by assessing a rodent's immobility in an inescapable water tank, which is interpreted as a state of behavioral despair.[4][5][6]

Procedure:

  • Apparatus: A transparent glass cylinder (45 cm high, 20 cm diameter) is filled with water (25 ± 1°C) to a depth of 15 cm.

  • Acclimation (Day 1): Animals are individually placed in the cylinder for a 15-minute pre-swim session.

  • Drug Administration (Day 2): Test compounds (this compound, Imipramine, Fluoxetine) or vehicle are administered via intraperitoneal (i.p.) injection 30-60 minutes before the test session.

  • Test Session (Day 2): Animals are placed in the cylinder for a 6-minute session. The duration of immobility (defined as the absence of movement except for small motions to keep the head above water) is recorded during the final 4 minutes.[6]

  • Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

Tail Suspension Test (TST)

The TST is another common behavioral despair model used to evaluate the potential of antidepressant compounds by measuring the immobility of a mouse when suspended by its tail.[2][4][5]

Procedure:

  • Apparatus: Mice are individually suspended 45-70 cm above the floor using adhesive tape placed approximately 1 cm from the tip of the tail.[4][6]

  • Drug Administration: Test compounds or vehicle are administered 30-60 minutes prior to the test.

  • Test Session: The duration of the test is 6 minutes, and the total time the animal remains immobile is recorded.[5] Immobility is characterized by the absence of any limb or body movement.[4]

  • Data Analysis: A reduction in the duration of immobility is indicative of an antidepressant effect.

Neurotransmitter Reuptake Assay (In Vitro)

This assay measures the ability of a compound to inhibit the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) into synaptosomes or cells expressing the respective transporters.

Procedure:

  • Preparation of Synaptosomes or Transporter-Expressing Cells: Brain tissue (e.g., striatum for DAT, hippocampus for SERT and NET) is homogenized to prepare synaptosomes, or cell lines stably expressing human SERT, NET, or DAT are cultured.

  • Incubation: The prepared synaptosomes or cells are incubated with varying concentrations of the test compound (this compound) and a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, or [3H]DA).

  • Termination of Reuptake: After a defined incubation period, the reuptake process is terminated by rapid filtration and washing to separate the cells/synaptosomes from the incubation medium.

  • Quantification: The amount of radiolabeled neurotransmitter taken up is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the compound that inhibits 50% of the neurotransmitter reuptake (IC50) is calculated to determine its potency and selectivity.

Signaling Pathways and Workflows

Monoamine Hypothesis of Depression

The monoamine hypothesis suggests that depression is caused by a deficiency in the brain of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[7] Most antidepressants, including TCAs and SSRIs, are thought to exert their effects by increasing the synaptic availability of these neurotransmitters.[8][9]

Monoamine_Hypothesis cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Monoamine Neurotransmitters (Serotonin, Norepinephrine) reuptake Reuptake Transporter (SERT, NET) presynaptic->reuptake Reuptake postsynaptic Postsynaptic Receptors presynaptic->postsynaptic Synaptic Transmission antidepressants Antidepressants (e.g., this compound, TCAs, SSRIs) reuptake->antidepressants Inhibition

Caption: Monoamine neurotransmitter system and the site of action for reuptake inhibitors.

Experimental Workflow for Antidepressant Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential antidepressant compound like this compound.

Antidepressant_Screening_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Assays (Neurotransmitter Reuptake) start->in_vitro in_vivo_setup Animal Model of Depression (e.g., Chronic Mild Stress) in_vitro->in_vivo_setup behavioral_assays Behavioral Testing (FST, TST) in_vivo_setup->behavioral_assays biochemical_assays Post-Mortem Biochemical Analysis (Neurotransmitter Levels, BDNF) behavioral_assays->biochemical_assays data_analysis Data Analysis and Comparison biochemical_assays->data_analysis conclusion Efficacy & Mechanism Hypothesis data_analysis->conclusion

Caption: Preclinical screening workflow for novel antidepressant candidates.

Conclusion

While this compound was deprioritized during its initial development, a re-evaluation using modern pharmacological and behavioral assays could provide valuable insights into its mechanism of action and potential therapeutic utility. The proposed experimental framework would allow for a direct and quantitative comparison with established antidepressants. Specifically, elucidating its profile at monoamine transporters and its efficacy in validated behavioral models like the FST and TST would be critical first steps in any modern reassessment of this compound. This structured approach would provide the necessary data to determine if further investigation into this compound or its analogs is warranted in the search for novel antidepressant therapies.

References

A Comparative Review of Early Experimental Antidepressants: Iproniazid and Imipramine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the foundational experiments that shaped the biological understanding of depression, this guide offers a comparative analysis of two pioneering antidepressants: iproniazid, the first monoamine oxidase inhibitor (MAOI), and imipramine, the first tricyclic antidepressant (TCA). This review is intended for researchers, scientists, and drug development professionals, providing a detailed look at the early experimental data, methodologies, and mechanistic understanding of these seminal compounds.

The discovery of iproniazid and imipramine in the 1950s was largely serendipitous, yet their profound clinical effects revolutionized the treatment of depression and laid the groundwork for the monoamine hypothesis of this debilitating disorder.[1][2][3] This hypothesis posits that a deficiency in the brain of certain neurotransmitters, such as serotonin and norepinephrine, is a key etiological factor in depression.[4][5] Iproniazid, originally developed as a treatment for tuberculosis, was observed to have mood-elevating effects in patients.[4] Subsequent research revealed its mechanism of action as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters.[6] Imipramine, synthesized as a potential antipsychotic, was found to have significant antidepressant properties and was later shown to block the reuptake of serotonin and norepinephrine, thereby increasing their synaptic availability.[7][8]

Quantitative Data Comparison

The following table summarizes the key preclinical data for iproniazid and imipramine based on early and subsequent experimental studies. It is important to note that detailed quantitative data from the initial discovery period of iproniazid is sparse in the available literature.

ParameterIproniazidImipramine
Mechanism of Action Irreversible, non-selective Monoamine Oxidase (MAO) Inhibitor[6]Serotonin and Norepinephrine Reuptake Inhibitor[7][8]
Primary Experimental Model In vitro MAO inhibition assays, limited early in vivo behavioral studiesForced Swim Test (FST) in rodents, in vivo microdialysis
Key Experimental Finding Inhibition of MAO activity, leading to increased levels of monoamine neurotransmitters.Dose-dependent decrease in immobility time in the FST[9]; increased extracellular levels of serotonin and norepinephrine in the brain.[7]
Effective Dose Range (Rodents) Not well-documented in early behavioral studies20-50 mg/kg (i.p.) for reduced immobility in the FST in rats[10]
Effect on Neurotransmitter Levels Increases brain levels of serotonin and norepinephrine by preventing their breakdown.[4]Acutely increases extracellular serotonin and norepinephrine concentrations in the medial prefrontal cortex of rats.[7]

Experimental Protocols

The preclinical evaluation of these early antidepressants relied on newly developed experimental paradigms to screen for antidepressant-like activity and to elucidate their mechanisms of action.

Monoamine Oxidase (MAO) Inhibition Assay

The discovery of iproniazid's mechanism of action was facilitated by in vitro assays measuring the activity of the MAO enzyme.

Methodology:

  • Tissue Preparation: Homogenates of liver or brain tissue, rich in MAO, were prepared from experimental animals (e.g., rats).

  • Incubation: The tissue homogenate was incubated with a substrate for MAO, such as tyramine or serotonin.

  • Inhibitor Addition: Iproniazid was added to the incubation mixture at various concentrations.

  • Measurement of MAO Activity: The rate of substrate metabolism or the formation of a product (e.g., hydrogen peroxide) was measured. A decrease in the rate of metabolism in the presence of iproniazid indicated MAO inhibition.[11]

Forced Swim Test (Porsolt Test)

The Forced Swim Test (FST), developed by Porsolt and colleagues, became a cornerstone for screening potential antidepressant compounds, including imipramine.[12][13] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, which is interpreted as a state of "behavioral despair." Antidepressant treatment is expected to increase the latency to immobility and the total time spent mobile.

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 18 cm in diameter) is filled with water (e.g., to a depth of 15 cm) maintained at a constant temperature (e.g., 25°C).[14]

  • Pre-test Session (for rats): On the first day, rats are typically placed in the cylinder for a 15-minute pre-swim session.[13]

  • Test Session: 24 hours after the pre-test, the animals are administered the test compound (e.g., imipramine) or a vehicle control. After a set pre-treatment time (e.g., 60 minutes), they are placed back in the water for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded. A significant decrease in immobility time in the drug-treated group compared to the control group is indicative of an antidepressant-like effect.[12]

Visualizing Mechanisms and Workflows

Signaling Pathway of Early Antidepressants

The following diagram illustrates the primary mechanisms of action of iproniazid and imipramine at the synaptic level, leading to an increase in monoaminergic neurotransmission.

Antidepressant_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Vesicle Synaptic Vesicle (Serotonin, Norepinephrine) NT Vesicle->NT Release Reuptake Reuptake Transporter (SERT/NET) Reuptake->Vesicle NT->MAO Degradation NT->Reuptake Reuptake Receptor Postsynaptic Receptors NT->Receptor Binding Iproniazid Iproniazid Iproniazid->MAO Inhibits Imipramine Imipramine Imipramine->Reuptake Blocks

Figure 1: Mechanism of Action of Iproniazid and Imipramine
Experimental Workflow for Antidepressant Screening

The following diagram outlines the typical workflow for the preclinical screening of a potential antidepressant compound using the Forced Swim Test.

FST_Workflow start Start: Select Animal Model (e.g., Rats) pre_test Day 1: Pre-test Session (15 min swim) start->pre_test drug_admin Day 2: Administer Test Compound (e.g., Imipramine) or Vehicle pre_test->drug_admin 24 hours wait Wait for Drug Absorption (e.g., 60 min) drug_admin->wait test_session Test Session (5 min swim) wait->test_session record Record Behavior (Duration of Immobility) test_session->record analysis Data Analysis: Compare Drug vs. Vehicle record->analysis end End: Determine Antidepressant-like Effect analysis->end

Figure 2: Forced Swim Test Experimental Workflow

References

Unraveling Cyprolidol: A Comparative Guide to its Original Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the original pharmacological findings for Cyprolidol (IN 1060), a potential antidepressant developed in the 1960s. This document aims to replicate and validate the initial scientific understanding of this compound by presenting available data, outlining experimental methodologies, and comparing its effects to the well-established tricyclic antidepressant, imipramine.

Developed by Neisler Laboratories, this compound emerged as a novel chemical entity with a pharmacological profile that showed early promise in preclinical studies, drawing close comparisons to imipramine, a cornerstone antidepressant of its time.[1] Although its chemical structure is distinct from the iminodibenzyl and phenothiazine classes of antidepressants, its functional effects in animal models suggested a similar mechanism of action.[1] Despite initial optimism, this compound was never approved for human use, with clinical observations suggesting it was less effective than imipramine.

Comparative Pharmacological Effects: this compound vs. Imipramine

The primary body of original research on this compound positioned it directly against imipramine, highlighting similarities in its influence on the autonomic nervous system and behavioral models of depression.[1] Key comparative findings are summarized below.

Cardiovascular and Autonomic Effects

The original studies extensively investigated the cardiovascular effects of this compound, a critical aspect of antidepressant pharmacology. Both this compound and imipramine demonstrated a significant potentiation of the pressor (blood pressure-increasing) responses to norepinephrine.[1] This effect is a hallmark of many early antidepressants and is attributed to the inhibition of norepinephrine reuptake at the synaptic cleft, leading to an accumulation of this neurotransmitter and enhanced signaling.

Conversely, both compounds inhibited the depressor (blood pressure-lowering) responses to acetylcholine, suggesting an anticholinergic mechanism of action.[1] This involves the blockade of muscarinic acetylcholine receptors, which can lead to a range of side effects but was also a common feature of tricyclic antidepressants.

A notable and complex finding was this compound's interaction with tyramine, an indirectly acting sympathomimetic amine. In anesthetized dogs, this compound inhibited the tyramine-induced rise in blood pressure.[1][2] However, in conscious dogs, this response was significantly potentiated.[1][2] This differential effect based on the state of consciousness suggests a complex interplay with adrenergic systems that may involve both central and peripheral mechanisms.

Table 1: Comparative Cardiovascular Effects of this compound and Imipramine

EffectThis compoundImipraminePutative Mechanism
Norepinephrine Pressor Response Potentiation[1]Potentiation[1]Inhibition of Norepinephrine Reuptake
Acetylcholine Depressor Response Inhibition[1]Inhibition[1]Muscarinic Acetylcholine Receptor Antagonism
Tyramine Pressor Response Inhibition (anesthetized)[1][2]Inhibition[1]Complex interaction with adrenergic nerve terminals
Potentiation (conscious)[1][2]
Histamine Depressor Response Inhibition[1]Inhibition[1]H1 Receptor Antagonism

Experimental Protocols

The following are generalized experimental protocols based on the descriptions in the original pharmacological studies. Detailed quantitative parameters from the original publications were not fully accessible.

Assessment of Cardiovascular Responses in Anesthetized and Conscious Animals
  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia (for anesthetized group): Pentobarbital sodium (30 mg/kg, intravenously).

  • Surgical Preparation (anesthetized group): Cannulation of the femoral artery for blood pressure recording and the femoral vein for drug administration.

  • Blood Pressure Measurement: Direct measurement via a pressure transducer connected to the arterial cannula.

  • Drug Administration:

    • Norepinephrine, acetylcholine, histamine, and tyramine were administered intravenously at various doses to establish baseline pressor or depressor responses.

    • This compound or imipramine was then administered, and the challenges with the vasoactive amines were repeated at set time intervals to determine the potentiating or inhibitory effects of the test compounds.

  • Conscious Animal Protocol: Trained conscious dogs were used. Drugs were administered, and blood pressure was monitored to observe the effects on the cardiovascular system and the responses to vasoactive amines.

Behavioral Studies

While the original source material reviewed did not provide detailed protocols for the behavioral studies, it is stated that this compound produced a profile of behavioral effects in animals more closely resembling that of imipramine than chlorpromazine.[1] These studies likely involved standard animal models of depression available at the time, such as tests for antagonism of reserpine-induced sedation or potentiation of amphetamine-induced hyperactivity.

Postulated Signaling Pathways and Mechanisms of Action

Based on the original findings, the following diagrams illustrate the hypothesized signaling pathways affected by this compound and the experimental workflow for assessing its cardiovascular effects.

Caption: Postulated mechanism of norepinephrine potentiation by this compound.

Cyprolidol_Acetylcholine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release Muscarinic_Receptor Muscarinic Receptor ACh_synapse->Muscarinic_Receptor Binds Signal_Transduction Signal Transduction Muscarinic_Receptor->Signal_Transduction Activates This compound This compound This compound->Muscarinic_Receptor Blocks Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis A Animal Model Selection (Conscious or Anesthetized Dog) B Surgical Preparation (Cannulation for BP & IV access) A->B C Establish Baseline (Administer Vasoactive Amines - NE, ACh, Tyramine) B->C D Administer Test Compound (this compound or Imipramine) C->D E Challenge with Vasoactive Amines (Repeat administration at timed intervals) D->E F Measure Changes in Blood Pressure Response E->F G Compare Post-drug to Baseline Responses (Quantify Potentiation or Inhibition) F->G

References

How does Cyprolidol's receptor binding profile compare to modern antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data for Cyprolidol

As of late 2025, a comprehensive search of scientific literature and pharmacological databases reveals a significant lack of publicly available information regarding the receptor binding profile of this compound. While the existence of "this compound Hydrochloride" is noted in chemical databases, no empirical data on its affinity for neurotransmitter receptors or transporters (such as Kᵢ or IC₅₀ values) has been published in peer-reviewed journals. Consequently, a direct comparison of this compound's receptor binding profile with that of modern antidepressants cannot be provided at this time.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a comparative analysis of the receptor binding profiles of well-established classes of modern antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). This comparison is supported by experimental data from radioligand binding assays.

Comparative Receptor Binding Profiles of Modern Antidepressants

The therapeutic efficacy and side-effect profiles of antidepressants are largely determined by their affinity for various neurotransmitter transporters and receptors. The following tables summarize the binding affinities (Kᵢ values in nM) of several widely prescribed antidepressants for key molecular targets. Lower Kᵢ values indicate higher binding affinity.

Monoamine Transporter Affinity
Drug ClassDrugSERT (Kᵢ, nM)NET (Kᵢ, nM)DAT (Kᵢ, nM)
SSRI Citalopram1.86140>10000
SSRI Escitalopram1.1>1000>1000
SSRI Fluoxetine2.74202000
SSRI Paroxetine0.140250
SSRI Sertraline0.442025
SNRI Venlafaxine822480>10000
SNRI Duloxetine0.87.5240
TCA Amitriptyline4.3353250
TCA Imipramine1.4258700
Off-Target Receptor Affinity (Associated with Side Effects)
Drug ClassDrugHistamine H₁ (Kᵢ, nM)Muscarinic M₁ (Kᵢ, nM)Adrenergic α₁ (Kᵢ, nM)
SSRI Citalopram81014001100
SSRI Escitalopram>1000>1000>1000
SSRI Fluoxetine11001100670
SSRI Paroxetine>10000232600
SSRI Sertraline360450360
SNRI Venlafaxine>10000>10000>10000
SNRI Duloxetine130008601300
TCA Amitriptyline1.11826
TCA Imipramine119167

Experimental Protocols

Radioligand Binding Assay

The receptor binding affinities presented in this guide are typically determined using radioligand binding assays. This technique is a fundamental method in pharmacology for quantifying the interaction between a ligand (the antidepressant) and its receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A radiolabeled ligand (e.g., [³H]-citalopram for SERT) with high affinity and specificity for the target receptor.

  • The unlabeled test compound (antidepressant) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity trapped on the filters is measured using a scintillation counter. This measurement is proportional to the amount of radioligand bound to the receptors.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor.

Visualizations

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Serotonin Serotonin (5-HT) Five_HTP->Serotonin Vesicle Synaptic Vesicle Serotonin->Vesicle VMAT2 MAO MAO Serotonin->MAO Synapse Vesicle->Synapse Release SERT SERT SERT->Serotonin Metabolite Inactive Metabolite MAO->Metabolite Autoreceptor 5-HT1A/1D Autoreceptor Autoreceptor->Vesicle Inhibits Release Synapse->SERT Reuptake Synapse->Autoreceptor Receptor Postsynaptic Receptor (e.g., 5-HT1A, 5-HT2A) Synapse->Receptor Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) Receptor->Signaling Signal Transduction

Caption: Simplified diagram of a serotonergic synapse, illustrating serotonin synthesis, release, reuptake, and postsynaptic signaling.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and Test Drug Receptor_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., [3H]-ligand) Radioligand_Prep->Incubation Drug_Prep Prepare Serial Dilutions of Test Antidepressant Drug_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting IC50_Calc Calculate IC50 from Concentration-Response Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a typical radioligand binding assay to determine the binding affinity of a test compound.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cyprolidol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of experimental compounds like Cyprolidol is a critical component of laboratory safety and environmental responsibility. As this compound is an experimental drug, it should be handled as a potentially hazardous chemical. Adherence to established disposal protocols is essential to ensure the safety of personnel and the environment.

Disposal Decision Framework

The primary route for the disposal of this compound, as with most laboratory chemicals, is through your institution's Environmental Health and Safety (EHS) department. It is imperative to follow all local, state, and federal regulations regarding chemical waste disposal.

Disposal ConsiderationRecommended ActionKey Guidelines
Institutional Protocols Contact your institution's EHS department.This should always be the first step. The EHS department will provide specific instructions based on the institution's policies and local regulations.
Waste Identification Classify this compound waste.Determine if the waste is a pure compound, a solution, or mixed with other hazardous materials. This will dictate the appropriate disposal container and labeling.
Containerization Use appropriate waste containers.Unused or waste this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
General Disposal (Not Recommended) Avoid standard trash or sewer disposal.Do not dispose of this compound in the regular trash or pour it down the drain unless explicitly permitted by your EHS department. Improper disposal can lead to environmental contamination.
Take-Back Programs Inquire about pharmaceutical take-back programs.While typically for consumer medications, some institutional or community programs may accept laboratory chemicals. This is a preferred method for ensuring proper destruction.

Experimental Protocols for Disposal

In a laboratory setting, the disposal procedure is dictated by the waste management protocols established by the institution's EHS office. These protocols are designed to comply with regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

The general steps for disposing of laboratory chemical waste like this compound are:

  • Waste Characterization: Determine the precise chemical composition of the waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your EHS department.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.

  • Collection: Arrange for pickup by the EHS department for final disposal, which typically involves high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated ehs_contact Consult Institutional EHS Guidelines start->ehs_contact is_controlled Is this compound listed as a controlled substance in your jurisdiction? ehs_contact->is_controlled controlled_disposal Follow DEA and EHS procedures for controlled substance disposal. is_controlled->controlled_disposal Yes characterize_waste Characterize Waste Stream (e.g., pure, solution, mixture) is_controlled->characterize_waste No schedule_pickup Schedule pickup with EHS for disposal controlled_disposal->schedule_pickup select_container Select appropriate, labeled hazardous waste container characterize_waste->select_container segregate_waste Segregate from incompatible wastes select_container->segregate_waste store_waste Store in designated Satellite Accumulation Area segregate_waste->store_waste store_waste->schedule_pickup incineration High-Temperature Incineration (Typical final disposal) schedule_pickup->incineration

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department for specific procedures and requirements for the disposal of chemical waste.

Safeguarding Researchers: A Comprehensive Guide to Handling Cyprolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines crucial safety protocols and logistical plans for the handling and disposal of Cyprolidol, an experimental antidepressant active pharmaceutical ingredient (API). Given the potent nature of this compound and the absence of a publicly available detailed Safety Data Sheet (SDS), these guidelines are based on established best practices for handling potent pharmaceutical compounds and information regarding its structural analog, tranylcypromine. All personnel must adhere to these procedures to mitigate exposure risks and ensure a safe laboratory environment.

Hazard Communication and Risk Assessment

This compound is an experimental drug, and as such, comprehensive toxicity data is limited. However, its classification as a potent API necessitates stringent handling precautions.[1][2][3] Potent APIs can elicit biological responses at low concentrations, making even minimal exposure a potential health risk.[3][4]

Analog Comparison: The synthesis of this compound is similar to that of tranylcypromine, a monoamine oxidase inhibitor (MAOI).[5] MAOIs are known to have significant pharmacological effects and can interact with various foods and medications. Therefore, it is prudent to handle this compound with the same level of caution as other potent MAOIs.

A thorough risk assessment should be conducted before any new procedure involving this compound is initiated. This assessment must identify potential hazards, evaluate the risks of exposure, and establish appropriate control measures.[2][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing and Aliquoting (Solid) Double Nitrile GlovesChemical Safety Goggles and Face ShieldDisposable, Solid-Front GownNIOSH-approved N95 or higher Respirator
Solution Preparation Double Nitrile GlovesChemical Safety GogglesChemical-Resistant Lab CoatFume Hood or appropriate ventilated enclosure
In Vitro/In Vivo Administration Double Nitrile GlovesChemical Safety GogglesChemical-Resistant Lab CoatAs determined by risk assessment
Waste Disposal Double Nitrile GlovesChemical Safety GogglesChemical-Resistant Lab CoatAs determined by risk assessment

Note: This table provides minimum requirements. A site-specific risk assessment may necessitate additional or more protective PPE.

Engineering Controls

Primary containment through engineering controls is the most effective way to minimize exposure to potent APIs like this compound.[1]

  • Ventilated Enclosures: All handling of solid this compound, including weighing and aliquoting, must be performed in a certified chemical fume hood, biological safety cabinet, or a powder containment hood.

  • Closed Systems: Whenever feasible, use closed-system transfer devices for reconstituting and transferring this compound solutions to minimize the generation of aerosols.

Standard Operating Procedures (SOPs)

Detailed SOPs for every procedure involving this compound are essential for ensuring consistent and safe handling practices.[1] These SOPs should be readily accessible to all personnel.

Weighing and Aliquoting Protocol
  • Preparation: Don all required PPE as specified in the table above. Decontaminate the work surface of the ventilated enclosure.

  • Weighing: Use a dedicated, calibrated analytical balance inside the enclosure. Use a disposable weigh boat.

  • Aliquoting: Carefully transfer the weighed this compound to a tared, labeled, and sealable container.

  • Cleaning: Decontaminate the balance and work surface with an appropriate cleaning agent (e.g., 70% ethanol), followed by a neutralizing agent if recommended for similar compounds. Dispose of all contaminated disposables as hazardous waste.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is critical.

  • Evacuate: Alert others in the immediate area and evacuate the contaminated zone.

  • Isolate: Restrict access to the spill area.

  • Report: Notify the Laboratory Supervisor and Environmental Health and Safety (EHS) department immediately.

  • Decontaminate (if trained): Only personnel trained in hazardous spill cleanup should perform decontamination.

    • Don appropriate PPE, including a respirator with cartridges suitable for organic vapors and particulates.

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Work from the outside of the spill inwards, carefully collecting the absorbed material and any contaminated debris.

    • Place all contaminated materials in a labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by a rinse with water.

Disposal Plan

All waste contaminated with this compound must be handled as hazardous chemical waste.

Waste Stream Container Labeling Disposal Route
Solid Waste (Gloves, Gowns, Weigh Boats) Lined, sealed hazardous waste container"Hazardous Waste - this compound Contaminated"EHS pickup for incineration
Sharps (Needles, Syringes) Puncture-resistant sharps container"Hazardous Waste - this compound Sharps"EHS pickup for incineration
Liquid Waste (Aqueous Solutions) Sealed, compatible hazardous waste container"Hazardous Waste - Aqueous this compound"EHS pickup for chemical treatment/incineration
Grossly Contaminated Items Double-bagged and sealed in a hazardous waste container"Hazardous Waste - Grossly Contaminated with this compound"EHS pickup for incineration

Experimental Workflows and Logical Relationships

To provide clear, visual guidance, the following diagrams illustrate key workflows for handling this compound.

Handling_Cyprolidol_Solid cluster_0 Preparation cluster_1 Weighing and Aliquoting cluster_2 Post-Handling Don PPE Don PPE Prepare Hood Prepare Hood Don PPE->Prepare Hood Weigh Solid Weigh Solid Prepare Hood->Weigh Solid Aliquot Aliquot Weigh Solid->Aliquot Decontaminate Decontaminate Aliquot->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste

Caption: Workflow for handling solid this compound.

Spill_Response_Workflow Spill Spill Evacuate Evacuate Spill->Evacuate Isolate Isolate Evacuate->Isolate Report Report Isolate->Report Decontaminate Decontaminate Report->Decontaminate Trained Trained Decontaminate->Trained Yes Untrained Untrained Decontaminate->Untrained No Cleanup Cleanup Trained->Cleanup Await_EHS Await_EHS Untrained->Await_EHS

Caption: Decision workflow for this compound spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.